molecular formula C13H13NO2 B1503921 3-(benzyloxy)-1-methylpyridin-4(1H)-one CAS No. 1064077-34-4

3-(benzyloxy)-1-methylpyridin-4(1H)-one

Cat. No.: B1503921
CAS No.: 1064077-34-4
M. Wt: 215.25 g/mol
InChI Key: GHKFQHNOAJTZCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Benzyloxy)-1-methylpyridin-4(1H)-one (CAS 1064077-34-4) is a pyridinone derivative with a molecular formula of C13H13NO2 and a molecular weight of 215.25 g/mol . This compound serves as a key synthetic intermediate and pharmacophore in medicinal chemistry research, particularly in the development of novel therapeutic agents . Recent scientific investigations highlight its value in antimalarial and anticancer research. Studies have shown that derivatives of this compound exhibit a moderate ability to inhibit β-hematin formation (hemozoin formation), which is a validated strategy for disrupting the life cycle of the Plasmodium parasite in malaria infections . Furthermore, related pyridinone structures demonstrate significant cytotoxic activity against cancer cell lines, such as PC12 cells, suggesting their potential as leads for anticancer agent development . The benzyloxy moiety is a critical structural feature, often retained in derivatives to facilitate hydrophobic interactions with biological targets, such as heme in antimalarial applications . This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Researchers can leverage this compound for designing new agents targeting major global health challenges.

Properties

IUPAC Name

1-methyl-3-phenylmethoxypyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-14-8-7-12(15)13(9-14)16-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHKFQHNOAJTZCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=O)C(=C1)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90679623
Record name 3-(Benzyloxy)-1-methylpyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90679623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1064077-34-4
Record name 3-(Benzyloxy)-1-methylpyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90679623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

chemical structure and properties of 3-(benzyloxy)-1-methylpyridin-4(1H)-one

[1]

Executive Summary

This compound (CAS: 1064077-34-4) is a synthetic derivative of the 3-hydroxypyridin-4-one (HPO) class.[1] It functions primarily as a lipophilic, protected precursor to 1-methyl-3-hydroxypyridin-4-one , a bidentate iron chelator analogous to Deferiprone.[1]

The benzyl ether moiety masks the 3-hydroxyl group, temporarily ablating the molecule's metal-binding capability and significantly altering its physicochemical profile. This modification enhances solubility in organic solvents and membrane permeability, making it a valuable "prodrug" scaffold or synthetic intermediate in the manufacturing of siderophore-mimicking therapeutics.

Chemical Identity & Molecular Architecture[1]

Identification Data
ParameterValue
IUPAC Name This compound
CAS Number 1064077-34-4
Molecular Formula C₁₃H₁₃NO₂
Molecular Weight 215.25 g/mol
SMILES CN1C=C(C(=O)C=C1)OCC2=CC=CC=C2
Core Scaffold 4(1H)-Pyridinone
Structural Analysis

The molecule consists of a 1-methylpyridin-4-one core substituted at the C3 position with a benzyloxy group.[1]

  • Pyridinone Core: The 4-pyridinone ring exhibits significant aromatic character due to the contribution of a zwitterionic resonance form (pyridinium-oxide).[1] This resonance stabilizes the ring but makes the carbonyl oxygen highly basic compared to standard ketones.

  • Benzyl Protection: The benzyl group (

    
    ) acts as a robust protecting group for the enolic hydroxyl. It prevents premature chelation during synthesis and increases lipophilicity (
    
    
    ), facilitating purification and potential transport across biological membranes (e.g., Blood-Brain Barrier) before metabolic deprotection.
  • N-Methylation: The methyl group on the nitrogen fixes the tautomeric state to the "pyridinone" form, preventing the conversion to 4-hydroxypyridine tautomers.

Resonance Structures (DOT Visualization)

The following diagram illustrates the resonance stabilization and the synthetic assembly of the core.

ResonanceAndStructurecluster_propertiesFunctional ImplicationsNeutralNeutral Form(C=O Character)ZwitterionZwitterionic Form(Aromatic Character)Neutral->ZwitterionResonanceBenzylationBenzyl Protection(Lipophilicity)Neutral->BenzylationStructural FeatureP1High Dipole MomentZwitterion->P1P2Nucleophilic OxygenZwitterion->P2P3Masked Chelation SiteBenzylation->P3

Caption: Resonance contribution to the pyridinone core stability and the functional role of the benzyl protecting group.[1]

Synthesis & Manufacturing Protocols

The synthesis typically follows the "Pyranone-to-Pyridinone" conversion route, utilizing Pyromeconic Acid (3-hydroxy-4H-pyran-4-one) as the starting material.[1] This method is preferred over direct functionalization of pyridine due to regioselectivity control.

Synthetic Pathway[1][3][9][12]
  • O-Alkylation (Protection): Pyromeconic acid is reacted with benzyl bromide to form 3-(benzyloxy)-4H-pyran-4-one.[1]

  • Amine Insertion (Ring Transformation): The protected pyranone reacts with methylamine. The amine attacks the pyranone ring (Michael addition), causing ring opening followed by recyclization to form the pyridinone.

SynthesisRouteStartPyromeconic Acid(3-hydroxy-4-pyrone)Step1Benzyl Bromide / K2CO3Reflux in MeOH/AcetoneStart->Step1IntermediateBenzyl Pyromeconate(3-benzyloxy-4-pyrone)Step1->IntermediateO-AlkylationStep2Methylamine (40% aq)Reflux / Sealed TubeIntermediate->Step2ProductTARGET:This compoundStep2->ProductMichael Addition &Recyclization

Caption: Step-wise synthesis from Pyromeconic Acid via the Benzyl Pyromeconate intermediate.

Detailed Experimental Protocol

Note: This protocol is adapted from standard methodologies for hydroxypyridinone synthesis.

Step 1: Synthesis of 3-(benzyloxy)-4H-pyran-4-one

  • Dissolve Pyromeconic acid (1.0 eq) in methanol (MeOH).

  • Add Potassium Carbonate (

    
    , 1.1 eq) and Benzyl Bromide (BnBr, 1.1 eq).
    
  • Reflux for 6–12 hours. Monitor by TLC (SiO₂, EtOAc/Hexane).

  • Filter inorganic salts and concentrate the filtrate.

  • Recrystallize from Ethanol/Ether to yield the benzyl ether intermediate.

Step 2: Conversion to this compound

  • Dissolve 3-(benzyloxy)-4H-pyran-4-one (1.0 eq) in Ethanol/Water (1:1).

  • Add Methylamine (40% aqueous solution, 3.0 eq).

  • Heat the mixture in a sealed pressure vessel at 70–80°C for 8 hours.

    • Mechanism:[2][3][4] The primary amine attacks the C2/C6 position, opening the pyran ring to form a diketone-enamine intermediate, which dehydrates to close the pyridinone ring.

  • Concentrate in vacuo to remove excess amine and solvent.

  • Extract with Dichloromethane (DCM), wash with brine, and dry over

    
    .
    
  • Purification: Flash column chromatography (DCM:MeOH 95:5) yields the target product as a pale solid.[4]

Physicochemical Properties[1][3][6][7][8][11][14][15]

The benzylation drastically changes the properties from the parent 3-hydroxy compound.[1]

PropertyDescription / Value
Physical State Solid (Crystalline powder)
Color White to pale yellow/khaki
Melting Point ~130–140 °C (Predicted based on analogs)
Solubility Soluble in DCM, Chloroform, DMSO, Methanol. Poorly soluble in water.
Lipophilicity (LogP) ~1.5 – 2.0 (Estimated)
pKa Not proton-labile in neutral range (Protected).[1] Conjugate acid pKa ~1.0 (O-protonation).[1]
Spectroscopic Characterization (NMR)

The structure is confirmed by the presence of the N-methyl singlet and the Benzyl group signals.

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       7.30–7.45 (m, 5H, Ph -H)
      
    • 
       7.25 (d, 1H, Pyridinone H-2 )
      
    • 
       7.10 (d, 1H, Pyridinone H-6 )
      
    • 
       6.40 (d, 1H, Pyridinone H-5 )
      
    • 
       5.05 (s, 2H, O-CH₂ -Ph)
      
    • 
       3.65 (s, 3H, N-CH₃ )
      
  • ¹³C NMR (100 MHz, CDCl₃):

    • Carbonyl (C=O): ~170 ppm[5]

    • Pyridinone Ring Carbons: ~145, 140, 115 ppm[6]

    • Benzyl Carbons: ~137 (ipso), 128 (ortho/meta/para), 72 (O-CH₂)

    • N-Methyl: ~42 ppm[1]

Reactivity & Applications

Deprotection to Active Chelator

The primary utility of this compound is as a precursor. The benzyl group is removed via catalytic hydrogenolysis to reveal the bidentate 3-hydroxy-4-pyridinone moiety.[1]

  • Reagents:

    
     (1 atm), 10% Pd/C, Methanol.
    
  • Product: 1-methyl-3-hydroxypyridin-4(1H)-one.[1]

  • Significance: The deprotected product coordinates Fe(III) with high affinity (

    
    ), forming a neutral 3:1 complex suitable for iron excretion therapies.
    
Biological Implications[13]
  • Prodrug Potential: The benzylated form is significantly more lipophilic than the free chelator. This suggests potential for use as a prodrug to enhance oral bioavailability or blood-brain barrier (BBB) penetration, relying on hepatic enzymes (CYP450) to debenzylate the compound in vivo.

  • Stability: Unlike the free enol, the benzyl ether is stable to oxidation and does not form complexes with metals, allowing it to be formulated without concern for trace metal contamination during storage.

References

  • Synthesis of 3-hydroxypyridin-4-ones

    • Title: Synthesis and iron-binding properties of 3-hydroxypyridin-4-one hexadentate chel
    • Source:Journal of Medicinal Chemistry.
    • Context: Describes the general "Maltol/Pyromeconic acid + Amine" insertion methodology.
    • (Representative citation for class synthesis).

  • Pyromeconic Acid Chemistry

    • Title: Novel neuroprotective pyromeconic acid derivatives.[7]

    • Source:European Journal of Medicinal Chemistry.
    • Context: Details the reactivity of pyromeconic acid and benzyl protection str
  • Chemical Data & Identifiers

    • Title: this compound (Compound Summary).[1]

    • Source:PubChem.[1]

  • Deferiprone Analogues

    • Title: 3-Hydroxypyridin-4-ones: Science and Applications.[1][3][8]

    • Source:Wiley Online Library.[1]

    • Context: Comprehensive review of the structural activity relationships (SAR) of N-substituted hydroxypyridinones.

3-(benzyloxy)-1-methylpyridin-4(1H)-one CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(benzyloxy)-1-methylpyridin-4(1H)-one (CAS 1064077-34-4) is a specialized heterocyclic intermediate belonging to the 3-hydroxy-4-pyridinone (3,4-HOPO) class. It functions primarily as a protected precursor to 1-methyl-3-hydroxypyridin-4(1H)-one , a bidentate ligand with high affinity for hard Lewis acids such as Fe(III), Al(III), and Ga(III).

Unlike its more common analogue, the clinical iron chelator Deferiprone (1,2-dimethyl-3-hydroxypyridin-4(1H)-one), this molecule lacks the methyl group at the C2 position. This structural distinction alters its steric profile and lipophilicity, making it a critical fragment in the design of novel metalloenzyme inhibitors and siderophore-mimetic drugs where minimized steric hindrance around the metal center is required.

Part 1: Chemical Identity & Properties

Identifiers
Parameter Data
Chemical Name This compound
CAS Number 1064077-34-4
Synonyms 3-benzyloxy-1-methyl-4-pyridone; 1-methyl-3-(phenylmethoxy)-4(1H)-pyridinone
Molecular Formula C₁₃H₁₃NO₂
Molecular Weight 215.25 g/mol
Core Scaffold 4-Pyridinone (1H-pyridin-4-one)
SMILES CN1C=C(C(=O)C=C1)OCc2ccccc2
InChI Key (Generated from structure)
Physicochemical Profile[1]
  • Appearance: Typically an off-white to pale yellow crystalline solid.

  • Solubility: Soluble in polar organic solvents (DCM, MeOH, DMSO). Limited solubility in water compared to its deprotected hydroxy form.

  • pKa: The protonated nitrogen (pyridinium form) typically has a pKa

    
     3.0–3.5. The 3-hydroxyl group (post-deprotection) has a pKa 
    
    
    
    9.0–9.8, crucial for metal binding at physiological pH.

Part 2: Synthesis & Manufacturing Protocols

Strategic Route Selection

The synthesis of this compound relies on the conversion of a pyrone ring to a pyridinone ring. The starting material is 3-(benzyloxy)-4-pyrone (benzyl-protected pyromeconic acid).

Critical Distinction: Researchers often confuse this target with the Deferiprone intermediate.

  • Target: 1-methyl (derived from Pyromeconic Acid).

  • Deferiprone: 1,2-dimethyl (derived from Maltol).

  • Protocol Adjustment: Ensure the starting pyrone lacks the C2-methyl group.

Step-by-Step Synthesis Protocol

Reaction: Insertion of Nitrogen via Michael Addition/Elimination.

  • Reagents:

    • Substrate: 3-(benzyloxy)-4-pyrone (1.0 eq).

    • Amine Source: Methylamine (40% aq. solution or 2M in MeOH) (3.0–5.0 eq).

    • Solvent: Methanol or Ethanol/Water (1:1).

    • Temperature: Reflux (70–80 °C) or Sealed Tube (90 °C).

  • Procedure:

    • Dissolution: Dissolve 3-(benzyloxy)-4-pyrone in methanol in a round-bottom flask.

    • Addition: Add excess methylamine solution dropwise at room temperature. The solution may turn yellow/orange.

    • Reaction: Heat the mixture to reflux. Monitor by TLC (System: 10% MeOH in DCM). The pyrone spot (

      
      ) will disappear, and the more polar pyridinone spot (
      
      
      
      ) will appear.
    • Timeframe: Reaction is typically complete within 6–12 hours.

    • Workup: Concentrate the reaction mixture in vacuo to remove solvent and excess methylamine.

    • Purification: Recrystallize the residue from Ethanol/Ether or purify via flash column chromatography (SiO₂, Gradient: 0

      
       10% MeOH in DCM).
      
  • Yield: Typical isolated yields range from 65% to 85%.

Mechanism of Action (Chemical Transformation)

The conversion proceeds via a nucleophilic attack of the amine on the C2 and C6 positions of the pyrone ring, followed by ring opening and re-closure with the nitrogen atom incorporated.

SynthesisPath Pyrone 3-(benzyloxy)-4-pyrone (Pyromeconic Acid deriv.) Intermediate Open-Chain Intermediate Pyrone->Intermediate + MeNH2 (Nucleophilic Attack) Target 3-(benzyloxy)-1-methyl pyridin-4(1H)-one (CAS 1064077-34-4) Intermediate->Target - H2O (Cyclization) Chelator 1-methyl-3-hydroxy pyridin-4(1H)-one (Active Ligand) Target->Chelator H2 / Pd-C (Deprotection)

Figure 1: Synthetic pathway from pyrone precursor to the target pyridinone and subsequent deprotection to the active chelator.[1]

Part 3: Applications in Drug Discovery

Iron Chelation Therapy

Upon removal of the benzyl group (via hydrogenolysis:


), the molecule becomes 1-methyl-3-hydroxypyridin-4(1H)-one . This is a bidentate ligand that coordinates Fe(III) in a 3:1 (Ligand:Metal) stoichiometry.
  • Advantage: The lack of the C2-methyl group reduces steric clash, potentially allowing for tighter packing around smaller metal ions compared to Deferiprone.

  • Stability Constant:

    
     for Fe(III), indicating extremely high affinity.
    
Fragment-Based Drug Design (FBDD)

The this compound scaffold serves as a "masked" warhead.

  • Matrix Metalloproteinase (MMP) Inhibition: The hydroxypyridinone moiety binds the Zinc (Zn²⁺) catalytic domain of MMPs. The benzyl group can be substituted with biphenyl or other hydrophobic linkers to target the S1' specificity pocket.

  • Prodrug Strategy: The benzyl ether linkage is metabolically stable compared to simple esters, but can be designed to be cleaved by specific oxidative enzymes (e.g., CYP450) if modified, releasing the active chelator in situ.

Part 4: Critical Quality Attributes (CQA) & Troubleshooting

Impurity Profiling

When synthesizing or sourcing CAS 1064077-34-4, check for these common impurities:

Impurity Origin Detection Method
3-(benzyloxy)-4-pyrone Unreacted starting materialTLC / HPLC (Less polar than target)
1-methyl-3-hydroxypyridin-4(1H)-one Premature deprotectionHPLC / LC-MS (M-90 peak)
Dimeric species Overheating during synthesisLC-MS (High MW peaks)
Analytical Validation (Self-Validating Protocol)

To confirm identity without a reference standard, utilize ¹H NMR (DMSO-d₆) .

  • Diagnostic Signals:

    • 
       ppm (Singlet, 3H): N-Methyl  group. (Key differentiator from starting pyrone).[1]
      
    • 
       ppm (Singlet, 2H): Benzylic CH₂ .
      
    • 
       ppm (Multiplet, 5H): Phenyl ring .
      
    • 
       ppm (Doublets/Singlets): Pyridinone ring protons . The coupling constants (
      
      
      
      ) will differ from the pyrone precursor.

References

  • Synthesis of 3-hydroxypyridin-4-ones: Hider, R. C., & Kong, X. L. (2013). "Iron: Effect of Overload and Therapeutic Chelation." Inorganic Chemistry in Focus III, 151-188. (Contextual grounding on HOPO synthesis).

  • Pyrylium/Pyrone to Pyridinone Conversion: Katritzky, A. R., et al. (1980). "Conversion of Pyrones to Pyridinones." Journal of the Chemical Society, Perkin Transactions 1. (Classic mechanism reference).
  • CAS Database Entry: "this compound." CAS Registry Number 1064077-34-4.[2] American Chemical Society.

  • Deferiprone Analogues: Liu, Z. D., & Hider, R. C. (2002). "Design of clinically useful iron(III)-selective chelators." Medicinal Research Reviews, 22(1), 26-64.

Sources

Technical Guide: Solubility Profile & Physicochemical Characterization of 3-(benzyloxy)-1-methylpyridin-4(1H)-one

[1][2][3]

Executive Summary & Compound Analysis

This compound (CAS: 1064077-34-4) is a critical lipophilic intermediate often encountered in the synthesis of 3-hydroxypyridin-4-one iron chelators (e.g., Deferiprone analogs).[1][2][3] Unlike its deprotected parent molecules, which are highly water-soluble due to the free hydroxyl group and zwitterionic character, the benzyl-protected variant exhibits distinct lipophilic behavior .[2][3]

This guide addresses the "Solubility Switch" phenomenon: the dramatic shift from aqueous solubility to organic solubility induced by the benzyl protecting group. This property is the lever used for purification (removing polar impurities) and formulation (lipid-compatible delivery).[1][2][3]

Physicochemical Identity
PropertyValue / Description
Molecular Formula C₁₃H₁₃NO₂
Molecular Weight 215.25 g/mol
Physical State Off-white to Khaki Solid
Predicted LogP ~2.1 – 2.5 (Lipophilic)
H-Bond Donors 0 (Masked by Benzyl group)
H-Bond Acceptors 2 (Carbonyl O, Pyridone N)

Solubility Profile in Organic Solvents[1][5][6]

The following data categorizes solvent interactions based on dielectric constant (

Solubility Tier List

The compound follows a "Like Dissolves Like" mechanism dominated by

123
Solvent ClassSpecific SolventsSolubility StatusMechanistic Insight
Chlorinated Hydrocarbons Dichloromethane (DCM), ChloroformExcellent (>100 mg/mL)Primary choice for dissolution.[1][2][3] The solvent's polarity matches the pyridone core, while lacking strong H-bond networks that would exclude the benzyl group.[3]
Polar Aprotic DMSO, DMF, DMAcHigh (>50 mg/mL)Solubilizes via strong dipole interactions.[1] Ideal for biological stock solutions (20-50 mM).[1][2][3]
Polar Protic Methanol, EthanolModerate to High (Temp.[1][3] dependent)Soluble at room temp; highly soluble at reflux.[1][3] Key Recrystallization Solvent.
Ethers THF, 1,4-DioxaneModerate Good solubility due to ether oxygen interactions, but less effective than chlorinated solvents.[1][2][3]
Non-Polar / Aliphatic Hexanes, Heptane, Diethyl EtherPoor / Insoluble The polar pyridone core prevents dissolution in strictly non-polar media.[1] Used as anti-solvents to precipitate the product.[3]
Aqueous Water, PBS (pH 7.[1][3]4)Insoluble (<0.1 mg/mL)The hydrophobic benzyl shield disrupts water lattice formation.[1]
Critical Application: Recrystallization Strategy

The solubility differential between Methanol (High at boiling) and Diethyl Ether/Hexane (Low) is the standard purification vector.[1]

  • Standard Protocol: Dissolve crude solid in minimal boiling Methanol. Cool slowly to RT. If crystallization does not occur, add Diethyl Ether dropwise until turbidity appears, then cool to 4°C.

Theoretical Framework & Mechanism

To understand why this profile exists, we must look at the molecular surface potential.[1]

The "Benzyl Shield" Effect

In the deprotected chelator (Deferiprone), the 3-OH and 4-C=O groups form an intramolecular hydrogen bond and interact strongly with water.[2][3]

  • In this compound: The benzyl group sterically blocks the 3-position oxygen.[1][2][3]

  • Result: The molecule loses its primary H-bond donor.[2][3] The interaction energy shifts from Hydrogen Bonding (

    
    )  to Van der Waals / Dispersion (
    
    
    )
    forces.[1][2]
Visualization of Solubility Decision Tree

The following diagram illustrates the logical flow for solvent selection based on the intended application (Synthesis vs. Analysis).

SolubilityWorkflowStartThis compound(Solid Sample)GoalSelect ApplicationStart->GoalSynthSynthesis / PurificationGoal->SynthBioBiological Assay / StockGoal->BioAnalHPLC / NMR AnalysisGoal->AnalRecrystRecrystallizationSynth->RecrystChromFlash ChromatographySynth->ChromDMSODMSO (anhydrous)< 0.5% WaterBio->DMSOVehicleCDCl3CDCl3 or DMSO-d6Anal->CDCl3SolventMeOHMethanol / Ethanol(Heat to dissolve)Recryst->MeOHSolventDCMDCM : MeOH (95:5)Chrom->DCMMobile PhaseAntiAnti-Solvent Addition(Ether/Hexane)MeOH->AntiInduce Precip.

Figure 1: Decision matrix for solvent selection based on experimental intent. Green nodes indicate optimal solvent systems.

Experimental Protocols (Self-Validating)

As exact quantitative values can vary by crystal habit and purity, use these protocols to generate validated data for your specific batch.

Protocol A: Gravimetric Solubility Determination

Purpose: To determine the saturation limit (

1
  • Preparation: Weigh approximately 100 mg of the compound (

    
    ) into a 4 mL glass vial.
    
  • Addition: Add the target solvent (e.g., DCM) in 100 µL increments.

  • Equilibration: Vortex for 60 seconds after each addition. Sonicate for 5 minutes if dissolution is slow.

  • Observation: Continue addition until the solution becomes clear (no visible particulates).

  • Calculation:

    
    
    
  • Validation: Filter the solution through a 0.22 µm PTFE filter. Evaporate a known volume of filtrate to dryness and weigh the residue to confirm the dissolved mass.

Protocol B: HPLC Saturation Shake-Flask Method

Purpose: Precise thermodynamic solubility measurement.[1][2][3]

  • Excess Addition: Add excess solid to 2 mL of solvent (ensure sediment remains).[1][3]

  • Agitation: Shake at constant temperature (25°C) for 24 hours.

  • Filtration: Filter supernatant using a syringe filter (PTFE for organics).[1][3]

  • Dilution: Dilute the filtrate 100x with Mobile Phase (e.g., Acetonitrile/Water).

  • Quantification: Inject into HPLC (C18 Column, UV detection at 280 nm). Compare peak area against a standard curve prepared in DMSO.

Thermodynamic Considerations

When heating this compound for dissolution (e.g., in Ethanol), be aware of the Van't Hoff relationship .[1] Solubility (


12
  • Practical Implication: Since dissolution is endothermic (

    
    ), cooling a saturated ethanolic solution from 60°C to 4°C will result in high-yield precipitation.[1][2][3] This confirms the compound's suitability for thermal recrystallization.[3]
    

References

  • PubChem. (2025).[1][3][4] Compound Summary: this compound (CID 51051613).[1][2][3] National Library of Medicine.[3] [Link][1][2]

  • Mobley, D. L., et al. (2009).[1] Blind prediction of solvation free energies from the SAMPL1 challenge. Journal of Computer-Aided Molecular Design.[1][2][3] (Contextual reference for LogP/Solubility prediction of pyridinones).

  • Jouyban, A. (2010).[1][3] Handbook of Solubility Data for Pharmaceuticals.[3] CRC Press.[1][3] (Methodology for Shake-Flask Protocol).

molecular weight and formula of 3-(benzyloxy)-1-methylpyridin-4(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the physicochemical properties, synthesis, and application of 3-(benzyloxy)-1-methylpyridin-4(1H)-one , a critical intermediate in the development of hydroxypyridinone (HPO) iron chelators and metallo-enzyme inhibitors.

Executive Summary

This compound is a protected derivative of the bidentate iron chelator 3-hydroxy-1-methylpyridin-4(1H)-one. It serves as a versatile scaffold in medicinal chemistry, particularly for "Trojan Horse" drug delivery strategies where the lipophilic benzyl group facilitates membrane permeability before metabolic or chemical deprotection releases the active chelating moiety.

Core Chemical Identity
PropertyValue
CAS Number 1064077-34-4
IUPAC Name 1-methyl-3-(phenylmethoxy)pyridin-4(1H)-one
Molecular Formula C₁₃H₁₃NO₂
Molecular Weight 215.25 g/mol
Monoisotopic Mass 215.0946 Da
Physical State Solid (typically off-white to pale yellow crystals)
Solubility Soluble in DCM, Methanol, DMSO; Poorly soluble in water

Structural Analysis & Physicochemical Properties[1][3]

The molecule features a pyridin-4(1H)-one core, a heterocyclic scaffold distinct from pyridines due to its keto-enol tautomerism potential (though fixed in the keto form here by N-methylation).

  • N-Methylation (Position 1): Fixes the aromatic system in the 4-pyridone tautomer, preventing the formation of 4-hydroxypyridine. This enhances stability and defines the donor atom geometry for metal coordination.

  • Benzyloxy Group (Position 3): Acts as a lipophilic protecting group for the 3-hydroxyl. In the active drug form (after deprotection), the O at position 3 and the O at position 4 form a high-affinity five-membered chelate ring with hard Lewis acids like Fe³⁺, Al³⁺, and Ga³⁺.

Predicted Property Profile
ParameterValueSignificance
LogP (Predicted) ~2.1 - 2.2Moderate lipophilicity suitable for crossing the Blood-Brain Barrier (BBB).
H-Bond Donors 0Lack of donors (due to protection) improves membrane permeability.
H-Bond Acceptors 2The carbonyl oxygen and ether oxygen.
Topological Polar Surface Area (TPSA) ~29.5 ŲLow TPSA correlates with high oral bioavailability.

Synthetic Methodology

The synthesis of this compound typically follows a pyrone-to-pyridone conversion (ANRORC-like mechanism or Michael addition-elimination). This route is preferred over direct alkylation of pyridinones to avoid O-alkylation byproducts.

Protocol: Conversion of Maltol/Pyromeconic Acid Derivatives

Precursor: 3-(benzyloxy)-4-pyrone (derived from Pyromeconic acid or Maltol analogs). Reagents: Methylamine (40% aq. or methanolic), Ethanol/Water.

Step-by-Step Workflow:
  • Protection: React 3-hydroxy-4-pyrone (Pyromeconic acid) with benzyl chloride (BnCl) and NaOH in methanol/water reflux to yield 3-(benzyloxy)-4-pyrone .[1]

  • Amination (The Critical Step):

    • Dissolve 3-(benzyloxy)-4-pyrone (1.0 eq) in Ethanol/Water (1:1 v/v).

    • Add Methylamine (3.0 - 5.0 eq, excess is required to drive equilibrium).

    • Condition: Stir at Room Temperature for 24–72 hours OR Reflux for 6–8 hours in a sealed vessel.

    • Mechanism: The amine attacks the C2 or C6 position, opening the pyrone ring, followed by recyclization to form the thermodynamically stable pyridinone.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove excess methylamine and solvent.

    • Extract the residue with Dichloromethane (DCM).

    • Wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallization from Toluene/Petroleum Ether or Column Chromatography (SiO₂, MeOH:DCM gradient).

Synthesis & Activation Pathway Diagram

SynthesisPathway Pyrone 3-Hydroxy-4-pyrone (Pyromeconic Acid) BnPyrone 3-(Benzyloxy)-4-pyrone Pyrone->BnPyrone BnCl, NaOH Reflux (Protection) Target 3-(benzyloxy)-1-methyl pyridin-4(1H)-one (TARGET) BnPyrone->Target MeNH2 (aq/alc) Ring Exchange ActiveDrug 3-Hydroxy-1-methyl pyridin-4(1H)-one (Active Chelator) Target->ActiveDrug H2, Pd/C (Deprotection)

Figure 1: Synthetic pathway from pyrone precursor to the target molecule and subsequent activation to the iron chelator.

Characterization & Validation (Self-Validating Protocol)

To ensure the identity of the synthesized material, compare experimental data against these expected spectral signatures.

Nuclear Magnetic Resonance (NMR)[1][3][5]
  • ¹H NMR (400 MHz, CDCl₃ or DMSO-d₆):

    • δ 7.30 – 7.45 (m, 5H): Phenyl group protons (Confirm benzyl presence).

    • δ 7.55 – 7.65 (d/s, 1H): H-2 position (Deshielded, adjacent to N).

    • δ 6.20 – 6.40 (d, 1H): H-5 position (Alpha to carbonyl).

    • δ 5.00 – 5.20 (s, 2H): Benzylic -OCH ₂-Ph (Sharp singlet).

    • δ 3.60 – 3.80 (s, 3H): N-CH ₃ (Diagnostic singlet; confirms N-methylation vs O-methylation).

    • Note: If the N-Me signal appears at δ 4.0+, suspect O-methylation (methoxypyridine impurity).

Mass Spectrometry (MS)
  • ESI-MS (+):

    • [M+H]⁺: m/z 216.26

    • [M+Na]⁺: m/z 238.24

  • Fragmentation Pattern: Loss of benzyl group (91 Da) is a common fragmentation pathway, often yielding a peak at m/z ~125 (the hydroxy-pyridinone core).

Applications in Drug Development[6]

Iron Chelation Therapy (Precursor)

The target molecule is the direct precursor to 1-methyl-3-hydroxypyridin-4-one (often referred to as the L1-like or CP20-like core).

  • Mechanism: Upon debenzylation (hydrogenolysis), the bidentate (O,O) ligand binds Fe³⁺ with high affinity (log K₁ ~ 14), forming neutral 3:1 complexes (FeL₃) at physiological pH.

  • Advantage: The 1-methyl analog avoids the potential toxicity associated with the 2-methyl group of Deferiprone (agranulocytosis risk is often investigated in structure-activity relationship studies).

Matrix Metalloproteinase (MMP) Inhibition

Hydroxypyridinones are zinc-binding groups (ZBGs). This molecule serves as a "warhead" precursor for designing MMP inhibitors. The benzyl group can be replaced with biphenyl or other hydrophobic moieties to target the S1' pocket of MMP enzymes.

Neurodegenerative Disease (BBB Transport)

The benzyloxy variant acts as a prodrug. Its higher lipophilicity (LogP ~2.2) compared to the free hydroxyl (LogP < 0.5) allows it to passively diffuse across the Blood-Brain Barrier. Once inside the CNS, metabolic oxidation or hydrolysis can reveal the chelator to target misregulated metal pools in Alzheimer’s or Parkinson’s pathology.

References

  • PubChem. (2025). This compound - Compound Summary. National Library of Medicine. [Link]

  • Kontoghiorghes, G. J., & Sheppard, L. (1987).[1] Simple synthesis of the potent iron chelators 1-alkyl-3-hydroxy-2-methylpyrid-4-ones. Inorganica Chimica Acta. (Foundational chemistry for the pyrone-to-pyridone conversion).

  • Santos, M. A., et al. (2012). Hydroxypyridinone derivatives: A fascinating class of chelators with therapeutic applications. Future Medicinal Chemistry.
  • Liu, Z. D., & Hider, R. C. (2002). Design of clinically useful iron chelators. Medicinal Research Reviews. (Discusses the 1-methyl vs 1,2-dimethyl SAR).
  • Google Patents. (2019). WO2019183197A1 - 3-(hydroxy)-pyridin-4(1h)-one compounds and methods making and using the same.

Sources

Technical Deep Dive: The Benzyl-Protected Pathway in Deferiprone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the synthetic utility of benzyl-protected intermediates in the manufacturing of Deferiprone (3-hydroxy-1,2-dimethylpyridin-4(1H)-one). While the standard industrial route often employs a "one-pot" reaction of maltol with methylamine, the benzyl-protected pathway offers distinct advantages in purification logic and impurity control.

Critical Structural Distinction: The specific molecule queried—3-(benzyloxy)-1-methylpyridin-4(1H)-one—is the nor-2-methyl analog of the actual Deferiprone intermediate. Deferiprone requires a methyl group at the C2 position (derived from Maltol).[] This guide will address the chemistry of the O-benzyl-N-methyl core while strictly correcting the structure to the 3-(benzyloxy)-1,2-dimethylpyridin-4(1H)-one required for Deferiprone synthesis.

Part 1: Structural Logic & The Role of Protection

The "Missing Methyl" Paradox

The molecule this compound lacks the C2-methyl group essential for Deferiprone.

  • Target Drug (Deferiprone): 3-hydroxy-1,2 -dimethylpyridin-4(1H)-one.[][2][3]

  • Prompt Intermediate: this compound.

If one were to deprotect the prompt's molecule, the result would be N-methyl-3-hydroxypyridin-4-one (HK1), a toxic analog with lower iron-binding efficacy than Deferiprone. Therefore, in Deferiprone synthesis, the actual intermediate used is 3-(benzyloxy)-1,2-dimethylpyridin-4(1H)-one .

Why Use Benzyl Protection?

The direct reaction of Maltol + Methylamine (the "Kontoghiorghes Route") is efficient but can yield "tarry" byproducts due to the polymerization of free phenolic intermediates. Introducing the benzyl group serves three specific roles:

  • Lipophilic Shift for Purification:

    • Deferiprone is highly water-soluble (

      
      ), making extraction from aqueous reaction media difficult.
      
    • The benzyl-protected intermediate is lipophilic . It precipitates easily from aqueous/organic mixtures, allowing for high-efficiency crystallization to remove unreacted amines and polymeric impurities before the final drug substance is formed.

  • Electronic Activation:

    • The conversion of a pyranone (Maltol) to a pyridinone requires nucleophilic attack by methylamine.

    • Protecting the 3-hydroxyl group as a benzyl ether removes the acidic proton, preventing the formation of a zwitterionic species that can deactivate the ring toward nucleophilic attack.

  • Orthogonal Safety:

    • The benzyl group is stable to the basic conditions of the amine insertion (refluxing methylamine) but is cleanly removed by catalytic hydrogenation (

      
      ), which avoids the use of harsh mineral acids (like HBr) that can corrode equipment and introduce heavy metal leachables.
      

Part 2: The Synthetic Workflow (Corrected)

The following diagram illustrates the corrected pathway, highlighting where the benzyl protection integrates into the standard Maltol-to-Deferiprone logic.

DeferiproneSynthesis cluster_legend Process Logic Maltol Maltol (2-methyl-3-hydroxy-4-pyrone) BnMaltol Benzyl-Maltol (Intermediate A) Maltol->BnMaltol Protection (NaOH, MeOH) BnCl Benzyl Chloride (Reagent) BnCl->BnMaltol BnIntermediate 3-(benzyloxy)-1,2-dimethylpyridin-4(1H)-one (The 'Benzyl Core') BnMaltol->BnIntermediate Insertion (Michael-type Addition) MeNH2 Methylamine (Reagent) MeNH2->BnIntermediate Deferiprone Deferiprone (Drug Substance) BnIntermediate->Deferiprone Hydrogenolysis (H2, Pd/C) Lipophilic Purification Step Lipophilic Purification Step

Caption: The benzyl-protected route allows for intermediate isolation (Yellow Node), ensuring high purity before the final deprotection step.

Part 3: Detailed Experimental Protocols

These protocols describe the synthesis of the 1,2-dimethyl variant, correcting for the prompt's missing methyl group while utilizing the benzyl strategy.

Step 1: Benzylation of Maltol

Objective: Mask the hydroxyl group to increase lipophilicity.

  • Dissolution: Dissolve Maltol (

    
    , 
    
    
    
    ) in Methanol (
    
    
    ).
  • Base Addition: Add Sodium Hydroxide (

    
    , 
    
    
    
    ) dissolved in minimum water. Stir until a clear phenoxide solution forms.
  • Alkylation: Add Benzyl Chloride (

    
    , 
    
    
    
    ) dropwise over 60 minutes at reflux temperature (
    
    
    ).
    • Mechanism:[][4]

      
       attack of the phenoxide on the benzyl chloride.
      
  • Workup: Evaporate methanol. Partition the residue between Dichloromethane (DCM) and Water. Wash the organic layer with

    
     to remove unreacted Maltol.
    
  • Isolation: Dry over

    
     and concentrate. Recrystallize from Ethanol.
    
    • Target Yield:

      
      .
      
    • Checkpoint: Absence of broad OH stretch in IR (

      
      ).
      
Step 2: Synthesis of 3-(benzyloxy)-1,2-dimethylpyridin-4(1H)-one

Objective: Convert the Pyranone core to the Pyridinone core (The Prompt's Context).

  • Reaction: Dissolve Benzyl-Maltol (

    
    ) in Ethanol (
    
    
    
    ) and Water (
    
    
    ).
  • Amine Insertion: Add

    
     aqueous Methylamine (
    
    
    
    ).
  • Reflux: Heat to reflux (

    
    ) for 6–9 hours.
    
    • Observation: The solution will darken. The reaction is driven by the higher nucleophilicity of the amine compared to the ring oxygen.

  • Purification (The Key Advantage):

    • Cool the mixture to

      
      .
      
    • The benzyl-protected intermediate will crystallize out (unlike Deferiprone, which would stay in solution).

    • Filter and wash with cold water.

    • Result: This solid is 3-(benzyloxy)-1,2-dimethylpyridin-4(1H)-one .

Step 3: Hydrogenolysis to Deferiprone

Objective: Clean removal of the benzyl group.

  • Catalyst Loading: Dissolve the intermediate (

    
    ) in Ethanol (
    
    
    
    ). Add
    
    
    (
    
    
    loading).
  • Hydrogenation: Pressurize with

    
     (
    
    
    
    ) at Room Temperature. Shake/Stir for 4 hours.
  • Filtration: Filter through Celite to remove the catalyst (Pyrophoric hazard: keep wet).

  • Crystallization: Concentrate the filtrate. Deferiprone crystallizes as a white solid.

    • Melting Point Check:

      
       [Ref 1].[2]
      

Part 4: Quality Control & Data Summary

The following table compares the Benzyl Route vs. the Direct Route (Maltol + Methylamine without protection).

FeatureDirect Route (One-Pot)Benzyl-Protected Route
Intermediate Isolation No (Through-process)Yes (Crystallizable Solid)
Impurity Profile High polymeric "tar" riskLow (Purified at Step 2)
Yield Higher (

)
Lower (

overall)
Purity

(Requires HPLC prep)

(Pharma Grade)
Cost LowModerate (Pd/C catalyst cost)
Impurity Markers

When using the benzyl route, two specific impurities must be monitored via HPLC:

  • Benzyl Chloride: Must be

    
     (Genotoxic).
    
  • N-Benzyl analogs: If Benzylamine is present as an impurity in Methylamine, it forms 1-benzyl-2-methyl-3-hydroxypyridin-4-one.

References

  • Kontoghiorghes, G. J., et al. (2023).[5] "Deferiprone and Iron–Maltol: Forty Years since Their Discovery and Insights into Their Drug Design." International Journal of Molecular Sciences, 24(5), 4970.[6]

  • Dobbin, P. S., et al. (1998). "Synthesis, Physicochemical Properties, and Evaluation of N-Substituted-2-alkyl-3-hydroxy-4(1H)-pyridinones." Journal of Medicinal Chemistry, 41(25).

  • BOC Sciences. (2024). "Deferiprone: Chemical Properties and Synthesis Protocols."

  • Sadeghian, S., et al. (2024).[7] "Synthesis of Deferiprone as a Widely Used Iron-Chelating Drug."[3][7][8][9] Trends in Pharmaceutical Sciences and Technologies.

Sources

In-Depth Technical Guide: Thermodynamic Stability of 3-(benzyloxy)-1-methylpyridin-4(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical framework for evaluating the thermodynamic stability of 3-(benzyloxy)-1-methylpyridin-4(1H)-one, a compound of significant interest in pharmaceutical research. A thorough understanding of a molecule's stability is a cornerstone of drug development, directly influencing its shelf-life, formulation strategy, and ultimately, its safety and efficacy. This document is designed to offer not only detailed experimental protocols but also the underlying scientific rationale, ensuring a robust and logically sound approach to stability assessment.

The Imperative of Thermodynamic Stability in Pharmaceutical Development

In the landscape of drug discovery and development, the intrinsic stability of a molecule is a critical attribute that can dictate its success or failure. Thermodynamic stability refers to the energy state of a compound relative to its potential degradation products. For a molecule such as this compound, which possesses a substituted pyridinone core, a comprehensive evaluation of its stability is essential.[1][2] An unstable compound may lead to a reduction in potency, the formation of toxic byproducts, and unpredictable bioavailability, thereby compromising patient safety and therapeutic outcomes. Consequently, a rigorous assessment of thermodynamic stability is a non-negotiable aspect of the preclinical development phase.

Experimental Evaluation of Thermodynamic Stability

A multi-pronged experimental strategy is crucial for a thorough assessment of thermodynamic stability. This typically involves a combination of thermoanalytical techniques to probe the molecule's response to thermal stress and forced degradation studies to identify potential degradation pathways under a variety of conditions.

Thermoanalytical Techniques

Thermoanalytical methods provide quantitative insights into the physical and chemical changes a substance undergoes when subjected to a controlled temperature program.[2] For this compound, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are indispensable first-line techniques.[1][3]

Scientific Rationale: DSC is a powerful tool for determining the melting point, heat of fusion, and detecting polymorphic forms of a compound.[3][4][5] A sharp and high-temperature melting point generally signifies a stable crystalline structure and high purity.[3][4] The presence of multiple melting peaks or broad endotherms could indicate the existence of different crystalline forms (polymorphs) or impurities, which can have significant implications for the drug's stability and bioavailability.[3][6]

Protocol for DSC Analysis:

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan and hermetically seal it.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC instrument.

  • Thermal Program: Equilibrate the sample at 25 °C. Subsequently, ramp the temperature at a controlled rate, typically 10 °C/min, to a temperature well above the melting point (e.g., 300 °C) under a nitrogen purge.

  • Data Interpretation: The resulting thermogram is analyzed to determine the onset and peak of the melting endotherm. The area under the peak is integrated to calculate the heat of fusion (ΔHfus).

Scientific Rationale: TGA measures the change in mass of a sample as a function of temperature, providing critical information about its thermal stability and decomposition profile.[1][7] A high decomposition temperature is a key indicator of a thermally stable molecule.[1][7] TGA can also reveal information about the presence of residual solvents or hydrates in the sample.[7]

Protocol for TGA Analysis:

  • Sample Preparation: Accurately weigh 5-10 mg of the compound into a TGA pan.

  • Instrument Setup: Place the sample pan in the TGA furnace.

  • Thermal Program: Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) in a controlled atmosphere, typically nitrogen.

  • Data Interpretation: The TGA curve, a plot of mass versus temperature, is analyzed to determine the onset temperature of decomposition, which is a primary measure of thermal stability.

Forced Degradation (Stress Testing) Studies

Scientific Rationale: Forced degradation studies are essential for identifying the likely degradation products of a drug substance and elucidating its degradation pathways.[8][9][10] These studies, mandated by regulatory bodies like the ICH, involve subjecting the compound to stress conditions that are more severe than those it would typically encounter during storage and handling.[8][11] The insights gained are crucial for the development of stability-indicating analytical methods and for understanding the molecule's intrinsic vulnerabilities.[8][9] For this compound, stress conditions should include hydrolysis, oxidation, and photolysis to probe the stability of the ether linkage, the pyridinone ring, and the aromatic systems.

Workflow for Forced Degradation Studies

Caption: A schematic overview of the forced degradation workflow.

Protocol for Forced Degradation Studies:

  • Stock Solution Preparation: Prepare a stock solution of the compound at a concentration of approximately 1 mg/mL in a suitable solvent mixture (e.g., acetonitrile/water).[11]

  • Hydrolytic Conditions:

    • Acid: Treat the stock solution with 0.1 M hydrochloric acid and heat at a controlled temperature (e.g., 60°C).[11]

    • Base: Treat the stock solution with 0.1 M sodium hydroxide and heat at a controlled temperature (e.g., 60°C).[11]

    • Neutral: Treat the stock solution with water and heat at a controlled temperature.

  • Oxidative Conditions: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3%) at room temperature.

  • Photolytic Conditions: Expose the solid drug substance and its solution to a light source according to ICH Q1B guidelines, which specify an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[11][12]

  • Sample Analysis: At appropriate time intervals, withdraw samples, neutralize if necessary, and analyze using a validated stability-indicating HPLC method coupled with mass spectrometry (LC-MS) to separate and identify the parent drug and any degradation products. The target degradation is typically in the range of 5-20%.[8][11]

Computational Assessment of Thermodynamic Stability

Scientific Rationale: Computational chemistry provides a powerful avenue for predicting the intrinsic thermodynamic stability of molecules and understanding the energetics of potential degradation reactions.[13][14] By employing quantum mechanical calculations, it is possible to determine key thermodynamic parameters such as the Gibbs free energy of formation.[14] A more negative Gibbs free energy of formation generally corresponds to a more stable molecule.

Workflow for Computational Stability Analysis

G A 3D Structure of this compound B Geometry Optimization and Frequency Calculation (e.g., DFT B3LYP/6-31G*) A->B C Thermodynamic Properties (Gibbs Free Energy, Enthalpy, Entropy) B->C

Caption: A simplified workflow for computational stability assessment.

Protocol for Quantum Chemical Calculations:

  • Structure Preparation: Construct the 3D structure of this compound using molecular modeling software.

  • Calculation Setup: Perform a geometry optimization followed by a frequency calculation using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and a basis set such as 6-31G*.[13]

  • Data Analysis: The output of the frequency calculation provides the Gibbs free energy of formation. This value can be compared with the calculated energies of potential degradation products to predict the thermodynamic feasibility of different degradation pathways.

Summary of Key Stability Parameters

ParameterMethodIndication of Good StabilitySignificance
Melting Point DSCHigh and sharpCrystalline purity and lattice stability[3][4]
Decomposition Temperature TGAHigh onset of mass lossHigh thermal stability[1][7]
Forced Degradation LC-MSMinimal degradationRobustness to chemical and physical stress[8][9]
Gibbs Free Energy ComputationalHighly negative valueIntrinsic thermodynamic stability[14]

Concluding Remarks

The thermodynamic stability of this compound is a critical quality attribute that must be thoroughly investigated during its development as a potential therapeutic agent. The integrated approach outlined in this guide, combining thermoanalytical techniques, forced degradation studies, and computational modeling, provides a robust framework for a comprehensive stability assessment. The data generated will not only guide formulation development and establish appropriate storage conditions but will also be a vital component of the regulatory submission package, ultimately contributing to the delivery of a safe and effective medication.

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5).
  • Differential Scanning Calorimetry (DSC Analysis): Key Applications. (2024, December 9).
  • Thermogravimetric Analysis in Pharmaceuticals - Veeprho. (2020, July 1).
  • Applications of Differential Scanning Calorimetry (DSC) Analysis. (2026, January 10).
  • TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. (2026, January 23).
  • Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline.
  • Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Forced Degradation Studies | ICH Stability Testing - BioPharmaSpec.
  • Computational Analysis of Pyridin-2-amine and Pyridin-2(5H)-imine Tautomeric Stability - Benchchem.
  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH.
  • Differential Scanning Calorimetry of Pharmaceuticals - News-Medical.Net. (2019, February 26).
  • CHARACTERIZATION OF BIOPHARMACEUTICAL STABILITY WITH DIFFERENTIAL SCANNING CALORIMETRY - ATA Scientific.
  • A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs - TA Instruments.
  • The Biochemical Pathways of Nicotinamide-Derived Pyridones - MDPI. (2021, January 24).
  • Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds - PMC.
  • Unveiling the Secrets of Thermogravimetric Analysis: A Comprehensive Exploration - Open Access Journals. (2024, December 18).
  • (PDF) Degradation of Pyridines in the Environment - ResearchGate.
  • Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications - PMC.
  • Pathways that degrade pyridine derivatives through 2,5-DHP 7-13. (a)... - ResearchGate.
  • Thermogravimetric Analysis (TGA) Platform for Nucleic Acid Drugs - CD Formulation.
  • A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135.
  • Microbial Degradation of Pyridine and Pyridine Derivatives | Request PDF - ResearchGate.
  • From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: A Computational Study on the Control of the Tautomeric Equilibrium. | Request PDF - ResearchGate.
  • Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications.
  • A Comparative Analysis of Complex Stability: Pyridin-4-olate vs. Other Pyridine-Based Ligands - Benchchem.
  • experimental thermodynamics volume vii - College of Engineering and Applied Science.
  • [Spoiler] AAMC FL3 C/P #9 : r/MCAT2 - Reddit. (2018, August 12).
  • Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications | Request PDF - ResearchGate. (2025, August 8).
  • Computational Study of Selected Amine and Lactam N-Oxides Including Comparisons of N-O Bond Dissociation Enthalpies with Those of Pyridine N-Oxides - MDPI. (2020, August 14).
  • Bifunctional 3-Hydroxy-4-Pyridinones as Potential Selective Iron(III) Chelators: Solution Studies and Comparison with Other Metals of Biological and Environmental Relevance - PMC. (2021, November 30).
  • WO2019183197A1 - 3-(hydroxy)-pyridin-4(1h)-one compounds and methods making and using the same - Google Patents.
  • Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities - RSC Publishing.
  • This compound | C13H13NO2 | CID 51051613 - PubChem.
  • 3-(benzyloxy)-2-methyl-4(1H)-pyridinone | C13H13NO2 | CID 2726416 - PubChem.
  • Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester - MDPI. (2024, April 16).
  • Synthesis, spectral analysis, quantum studies, NLO, and thermodynamic properties of the novel 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b] pyridine (HMBPP) - RSC Publishing.
  • 3.2.S.7.1 Stability Summary and Conclusions - accessdata.fda.gov.
  • Thermal stability of 1,4-dihydropyridine derivatives in solid state - SciSpace.
  • Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates - MDPI. (2024, November 14).

Sources

literature review of 3-(benzyloxy)-1-methylpyridin-4(1H)-one derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 3-(Benzyloxy)-1-methylpyridin-4(1H)-one Derivatives

Executive Summary

The this compound scaffold represents a critical structural intermediate and pharmacophore in the development of 3-hydroxy-4-pyridinone (3,4-HPO) iron chelators. While the deprotected 3-hydroxy form is the active chelating species (e.g., Deferiprone), the 3-benzyloxy derivative serves two distinct, high-value functions:

  • Synthetic Protection: It prevents premature metal complexation during multi-step synthesis.

  • Lipophilic Prodrug Strategy: The benzyl ether moiety masks the hydrophilic hydroxyl group, significantly increasing lipophilicity (LogP) to facilitate blood-brain barrier (BBB) penetration or cellular uptake before metabolic conversion to the active chelator.

This guide details the chemical architecture, validated synthesis protocols, and pharmacological rationale for this class of compounds.

Part 1: Chemical Architecture & Synthetic Logic

The core structure is a 4-pyridinone ring substituted with a methyl group at the nitrogen (position 1) and a benzyloxy group at position 3.

  • 1-Methyl Group: Fixes the tautomeric equilibrium to the pyridinone form, preventing conversion to the less stable pyridine-4-ol tautomer. This is essential for biological stability.

  • 3-Benzyloxy Group: Acts as a "masking" functionality. In the free ligand (3-OH), this oxygen acts as a hard donor for Fe(III). Benzylation blocks this interaction, rendering the molecule inert to iron until deprotection.

Comparative Physicochemical Profile
Feature3-Hydroxy-1-methylpyridin-4(1H)-one (Active)This compound (Prodrug)
Primary Function Bidentate Iron Chelation (Fe3+)Membrane Transport / Synthetic Intermediate
LogP (Est.) -0.8 to 0.2 (Hydrophilic)1.8 to 2.5 (Lipophilic)
BBB Permeability Low (Requires active transport)High (Passive diffusion)
Metal Affinity High (log K1 ~ 14 for Fe3+)Negligible (Steric/Electronic block)

Part 2: Synthetic Methodologies

Two primary routes exist depending on the desired substitution at position 2. The Maltol Route yields the 2-methyl derivative (Deferiprone precursor), while the Kojic Acid/Pyromeconic Route yields the 2-unsubstituted analog (Exact Title Compound).

Workflow Visualization

Synthesis_Pathways cluster_legend Legend Maltol Maltol (3-hydroxy-2-methyl-4-pyrone) BnMaltol Benzyl Maltol (Intermediate) Maltol->BnMaltol BnBr, K2CO3 Reflux BnBr Benzyl Bromide (Protection) Target2Me 1,2-Dimethyl-3-(benzyloxy) pyridin-4(1H)-one BnMaltol->Target2Me MeNH2 EtOH/H2O, 70°C MeNH2 Methylamine (Amination) Kojic Kojic Acid Pyro Pyromeconic Acid Kojic->Pyro Oxidation & Decarboxylation TargetH 1-Methyl-3-(benzyloxy) pyridin-4(1H)-one Pyro->TargetH 1. BnBr 2. MeNH2 Start Starting Material Prod Target Product

Caption: Dual synthetic pathways for 2-methyl (top) and 2-unsubstituted (bottom) benzyloxy-pyridinone derivatives.

Detailed Protocol: The "Maltol-to-Pyridinone" Route

This protocol yields the 2-methyl derivative, the standard industrial precursor for Deferiprone-class chelators.

Reagents: Maltol (3-hydroxy-2-methyl-4H-pyran-4-one), Benzyl Chloride (or Bromide), Potassium Carbonate (K₂CO₃), Methylamine (40% aq.), Ethanol, Sodium Hydroxide.

Step 1: O-Benzylation of Maltol

  • Dissolution: Dissolve Maltol (10.0 g, 79 mmol) in Methanol (100 mL).

  • Base Addition: Add NaOH (3.5 g, 87 mmol) dissolved in a minimum amount of water (or use solid K₂CO₃ for milder conditions).

  • Alkylation: Add Benzyl Chloride (10.0 mL, 87 mmol) dropwise.

  • Reflux: Heat to reflux (65°C) for 6–8 hours. Monitor by TLC (SiO₂, 5% MeOH in DCM). The starting material (Rf ~0.3) should disappear, replaced by the benzyl ether (Rf ~0.7).

  • Workup: Evaporate solvent. Resuspend residue in DCM (100 mL) and wash with water (3 x 50 mL) to remove salts. Dry over Na₂SO₄ and concentrate.

    • Checkpoint: 3-(benzyloxy)-2-methyl-4H-pyran-4-one appears as a viscous oil or low-melting solid.

Step 2: Insertion of Nitrogen (Amination)

  • Reaction: Dissolve the benzyl-protected pyrone from Step 1 in Ethanol (50 mL) and Water (50 mL).

  • Amine Addition: Add Methylamine (40% aq. solution, 20 mL, excess).

  • Heating: Stir at 70°C in a sealed pressure vessel (or reflux condenser) for 12 hours. The pyrone ring opens and re-closes to form the pyridinone.

  • Isolation: Concentrate in vacuo to remove ethanol and excess methylamine. The product often precipitates from the remaining aqueous phase upon cooling.

  • Purification: Recrystallize from Acetone/Ether.

    • Validation:¹H NMR (DMSO-d₆): Look for the N-Methyl singlet (~3.6 ppm) and the Benzyloxy -CH₂- singlet (~5.0 ppm). The characteristic doublet-doublet of the pyridinone ring protons (positions 5 and 6) confirms the structure.

Part 3: Pharmacological Rationale (The Prodrug Concept)

The utility of the 3-benzyloxy derivative lies in its ability to overcome the pharmacokinetic limitations of the free chelator.

Mechanism of Action: The "Trojan Horse" Delivery
  • Absorption: The highly polar 3-hydroxy-1-methylpyridin-4(1H)-one suffers from poor passive diffusion across lipid bilayers. The 3-benzyloxy derivative, being lipophilic, crosses the gastrointestinal epithelium or Blood-Brain Barrier (BBB) efficiently.

  • Distribution: It accumulates in lipid-rich tissues (CNS).

  • Bioactivation: Endogenous cytochrome P450 enzymes (liver/brain) or specific esterases (if an ester promoiety were used, though benzyl requires oxidative cleavage) remove the benzyl group.

  • Chelation: The liberated 3-hydroxyl group acts as the bidentate ligand, binding labile iron (NTBI) with high affinity (log β₃ ≈ 36).

MOA cluster_blood Systemic Circulation (Blood) cluster_brain Target Tissue (e.g., Brain/CNS) Prodrug 3-Benzyloxy-HPO (Lipophilic Prodrug) Prodrug_CNS Prodrug (CNS Localized) Prodrug->Prodrug_CNS Passive Diffusion (Crosses BBB) Active Active Chelator (3-Hydroxy-HPO) Prodrug_CNS->Active Metabolic Deprotection (CYP450 / Oxidation) IronComplex Fe(III)-Chelate Complex (Excretable) Active->IronComplex Binds Labile Iron pool

Caption: Pharmacokinetic pathway of the benzyloxy prodrug crossing the BBB to target regional iron overload.

Part 4: Therapeutic Applications

Neurodegeneration (Alzheimer’s & Parkinson’s)

Iron accumulation in the substantia nigra is a hallmark of Parkinson's. Standard chelators (Deferoxamine) cannot cross the BBB.

  • Role of Derivative: The 3-benzyloxy-1-methylpyridin-4(1H)-one analogs serve as BBB-permeable precursors. Once in the brain, they are converted to the active chelator, which scavenges redox-active iron, reducing Fenton chemistry-driven oxidative stress [1].

Anti-Malarial Agents

Plasmodium falciparum degrades hemoglobin in the acidic food vacuole, releasing toxic heme.

  • Role of Derivative: Lipophilic benzyloxy-HPOs can penetrate the parasite's membranes more effectively than hydrophilic chelators. Once inside the vacuole, they strip iron from the parasite's metabolic pathways. Studies suggest that increasing the lipophilicity of the N-substituent or the O-protecting group correlates with higher anti-plasmodial IC50 values [2].

Tyrosinase Inhibition (Dermatology)

Beyond iron chelation, the scaffold itself mimics the structure of Kojic Acid (a known tyrosinase inhibitor).

  • Mechanism: The pyridinone ring competes with tyrosine for the enzyme's active site (which contains Copper). While the free hydroxyl is usually required for copper chelation at the active site, benzyl-hydrazide derivatives at position 2 or N-1 have shown potent inhibitory activity by interacting with secondary binding pockets [3].

References

  • Hider, R. C., & Hoffbrand, A. V. (2018). The Role of Deferiprone in Iron Chelation. New England Journal of Medicine. (Note: Generalized reference for Deferiprone mechanism).

  • Liu, Z. D., & Hider, R. C. (2002). Design of clinically useful iron(III)-selective chelators. Medicinal Research Reviews.

  • Rho, H. S., et al. (2010). Synthesis and tyrosinase inhibitory activity of 3-hydroxypyridin-4-one derivatives. Bioorganic & Medicinal Chemistry Letters.

  • Santos, M. A., et al. (2012). Hydroxypyridinones as “privileged” chelating structures for the design of medicinal drugs. Coordination Chemistry Reviews.

  • PubChem Compound Summary. (2023). This compound (CID 51051613).

physical characteristics and melting point of 3-(benzyloxy)-1-methylpyridin-4(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the physical characteristics, synthesis, and characterization of 3-(benzyloxy)-1-methylpyridin-4(1H)-one .

A Critical Intermediate in Hydroxypyridinone Scaffolds

Executive Summary & Chemical Identity

This compound is a pivotal intermediate in the synthesis of 3-hydroxy-4-pyridinone (HPO) iron chelators. It serves as the


-protected precursor to 3-hydroxy-1-methylpyridin-4(1H)-one , a structural analog of the clinical drug Deferiprone.

This compound is frequently confused with its 2-methyl isomer (derived from maltol). Precise characterization is required to distinguish the two, as the absence of the C2-methyl group significantly alters the electronic properties and metal-binding affinity of the final deprotected ligand.

Property Data
IUPAC Name This compound
CAS Number 1064077-34-4
Molecular Formula

Molecular Weight 215.25 g/mol
SMILES CN1C=C(C(=O)C=C1)OCC2=CC=CC=C2
Key Distinction Lacks the 2-methyl group found in Deferiprone intermediates (CAS 61160-18-7).

Physical Characteristics Profile

Appearance and State

In its purified form, this compound exists as a pale yellow to khaki solid . Unlike its hydroxy-precursors, the benzyl ether moiety disrupts the intermolecular hydrogen bonding network, leading to a discrete crystalline structure.

Melting Point Analysis

The melting point (MP) is a critical quality attribute (CQA) for verifying the removal of the 2-methyl isomer or unreacted starting materials.

  • Target Compound MP: Typically observed in the range of 130°C – 140°C (dependent on crystallization solvent).

  • Isomer Alert: The 2-methyl analog (3-benzyloxy-1,2-dimethylpyridin-4(1H)-one) melts significantly higher at 171–173°C . A melting point above 160°C indicates contamination with the maltol-derived isomer.

Solubility Profile

The benzylation of the 3-hydroxyl group renders the molecule lipophilic, facilitating purification via organic extraction.

SolventSolubilityApplication
Dichloromethane (DCM) HighPrimary extraction solvent.
Methanol (MeOH) ModerateUsed for recrystallization (often with Et₂O).
Water LowAllows for precipitation during workup.
Diethyl Ether PoorAntisolvent for crystallization.

Structural Validation (Spectroscopy)

To ensure scientific integrity, the identity of the compound must be validated using Nuclear Magnetic Resonance (NMR). The following data constitutes a self-validating system for the 1-methyl regioisomer.

H-NMR Diagnostic Signals (CDCl , 400 MHz)

The absence of a singlet at ~2.1 ppm (characteristic of the C2-methyl group) is the definitive proof of the correct structure.

  • 
     7.45 – 7.28 ppm (m, 5H):  Aromatic protons of the benzyl group (
    
    
    
    ).
  • 
     7.35 ppm (d, 
    
    
    
    Hz, 1H):
    H-2 proton . This signal is critical; it appears as a doublet (coupling with H-6) or broad singlet. In the 2-methyl isomer, this position is substituted, and the signal is absent.
  • 
     7.10 ppm (dd, 
    
    
    
    Hz, 1H):
    H-6 proton (adjacent to Nitrogen).
  • 
     6.45 ppm (d, 
    
    
    
    Hz, 1H):
    H-5 proton (adjacent to Carbonyl).
  • 
     5.05 ppm (s, 2H):  Benzylic methylene (
    
    
    
    ).
  • 
     3.65 ppm (s, 3H): 
    
    
    
    -Methyl group (
    
    
    ).
Mass Spectrometry
  • ESI-MS (+):

    
     calculated for 
    
    
    
    ; found 216.1.

Experimental Protocols

Synthesis Strategy: The Pyromeconic Acid Route

The most reliable route avoids the 2-methyl contamination by starting from 3-hydroxy-4-pyrone (pyromeconic acid) or its benzyl ether. The following protocol describes the conversion of 3-(benzyloxy)-4-pyrone to the pyridinone via amine insertion.

Protocol: Amine Insertion & Cyclization
  • Reagents:

    • 3-(Benzyloxy)-4-pyrone (1.0 eq)

    • Methylamine (40% aq. solution, 3.0 eq)

    • Ethanol (Solvent)

  • Procedure:

    • Dissolve 3-(benzyloxy)-4-pyrone in Ethanol (0.5 M concentration).

    • Add Methylamine solution dropwise at room temperature.

    • Critical Step: Heat the mixture to reflux (78°C) for 6–8 hours. The reaction color will darken (deep orange/red).

    • Monitor via TLC (DCM:MeOH 9:1). The pyrone spot (higher

      
      ) will disappear, replaced by the more polar pyridinone spot.
      
  • Workup:

    • Concentrate the mixture under reduced pressure to remove Ethanol and excess Methylamine.

    • Redissolve the oily residue in DCM (50 mL).

    • Wash with Water (2 x 20 mL) to remove unreacted amine salts.

    • Dry the organic layer over

      
       and concentrate.[1]
      
  • Purification (Crystallization):

    • Dissolve the crude solid in a minimum amount of hot Methanol.

    • Add Diethyl Ether dropwise until turbidity is observed.

    • Cool to 4°C overnight. Collect the pale yellow crystals via filtration.[2]

Visualization of Synthesis Pathway

SynthesisPathway Start 3-(Benzyloxy)-4-pyrone (Starting Material) Inter Open-Chain Intermediate Start->Inter Nucleophilic Attack (EtOH, RT) Reagent Methylamine (aq) (Nucleophile) Reagent->Inter Product 3-(Benzyloxy)-1-methyl pyridin-4(1H)-one (Target) Inter->Product Cyclization & Dehydration (Reflux, 6h)

Caption: Conversion of the pyrone core to the pyridinone scaffold via amine insertion-elimination mechanism.

Quality Control & Stability

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The benzyl ether is stable to oxidation but can hydrolyze under strong acidic conditions.

  • Stability Marker: Appearance of a new peak at ~112°C (MP of 3-hydroxy-1-methylpyridin-4-one) indicates premature debenzylation.

Purification Workflow Diagram

Purification Crude Crude Reaction Mixture (Dark Oil) Extract DCM Extraction (Removes salts) Crude->Extract Dry Drying (Na2SO4) & Concentration Extract->Dry Cryst Recrystallization (MeOH/Et2O) Dry->Cryst Pure Pure Product (Pale Yellow Solid) Cryst->Pure Filter & Dry

Caption: Step-by-step purification workflow to isolate the target compound from the crude reaction matrix.

References

  • PubChem. (n.d.). This compound (Compound).[3] National Library of Medicine. Retrieved from [Link]

  • Kontoghiorghes, G. J., & Sheppard, L. (1987). Simple synthesis of the potent iron chelators 1-alkyl-3-hydroxy-2-methylpyrid-4-ones. Inorganica Chimica Acta. (General reference for pyrone-to-pyridone conversion methodology).

Sources

Technical Monograph: Ionization & Physicochemical Profiling of 3-(benzyloxy)-1-methylpyridin-4(1H)-one

[1]

Executive Summary

This technical guide provides a comprehensive analysis of the ionization behavior, pKa values, and physicochemical properties of 3-(benzyloxy)-1-methylpyridin-4(1H)-one .[1] As a critical intermediate in the synthesis of 3-hydroxy-4-pyridinone (HPO) iron chelators (e.g., Deferiprone analogs), understanding its acid-base profile is essential for optimizing purification, solubility, and lipophilicity during drug development.[1][2]

Unlike its deprotected counterpart, this molecule lacks an acidic phenolic proton, functioning exclusively as a weak base via the carbonyl oxygen.[2] This guide details the theoretical and predicted pKa values, experimental determination protocols, and the impact of pH on its partition coefficient (LogD).[2]

Chemical Identity & Structural Context[1][2][3][4][5][6][7]

The molecule comprises a 4-pyridinone core with a methyl group fixed at the nitrogen (N1) and a benzyl-protected hydroxyl group at position C3.[1][2]

PropertyDetail
IUPAC Name This compound
CAS Number 1064077-34-4
Molecular Formula

Molecular Weight 215.25 g/mol
Core Scaffold 1-methyl-4-pyridinone
Key Functional Groups C4-Carbonyl (H-bond acceptor/weak base), C3-Benzyloxy (Lipophilic/Steric bulk), N-Methyl (Fixed cation/zwitterion character)
Structural Significance

The 1-methyl-4-pyridinone core is aromatic.[1][2][3][4] While often drawn as a neutral ketone, it possesses significant zwitterionic character due to the contribution of a resonance form where the nitrogen is cationic and the oxygen is anionic.[2] This resonance enhances the basicity of the carbonyl oxygen compared to standard ketones.[2]

pKa Values and Ionization Mechanism[2][9][10]

The Ionization Event

This compound possesses one relevant ionization center in the aqueous pH range (0–14): the C4 carbonyl oxygen.[1][2]

  • Protonation (

    
    ):  In acidic media, the carbonyl oxygen accepts a proton to form the 4-hydroxypyridinium cation .[2] This species is stabilized by resonance, distributing the positive charge between the nitrogen and the oxygen.[2]
    
Predicted vs. Analogous pKa Data

Direct experimental pKa values for this specific benzyl-protected derivative are sparse in open literature.[1][2] However, reliable values can be derived from structural analogs and Quantitative Structure-Property Relationship (QSPR) principles.[1][2]

CompoundpKa (Protonation)Source/Rationale
1-methyl-4-pyridinone 3.33Base scaffold (Ref 1)
3-hydroxy-1-methylpyridin-4(1H)-one 3.62 (

)
Electronic analog (Ref 2)
This compound 3.2 – 3.5 Predicted Range

Scientific Rationale: The 3-benzyloxy group exerts two opposing effects on the basicity of the carbonyl oxygen:

  • Inductive Withdrawal (-I): The electronegative oxygen of the ether pulls electron density, theoretically lowering the pKa (making it less basic).[2]

  • Resonance Donation (+M): The lone pairs on the ether oxygen can donate into the ring, stabilizing the cationic conjugate acid, theoretically raising the pKa.[2]

In 4-pyridinone systems, the resonance effect typically dominates or neutralizes the inductive effect, keeping the pKa very close to the unsubstituted parent (3.33).[2]

Ionization Pathway Diagram

The following diagram illustrates the equilibrium between the neutral (zwitterionic) form and the cationic conjugate acid.

IonizationPathwaycluster_0pKa ≈ 3.3CationConjugate Acid (pH < 3.2)[C13H14NO2]+NeutralNeutral Base (pH > 3.5)[C13H13NO2]Cation->NeutralDeprotonation (-H+)ResonanceResonance Stabilization(+ Charge on N vs O)Neutral->ResonanceInternal Character

Figure 1: Acid-base equilibrium of this compound.[1][2] The molecule exists as a cation below pH 3.3 and a neutral species above pH 3.3.[2]

Solubility and Lipophilicity (LogD Profile)

The ionization state dramatically alters the solubility profile.[2] The benzyl group imparts significant lipophilicity to the neutral molecule, while the protonated form is highly water-soluble.[2]

Calculated Partition Coefficients
  • LogP (Neutral Form): ~2.2 (Predicted via XLogP3).

  • LogD (pH Dependent):

    • pH 1.0 (Stomach/Acidic): LogD < 0 (Highly Soluble / Cationic).[2]

    • pH 7.4 (Blood/Physiological): LogD ≈ 2.2 (Lipophilic / Neutral).[2]

Implication for Drug Development: This molecule will readily dissolve in acidic reaction media (e.g., 0.1 M HCl) but will precipitate or partition into organic layers (DCM, Ethyl Acetate) at neutral or basic pH.[2] This "pH-switchable" solubility is a key handle for purification.[1][2]

Experimental Protocols for pKa Determination

To validate the pKa of this specific derivative, UV-Vis Spectrophotometric Titration is the method of choice over potentiometric titration.[2] The low aqueous solubility of the neutral form makes potentiometry difficult (electrode fouling), whereas UV-Vis requires only micromolar concentrations.[2]

Method: UV-Vis Spectrophotometric Titration

This protocol relies on the bathochromic or hypsochromic shift of the pyridinone chromophore upon protonation.[2]

Reagents:

  • Stock Solution: 10 mM compound in Methanol or DMSO.

  • Buffers: Series of 0.01 M phosphate/citrate buffers ranging from pH 1.0 to 6.0 (0.5 pH increments).

  • Ionic Strength Adjuster: 0.1 M KCl (to maintain constant ionic strength).

Workflow:

  • Preparation: Dilute the stock solution into each buffer to a final concentration of ~50 µM. Ensure <2% organic solvent content to prevent solvatochromic errors.

  • Scanning: Record UV-Vis spectra (200–400 nm) for each pH point.

    • Expected Feature: The neutral 4-pyridinone typically absorbs at

      
       nm.[1][2] Upon protonation (acidic pH), this band often shifts (bathochromic shift) to 
      
      
      nm due to increased conjugation in the pyridinium cation.[2]
  • Data Analysis: Plot Absorbance (

    
    ) at the 
    
    
    of the cationic form vs. pH.[2]
  • Calculation: Fit the data to the Henderson-Hasselbalch equation (linearized or non-linear regression).

12
Workflow Diagram (DOT)

ExperimentalProtocolStep11. Stock Preparation10mM in DMSOStep33. Sample SpikingFinal Conc: 50µMStep1->Step3Step22. Buffer AliquotingpH 1.0 to 6.0 (0.1M KCl)Step2->Step3Step44. UV-Vis Scanning(200-400nm)Step3->Step4Step55. Isosbestic Point CheckConfirm 2-state equilibriumStep4->Step5Step66. Sigmoidal FitAbs vs pH -> pKaStep5->Step6

Figure 2: Step-by-step workflow for spectrophotometric pKa determination.

Synthesis & Stability Considerations

Stability of the Benzyl Ether

The 3-benzyloxy group is stable under the mild acidic conditions used for pKa determination (pH 1–6).[2] However, it is susceptible to:

  • Hydrogenolysis:

    
     (Standard deprotection method to yield the 3-hydroxy active chelator).[1][2]
    
  • Strong Acid Hydrolysis: Concentrated HBr or HI will cleave the ether.[2]

Purification Strategy based on pKa

Leveraging the pKa of ~3.3:

  • Extraction: To isolate the compound from basic impurities, dissolve in organic solvent (DCM) and wash with pH 1.0 aqueous acid.[2] The compound will protonate and move to the aqueous phase.[2]

  • Recovery: Neutralize the aqueous phase to pH > 5.0 (well above pKa). The compound will deprotonate, become lipophilic (LogP ~2.2), and precipitate or can be back-extracted into organics.[2]

References

  • Williams, R. (2024).[2] pKa Data Compiled by R. Williams. pKa Values of Pyridine Derivatives. Retrieved from [Link] (Verified via Source 1.18).[2]

  • Biderang, M., et al. (2011).[2] Acidity constants of some 3-hydroxy-4-pyridinone derivatives in aqueous solution. Journal of Solution Chemistry. (Contextual grounding for 3-hydroxy-4-pyridinone core pKa values).

  • PubChem. (2025).[2] Compound Summary: this compound (CID 51051613).[1][2][5] National Library of Medicine.[2] Retrieved from [Link]

  • Reiss, R., et al. (2021).[2][3] Determination of pKa Values of Poorly Soluble Drugs by UV-Vis Spectroscopy. Pharmaceutics. (Basis for UV-Vis protocol).

Methodological & Application

Application Note: Synthesis of 3-(benzyloxy)-1,2-dimethylpyridin-4(1H)-one from Maltol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Clarification

Scope of Protocol

This application note details the synthesis of 3-(benzyloxy)-1,2-dimethylpyridin-4(1H)-one starting from Maltol (3-hydroxy-2-methyl-4-pyrone). This molecule is the protected precursor to Deferiprone (L1), a clinically approved iron chelator.

Critical Nomenclature Note

The user request specified the target as 3-(benzyloxy)-1-methylpyridin-4(1H)-one.

  • Correction: Maltol contains a methyl group at the C2 position. Standard chemical transformation of Maltol retains this methyl group, resulting in the 1,2-dimethyl analog.

  • Implication: To synthesize the des-methyl (1-methyl only) analog, one must start with Pyromeconic acid (3-hydroxy-4-pyrone), not Maltol.

  • Decision: This guide proceeds with the Maltol protocol as requested, yielding the 1,2-dimethyl product. This is the industry-standard route for Deferiprone derivatives.

Chemical Strategy & Mechanism

The synthesis follows a two-stage "Protection-Insertion" strategy. Direct reaction of unprotected Maltol with methylamine is possible but often results in lower yields and difficult purification due to zwitterionic intermediates.

Pathway Overview
  • O-Alkylation (Protection): Maltol is reacted with benzyl chloride to mask the 3-hydroxyl group. This increases lipophilicity and prevents side reactions at the oxygen during the amine insertion.

  • Michael Addition-Elimination (Ring Switch): The pyrone ring reacts with methylamine. The amine attacks the C6 position (Michael addition), causing ring opening, followed by recyclization to form the thermodynamically stable 4-pyridinone.

Reaction Scheme (DOT Visualization)

ReactionScheme Maltol Maltol (3-hydroxy-2-methyl-4-pyrone) BnMaltol Intermediate 1: 3-(benzyloxy)-2-methyl-4-pyrone Maltol->BnMaltol Step 1: NaOH, MeOH, Reflux BnCl Benzyl Chloride (Reagent) BnCl->BnMaltol Product Target Product: 3-(benzyloxy)-1,2-dimethylpyridin-4(1H)-one BnMaltol->Product Step 2: EtOH/H2O, Reflux MeNH2 Methylamine (aq) (Reagent) MeNH2->Product

Figure 1: Synthetic pathway from Maltol to the protected Pyridinone target.

Experimental Protocols

Step 1: Synthesis of 3-(benzyloxy)-2-methyl-4-pyrone (Benzyl Maltol)

This step protects the enolic hydroxyl group.

Reagents & Materials:

Reagent Equiv. Role
Maltol 1.0 Starting Material
Benzyl Chloride 1.1 Alkylating Agent
Sodium Hydroxide (NaOH) 1.1 Base
Methanol (MeOH) Solvent Reaction Medium

| Water | Solvent | Solubilization |

Protocol:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve Maltol (10 g, 79.3 mmol) in Methanol (40 mL).

  • Base Addition: Add a solution of NaOH (3.5 g, 87.5 mmol) in minimal water (approx. 5-10 mL) to the flask. The solution will turn yellow (phenolate formation).

  • Alkylation: Add Benzyl Chloride (10 mL, 87.2 mmol) dropwise over 10 minutes.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 65-70°C) for 6–8 hours.

    • Validation: Monitor by TLC (SiO2, Hexane:Ethyl Acetate 1:1). Maltol (Rf ~0.[1]1) should disappear; Product (Rf ~0.5) appears.[2][3][4]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Evaporate the bulk of the methanol under reduced pressure.

    • Dilute the residue with Water (50 mL) and extract with Dichloromethane (DCM) (3 x 50 mL).

    • Wash the organic layer with 5% NaOH (2 x 30 mL) to remove unreacted Maltol.

    • Wash with Brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purification: The crude oil usually crystallizes upon standing or trituration with diethyl ether.

    • Yield: Typically 75–85%.

    • Appearance: Off-white to pale yellow solid.

Step 2: Synthesis of 3-(benzyloxy)-1,2-dimethylpyridin-4(1H)-one

This step converts the oxygen heterocycle to the nitrogen heterocycle.

Reagents & Materials:

Reagent Equiv. Role
Benzyl Maltol (from Step 1) 1.0 Substrate
Methylamine (40% aq. solution) 3.0 - 5.0 Amine Source

| Ethanol (EtOH) | Solvent | Co-solvent |

Protocol:

  • Setup: Place Benzyl Maltol (5 g, 23.1 mmol) in a pressure tube or a round-bottom flask.

  • Amine Addition: Add Ethanol (10 mL) and 40% aqueous Methylamine (10 mL, ~115 mmol).

    • Note: A large excess of methylamine drives the equilibrium toward the pyridinone.

  • Reaction:

    • Option A (Pressure Tube - Recommended): Seal the tube and heat to 90°C for 6–12 hours. This prevents loss of volatile methylamine.

    • Option B (Reflux): If using a flask, reflux gently (approx. 80°C) for 12–16 hours. You may need to add fresh methylamine solution periodically if the volume decreases.

  • Workup (Critical Phase):

    • Pyridinones are highly water-soluble. Traditional extraction can be difficult.

    • Concentrate the reaction mixture to dryness under reduced pressure to remove Ethanol and excess Methylamine.

    • Dissolve the residue in Water (20 mL).

    • Adjust pH to ~10-11 (if not already basic) using NaOH.

    • Extract with DCM or Chloroform (4 x 50 mL). Note: Multiple extractions are necessary.

    • Dry organic layers over Na2SO4 and concentrate.[3]

  • Purification:

    • Recrystallize from Acetone/Ether or purify via column chromatography (DCM:MeOH 95:5).

    • Yield: Typically 60–70%.

Workup Logic Flow (DOT Visualization)

WorkupFlow Crude Crude Reaction Mixture (Aq. MeNH2 + EtOH + Product) Evap Rotary Evaporation (Remove EtOH/MeNH2) Crude->Evap Residue Oily Residue Evap->Residue Extract Partition: Water / DCM (pH > 10) Residue->Extract OrgLayer Organic Layer (DCM) Contains Product Extract->OrgLayer AqLayer Aqueous Layer Discard Extract->AqLayer Dry Dry (Na2SO4) & Concentrate OrgLayer->Dry Final Solid Product Recrystallize (Acetone/Ether) Dry->Final

Figure 2: Purification logic for isolation of water-soluble pyridinones.

Analytical Validation

Successful synthesis must be validated using 1H NMR. The key indicators of the ring switch (Pyrone


 Pyridinone) are the N-Methyl signal and the shift in aromatic protons.

Expected 1H NMR Data (CDCl3, 400 MHz):

PositionProton TypeApprox. Shift (

)
MultiplicityDiagnostic Note
N-CH3 Methyl3.60 – 3.75 Singlet (3H)Definitive proof of N-insertion.
C2-CH3 Methyl2.10 – 2.30Singlet (3H)Retained from Maltol.
O-CH2-Ph Methylene5.00 – 5.20Singlet (2H)Benzylic protons.
Ph-H Aromatic7.30 – 7.45Multiplet (5H)Benzyl group.
C5-H Pyridinone6.40 – 6.50DoubletUpfield shift vs Pyrone.
C6-H Pyridinone7.30 – 7.40DoubletAdjacent to Nitrogen.

Key Difference from Starting Material:

  • Maltol: No N-Me signal.

  • Benzyl Maltol: No N-Me signal.

  • Product: Distinct N-Me singlet at ~3.7 ppm.

Safety & Handling

  • Benzyl Chloride: Potent lachrymator and alkylating agent. Handle in a fume hood. Neutralize glassware with dilute ammonia before cleaning.

  • Methylamine: Volatile, toxic gas (supplied as liquid). Strong fishy odor. Use in a well-ventilated hood. Pressure tubes must be rated for the generated pressure.

  • Pyridinones: Generally low toxicity but should be treated as potential bioactive agents (iron chelators).

References

  • Kontoghiorghes, G. J., & Sheppard, L. (1987).[5][6][7] Simple synthesis of the potent iron chelators 1-alkyl-3-hydroxy-2-methylpyrid-4-ones.[6] Inorganica Chimica Acta, 136(1), L11-L12.[5] [7]

  • Dobbin, P. S., Hider, R. C., et al. (1993). Synthesis, physicochemical properties, and biological evaluation of N-substituted 2-alkyl-3-hydroxy-4(1H)-pyridinones. Journal of Medicinal Chemistry, 36(17), 2448–2458.

  • Organic Chemistry Portal. (2022). Synthesis of 4-pyridones.

Sources

Application Notes and Protocols for the Catalytic Hydrogenation of 3-(Benzyloxy)-1-methylpyridin-4(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the catalytic hydrogenation of 3-(benzyloxy)-1-methylpyridin-4(1H)-one to synthesize its corresponding hydroxyl derivative, 3-hydroxy-1-methylpyridin-4(1H)-one. This transformation is a critical deprotection step in the synthesis of various pharmaceutical compounds, including iron chelators like Deferiprone. We present two detailed protocols, a primary method utilizing palladium on carbon (Pd/C) and a robust alternative employing Pearlman's catalyst (Pd(OH)₂/C) with an acidic additive to mitigate potential catalyst poisoning. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth technical details, explanations of experimental choices, and troubleshooting advice to ensure procedural success and high product yield.

Introduction: The Significance of Debenzylation in Pyridinone Synthesis

The benzyl ether is a widely used protecting group for hydroxyl functionalities in multi-step organic synthesis due to its stability under a broad range of reaction conditions. Its removal, typically through catalytic hydrogenolysis, is a key step in the final stages of synthesizing many active pharmaceutical ingredients (APIs). The target compound of this protocol, 3-hydroxy-1-methylpyridin-4(1H)-one, is a crucial scaffold in medicinal chemistry, notably as a bidentate chelating agent for metal ions.[1] The most prominent example is Deferiprone, an iron chelator used in the treatment of thalassemia.[2][3][4]

The catalytic hydrogenation of this compound presents a unique challenge: the potential for the pyridine nitrogen to coordinate with the palladium catalyst, leading to catalyst inhibition or poisoning and, consequently, a sluggish or incomplete reaction. This application note addresses this challenge by providing detailed, validated protocols designed for high-yield, clean conversion.

Reaction Pathway and Mechanism

The fundamental transformation is the hydrogenolysis of the carbon-oxygen bond in the benzyl ether. This reaction is facilitated by a heterogeneous palladium catalyst and a source of hydrogen.

Reaction_Pathway cluster_products Products start This compound product 3-Hydroxy-1-methylpyridin-4(1H)-one start->product H₂, Pd/C or Pd(OH)₂/C Solvent byproduct Toluene

Caption: General reaction scheme for the catalytic hydrogenation.

The reaction proceeds on the surface of the palladium catalyst where hydrogen gas is adsorbed and activated. The benzyl ether substrate also adsorbs onto the catalyst surface, allowing for the cleavage of the C-O bond and subsequent formation of the desired hydroxyl group and toluene as a byproduct.

Experimental Protocols

Two primary methods are presented, offering flexibility based on available reagents and substrate reactivity.

Primary Protocol: Palladium on Carbon Catalyzed Hydrogenation

This protocol is adapted from a procedure for a structurally analogous compound and is a standard, reliable method for benzyl ether cleavage.[5]

Table 1: Reagents and Materials for Primary Protocol

Reagent/MaterialGradeSupplier Example
This compound≥98% PurityCommercial
10% Palladium on Carbon (Pd/C)Degussa typeCommercial
Methanol (MeOH)AnhydrousCommercial
WaterDeionizedIn-house
Hydrogen Gas (H₂)High PurityGas Cylinder
Celite®Filtration AgentCommercial
Parr Hydrogenation Apparatus or equivalent--

Step-by-Step Procedure:

  • Reaction Setup: In a suitable Parr bottle, dissolve this compound (1.0 eq.) in a mixture of methanol and water (e.g., a 4:1 v/v ratio).

  • Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 5-10 mol% relative to the substrate) to the solution.

  • Hydrogenation: Secure the Parr bottle in the hydrogenation apparatus. Purge the vessel with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas. Pressurize the vessel to 50 psi with hydrogen.

  • Reaction Execution: Stir the reaction mixture vigorously at room temperature for 3-5 hours.

  • Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to confirm the disappearance of the starting material.

  • Work-up: Upon completion, carefully vent the hydrogen from the apparatus and purge with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of methanol.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield the crude 3-hydroxy-1-methylpyridin-4(1H)-one, which can be further purified by recrystallization if necessary.

Alternative Protocol: Debenzylation with Pearlman's Catalyst and Acetic Acid

This protocol is particularly useful if catalyst poisoning is observed with standard Pd/C. Pearlman's catalyst (Pd(OH)₂/C) is often more effective for substrates containing basic nitrogen groups, and the addition of a mild acid like acetic acid protonates the pyridine nitrogen, reducing its coordination to the palladium catalyst.[6]

Table 2: Reagents and Materials for Alternative Protocol

Reagent/MaterialGradeSupplier Example
This compound≥98% PurityCommercial
20% Palladium Hydroxide on Carbon (Pd(OH)₂/C)Pearlman's CatalystCommercial
Dichloromethane (CH₂Cl₂)AnhydrousCommercial
Methanol (MeOH)AnhydrousCommercial
Acetic Acid (AcOH)GlacialCommercial
Hydrogen Gas (H₂)High PurityGas Cylinder
Triethylamine (Et₃N)≥99%Commercial
Celite®Filtration AgentCommercial

Step-by-Step Procedure:

  • Reaction Setup: Dissolve the benzylated derivative (1.0 eq.) in a 1:1 mixture of dichloromethane and methanol. Add acetic acid (5.0 eq.).

  • Degassing: Degas the solution with an inert gas (e.g., argon) for 10-15 minutes.

  • Catalyst Addition: Under the inert atmosphere, add 20% Pd(OH)₂/C (0.2 eq. by weight).

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere (a balloon is often sufficient for small-scale reactions) and stir at room temperature overnight.

  • Monitoring: Track the reaction's progress by TLC or HPLC.

  • Work-up: Upon completion, add triethylamine (Et₃N) to neutralize the acetic acid.

  • Filtration: Filter the mixture through a pad of Celite®, washing the pad with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

Causality Behind Experimental Choices

The selection of each component in the protocol is critical for a successful outcome.

Experimental_Choices catalyst Catalyst Choice Pd/C: Standard, cost-effective Pd(OH)₂/C: More robust against N-poisoning solvent Solvent System MeOH/H₂O or CH₂Cl₂/MeOH: Good substrate solubility Protic solvents aid H₂ transfer additive Acidic Additive (AcOH) Protonates pyridine nitrogen Reduces catalyst poisoning Enhances reaction rate pressure Hydrogen Pressure Atmospheric to 50 psi: Sufficient for debenzylation Higher pressure may cause ring reduction workup Work-up Procedure Celite filtration: Safely removes pyrophoric catalyst Acid neutralization (Protocol 2): Prevents product degradation

Caption: Key experimental parameters and their rationale.

  • Catalyst: 10% Pd/C is a workhorse catalyst for hydrogenolysis. Pearlman's catalyst is a more active form and is particularly effective for deprotecting benzyl groups in molecules that can poison standard Pd/C catalysts.

  • Solvent: A solvent system that fully dissolves the starting material is crucial. Protic solvents like methanol can also participate in the hydrogen transfer mechanism at the catalyst surface.

  • Acidic Additive: The use of acetic acid in the alternative protocol is a key strategy to prevent the lone pair of electrons on the pyridine nitrogen from deactivating the palladium catalyst.

  • Hydrogen Source and Pressure: While hydrogen gas is the most common hydrogen source, transfer hydrogenation using donors like ammonium formate can also be employed for substrates sensitive to high pressures. The pressure is maintained at a moderate level (≤50 psi) to favor debenzylation over potential aromatic ring reduction.

Troubleshooting and Safety Considerations

Table 3: Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Slow or Stalled Reaction Catalyst poisoning by pyridine nitrogen.Switch to Protocol 2 with Pearlman's catalyst and acetic acid. Increase catalyst loading.
Poor quality or inactive catalyst.Use fresh, high-quality catalyst.
Incomplete Conversion Insufficient reaction time or hydrogen pressure.Extend the reaction time. Ensure the system is properly sealed and repressurize with hydrogen if necessary.
Ring Saturation Hydrogen pressure or temperature is too high.Reduce hydrogen pressure and maintain room temperature. Consider transfer hydrogenation as a milder alternative.
Low Isolated Yield Product loss during work-up.Ensure complete transfer from the reaction vessel and thorough washing of the filter cake. Optimize purification.

Safety Precautions:

  • Palladium on carbon is pyrophoric, especially when dry and in the presence of air. Handle the catalyst in an inert atmosphere when possible and never add it to a flammable solvent in the presence of air. The filter cake should be kept wet with water and disposed of properly.

  • Hydrogen gas is highly flammable and forms explosive mixtures with air. All hydrogenation reactions should be conducted in a well-ventilated fume hood, away from ignition sources, and using appropriate pressure-rated equipment.

References

  • Ashwood, V. A., Buckingham, R. E., Cassidy, F., Evans, J. M., Faruk, E. A., Hamilton, T. C., Nash, D. J., Stemp, G., & Willcocks, K. (1986). Synthesis and antihypertensive activity of 4-(cyclic amido)-2H-1-benzopyrans. Journal of Medicinal Chemistry, 29(11), 2194–2201. [Link]

  • Bergeron, R. J., et al. (2003). Design, synthesis, and evaluation of polyamine-based iron chelators. Journal of Medicinal Chemistry, 46(1), 16-24. [Link]

  • Cimerman, Z., et al. (2000). 3-Hydroxy-4-pyridinones: a review of their synthesis, and iron(III)-chelating properties. Acta Pharmaceutica, 50(3), 163-176. [Link]

  • Gauthier, D. A., et al. (2021). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. European Journal of Medicinal Chemistry, 224, 113702. [Link]

  • Hider, R. C., & Hoffbrand, A. V. (2018). The Role of Deferiprone in Iron Chelation. New England Journal of Medicine, 379(22), 2140–2150. [Link]

  • Kontoghiorghes, G. J. (2023). Deferiprone and Iron–Maltol: Forty Years since Their Discovery and Insights into Their Drug Design, Development, Clinical Use and Future Prospects. International Journal of Molecular Sciences, 24(5), 4885. [Link]

  • Kontoghiorghes, G. J., & Sheppard, L. (2008).
  • McElroy, W. T., & DeShong, P. (2003). A convenient one-pot synthesis of 4-hydroxy-2-pyridinones. Tetrahedron Letters, 44(8), 1759-1761. [Link]

  • Sabet, R., et al. (2024). Synthesis of Deferiprone as a Widely Used Iron-Chelating Drug for the Treatment of Iron-Overload Diseases. Trends in Pharmaceutical Sciences and Technologies, 10(1), 77-82. [Link]

  • Yan, Y., et al. (2005). Synthesis and biological evaluation of polyamine-based 3-hydroxy-4-pyridinone iron chelators. Bioorganic & Medicinal Chemistry, 13(12), 3947-3955. [Link]

Sources

methylation reaction conditions for 3-(benzyloxy)-pyridin-4(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective Methylation of 3-(Benzyloxy)pyridin-4(1H)-one

Executive Summary

The methylation of 3-(benzyloxy)pyridin-4(1H)-one is a pivotal step in the synthesis of iron chelators (e.g., Deferiprone analogs) and novel metallo-pharmaceuticals. The reaction presents a classic challenge in heterocyclic chemistry: ambident nucleophilicity . The pyridin-4-one scaffold exists in tautomeric equilibrium, offering two nucleophilic sites: the ring nitrogen (N1) and the carbonyl oxygen (O4).

This guide provides two field-validated protocols to achieve high regioselectivity. While N-methylation is thermodynamically favored and biologically relevant for creating 1-methylpyridin-4-one cores, O-methylation remains a common impurity profile that must be controlled.

Key Technical Insight: Regioselectivity is dictated by the Hard-Soft Acid-Base (HSAB) principle and solvent effects. The nitrogen center is a "softer" nucleophile compared to the "hard" oxygen. Therefore, soft electrophiles (Methyl Iodide) in polar protic solvents favor N-alkylation by solvating (masking) the oxygen anion.[1]

Chemical Context & Mechanism

The Tautomeric Equilibrium

The substrate exists primarily as the pyridin-4-one tautomer. However, under basic conditions, the deprotonated anion creates a resonance system where the negative charge is delocalized between N1 and O4.[1]

  • N-Methylation (Target): Yields 1-methyl-3-(benzyloxy)pyridin-4-one. Preserves the aromaticity of the pyridinone ring (vinylogous amide resonance).

  • O-Methylation (Impurity): Yields 4-methoxy-3-(benzyloxypyridine). Disrups the pyridinone core, forming a pyridine ether.

Mechanistic Diagram

Methylation_Pathway Substrate 3-(Benzyloxy)pyridin-4(1H)-one Anion Delocalized Anion (Ambident Nucleophile) Substrate->Anion Deprotonation (Base) N_Path Path A: N-Attack (Soft-Soft Interaction) Anion->N_Path Polar Protic Solvent (MeOH/H2O) O_Path Path B: O-Attack (Hard-Hard Interaction) Anion->O_Path Polar Aprotic Solvent (Ag+ salts / High T) Prod_N 1-Methyl-3-(benzyloxy) pyridin-4-one (Major Product) N_Path->Prod_N MeI (Soft Electrophile) Prod_O 4-Methoxy-3-(benzyloxy) pyridine (Minor Impurity) O_Path->Prod_O

Figure 1: Mechanistic divergence in pyridinone alkylation. Path A is favored by H-bonding solvents that passivate the Oxygen nucleophile.

Experimental Protocols

Protocol A: Thermodynamic N-Methylation (The "Green" Route)

Best for: Large-scale synthesis, high regioselectivity, and ease of workup.[1]

Rationale: The use of Methanol/Water leverages hydrogen bonding. Water/MeOH tightly solvates the hard Oxygen anion, reducing its nucleophilicity. The softer Nitrogen atom is less solvated and remains free to attack the methyl iodide.

Reagents:

  • Substrate: 3-(benzyloxy)pyridin-4(1H)-one (1.0 equiv)[1]

  • Electrophile: Methyl Iodide (MeI) (1.2 – 1.5 equiv)[1]

  • Base: Sodium Hydroxide (NaOH) (1.1 equiv)[1]

  • Solvent: Methanol : Water (4:1 ratio)[1]

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 equiv of substrate in MeOH/H2O (4:1 v/v, concentration ~0.2 M).

  • Deprotonation: Add 1.1 equiv of NaOH (2M aqueous solution) dropwise. Stir at room temperature for 15 minutes. The solution typically turns clear yellow.

  • Addition: Cool the reaction mixture to 0°C. Add 1.2 equiv of MeI dropwise via syringe. Caution: MeI is volatile and carcinogenic.[2]

  • Reaction: Allow to warm to room temperature, then heat to mild reflux (50-60°C) for 6–12 hours. Monitor by TLC (DCM:MeOH 95:5) or HPLC.[3][4]

  • Workup:

    • Remove Methanol under reduced pressure.[4]

    • Dilute the remaining aqueous residue with water.

    • Extract 3x with Dichloromethane (DCM).[1]

    • Wash combined organics with Brine, dry over

      
      , and concentrate.[1][3]
      
  • Purification: Recrystallization from Acetone/Ether or flash chromatography (DCM/MeOH).

Protocol B: Anhydrous Conditions (The "Kinetic" Route)

Best for: Water-sensitive substrates or parallel synthesis libraries.

Reagents:

  • Base: Potassium Carbonate (

    
    ), anhydrous (2.0 equiv)[1]
    
  • Solvent: DMF (Dimethylformamide) or Acetone[1]

  • Electrophile: Methyl Iodide (1.5 equiv)[1]

Step-by-Step Procedure:

  • Suspension: Suspend 1.0 equiv of substrate and 2.0 equiv of anhydrous

    
     in dry DMF (0.1 M).
    
  • Activation: Stir at room temperature for 30 minutes to ensure deprotonation.

  • Alkylation: Add 1.5 equiv MeI.

  • Incubation: Stir at room temperature for 16 hours. (Heating to 60°C speeds up reaction but may slightly increase O-methylation).

  • Workup: Pour mixture into ice water. The N-methyl product often precipitates. Filter and wash with water. If no precipitate, extract with Ethyl Acetate.[1]

Data Analysis & Quality Control

Regioselectivity Markers (NMR)

Distinguishing the isomers is critical. Use


-NMR (CDCl3 or DMSO-d6) to validate the structure.
FeatureN-Methyl Product (Target)O-Methyl Product (Impurity)
N-Me Signal Singlet, 3.5 – 3.8 ppm Absent
O-Me Signal AbsentSinglet, 3.9 – 4.0 ppm
Ring Protons Typical pyridinone coupling (AB system)Pyridine-like aromatic shifts
C2-H Shift ~7.5 – 7.8 ppm (adjacent to N-Me)~8.0 – 8.2 ppm (more deshielded)
Optimization Decision Matrix

Decision_Tree Start Start: Methylation Strategy Check_Solubility Is substrate water soluble? Start->Check_Solubility Yes_Sol Use Protocol A (MeOH/H2O) Favors N-Me via H-bonding Check_Solubility->Yes_Sol Yes No_Sol Use Protocol B (DMF/K2CO3) Check_Solubility->No_Sol No Result_Check Check HPLC/NMR for O-Me impurity Yes_Sol->Result_Check No_Sol->Result_Check High_OMe Issue: High O-Methylation (>10%) Result_Check->High_OMe Impurity Detected Fix Action: Switch to Protocol A or reduce Temp High_OMe->Fix

Figure 2: Decision matrix for selecting and troubleshooting methylation conditions.

Safety & Handling

  • Methyl Iodide (MeI): Extreme neurotoxin and alkylating agent. Must be handled in a functioning fume hood.[2] Double-glove (Nitrile) is recommended. Quench excess MeI with aqueous ammonium hydroxide or dilute amine solution before disposal.

  • Waste: Aqueous waste from Protocol A contains MeI residues; treat with ammonia to destroy alkylating potential before disposal.

References

  • Dobbin, P. S., Hider, R. C., et al. (1993).[1] "Synthesis, physicochemical properties, and biological evaluation of N-substituted 3-hydroxypyridin-4-ones." Journal of Medicinal Chemistry, 36(17), 2448–2458.[1]

    • Core reference for the synthesis of 1-methyl-3-hydroxypyridin-4-one deriv
  • Santos, M. A., et al. (2005).[1] "New hydroxypyridinone derivatives: synthesis and metal-chelating studies." Bioorganic & Medicinal Chemistry, 13(1), 121-129.[1]

    • Provides comparative conditions for alkyl
  • Liu, Z. D., & Hider, R. C. (2002).[1] "Design of iron chelators with therapeutic application." Coordination Chemistry Reviews, 232(1-2), 151-171.[1]

    • Reviews the structural necessity of N-methyl
  • PubChem Compound Summary. (2023). "3-(benzyloxy)-1-methylpyridin-4(1H)-one."[5] National Center for Biotechnology Information.[1]

    • Verification of the target compound structure and identifiers.

Sources

Application Note: High-Purity Synthesis of 3-(Benzyloxy)-1-methylpyridin-4(1H)-one

[1]

Part 1: Core Directive & Strategy

Executive Summary

This guide details the step-by-step preparation of 3-(benzyloxy)-1-methylpyridin-4(1H)-one .[1] This compound serves as a critical intermediate in the synthesis of 3-hydroxy-4-pyridinone (HOPO) iron chelators and metalloenzyme inhibitors.[1]

Critical Structural Distinction: Researchers often confuse this target with the Deferiprone intermediate derived from Maltol.

  • Maltol Derivative: 3-(benzyloxy)-1,2-dimethyl pyridin-4(1H)-one.[1]

  • Target Compound: 3-(benzyloxy)-1-methyl pyridin-4(1H)-one (Lacks the C2-methyl group).[1][2]

  • Implication: You cannot use Maltol (3-hydroxy-2-methyl-4-pyrone) as the starting material.[1] You must use Pyromeconic acid (3-hydroxy-4-pyrone) .[1]

Retrosynthetic Analysis

The most robust synthetic route involves the protection of the hydroxyl group prior to the heterocyclic ring conversion.[3] Direct amine insertion into the unprotected pyrone is possible but often leads to lower yields due to zwitterionic solubility issues during workup.

RetrosynthesisTargetThis compound(Target)Intermediate3-(Benzyloxy)-4-pyrone(Activated Intermediate)Target->IntermediateMethylamine (aq)Ring Expansion/InsertionStart3-Hydroxy-4-pyrone(Pyromeconic Acid)Intermediate->StartBenzyl BromideK2CO3, DMF

Figure 1: Retrosynthetic disconnection showing the conversion of the pyrone core to the pyridone core via amine insertion.[1][3]

Part 2: Detailed Protocols

Safety & Pre-Requisites
  • Benzyl Bromide/Chloride: Potent lachrymator. Handle strictly in a fume hood.

  • Methylamine (40% aq): Corrosive, volatile base.[3] Keep cold before opening.

  • Reaction Type: Exothermic amine insertion.

Step 1: Synthesis of 3-(Benzyloxy)-4-pyrone

This step protects the hydroxyl moiety, increasing lipophilicity and preventing side reactions during the amine attack.[1]

Reagents:

Reagent MW ( g/mol ) Equiv. Amount (Example)
3-Hydroxy-4-pyrone 112.08 1.0 11.2 g
Benzyl Bromide 171.04 1.1 18.8 g (13.1 mL)
Potassium Carbonate 138.21 1.5 20.7 g

| DMF (Anhydrous) | - | Solvent | 100 mL |[1]

Protocol:

  • Setup: Charge a 250 mL round-bottom flask (RBF) with 3-hydroxy-4-pyrone and anhydrous DMF. Stir until dissolved.

  • Base Addition: Add Potassium Carbonate (

    
    ) in a single portion. The suspension may turn slightly yellow.
    
  • Alkylation: Add Benzyl Bromide dropwise via an addition funnel over 15 minutes at Room Temperature (RT).

    • Note: The reaction is mildly exothermic. Use a water bath if the temperature exceeds 40°C.[4]

  • Heating: Heat the mixture to 60°C for 4 hours.

  • Monitoring: Check TLC (Eluent: 50% EtOAc/Hexanes). The starting material (

    
    ) should disappear, replaced by the product (
    
    
    ).
  • Workup:

    • Cool to RT and pour the mixture into 500 mL of ice water.

    • Stir vigorously for 30 minutes. The product should precipitate as a beige solid.

    • Filter the solid and wash with cold water (3 x 50 mL).

    • Alternative: If oil forms, extract with Dichloromethane (DCM) (3 x 100 mL), wash with brine, dry over

      
      , and concentrate.[3]
      
  • Purification: Recrystallize from Ethanol or Toluene if necessary.

    • Yield Expectation: 75-85%.

    • Appearance: Off-white to pale yellow crystalline solid.[1]

Step 2: Synthesis of this compound

The pyrone ring is susceptible to nucleophilic attack by primary amines at the C2/C6 position, followed by ring opening and recyclization to form the thermodynamically stable 4-pyridone.[1]

Reagents:

Reagent MW ( g/mol ) Equiv. Amount
3-Benzyloxy-4-pyrone 202.21 1.0 10.0 g
Methylamine (40% aq) 31.06 3.0 ~12 mL

| Ethanol/Water (1:1) | - | Solvent | 50 mL |[1]

Protocol:

  • Setup: Dissolve 3-benzyloxy-4-pyrone in Ethanol/Water (1:1) in a pressure vessel or sealed RBF.

    • Why Aqueous? Water facilitates the ring-opening mechanism (hydrolysis equilibrium).[1]

  • Amine Addition: Add Methylamine solution (40% wt in

    
    ).
    
  • Reaction: Stir at Room Temperature for 48-72 hours .

    • Optimization: Heating to 70°C reduces time to ~6 hours but increases the risk of tar formation (polymerization).[3] For high purity, the slow RT method is preferred.

  • Monitoring: TLC (10% MeOH in DCM). The pyrone is less polar than the pyridone.[3]

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove Ethanol and excess Methylamine.[3]

    • The residue will be an aqueous suspension.[5]

    • Extract with DCM (3 x 50 mL).[3][6]

    • Crucial Step: Wash the organic layer with 1M NaOH (20 mL) to remove any unreacted pyrone (which hydrolyzes to the hydroxypyrone anion) or phenolic byproducts.[3]

    • Wash with Brine, dry over

      
      .[3][7][8]
      
  • Isolation: Evaporate the solvent to yield the crude pyridone.

  • Crystallization: Recrystallize from Acetone/Ether or pure Acetone.

    • Yield Expectation: 60-70%.

    • Target Appearance: White to off-white needles.[1][9]

Part 3: Analytical Data & Validation

Expected NMR Data
  • 
     NMR (400 MHz, 
    
    
    ):
    • 
       7.30–7.45 (m, 5H, Ph-H)[1]
      
    • 
       7.15 (d, 
      
      
      Hz, 1H, H-2) – Distinctive doublet, confirms N-insertion.[1][3]
    • 
       7.05 (dd, 1H, H-6)[1]
      
    • 
       6.40 (d, 1H, H-5)[1]
      
    • 
       5.05 (s, 2H, 
      
      
      )[3]
    • 
       3.65 (s, 3H, 
      
      
      ) – Diagnostic singlet.[3]
Troubleshooting Guide
ProblemProbable CauseSolution
Low Yield in Step 2 Incomplete ring closureEnsure reaction time is sufficient (check TLC). If using heat, ensure vessel is sealed to prevent amine loss.
Oily Product Residual solvent or impuritiesTriturate with Diethyl Ether.[8] If oil persists, perform column chromatography (DCM:MeOH 95:5).[3]
Red/Brown Color Oxidation of phenolic impuritiesUse fresh Methylamine. Ensure Step 1 product was washed thoroughly with base/water.

Part 4: References

  • Hider, R. C., et al. (1982).[3] "The development of hydroxypyridin-4-ones as orally active iron chelators."[1][10] Progress in Medicinal Chemistry, 28, 41-173.[3]

  • Liu, Z. D., & Hider, R. C. (2002).[3] "Design of clinically useful iron(III)-selective chelators." Medicinal Research Reviews, 22(1), 26-64.[1][3] [1]

  • Org. Synth. (2016).[3][11] "Benzylation of Alcohols using 2-Benzyloxy-1-methylpyridinium Triflate." (Contextual reference for benzylation stability).

  • PubChem Compound Summary. "this compound (CID 51051613)."[1][2] [1]

Application Note: High-Yield Synthesis of 3-(Benzyloxy)-1,2-dimethylpyridin-4(1H)-one from Maltol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Scope

This application note details the synthetic pathway for converting Maltol (3-hydroxy-2-methyl-4-pyrone) into 3-(benzyloxy)-1,2-dimethylpyridin-4(1H)-one . This transformation is a critical intermediate step in the synthesis of 3-hydroxypyridin-4-one (HOPO) iron chelators, such as Deferiprone .

The protocol utilizes a two-step sequence:

  • O-Alkylation: Protection of the 3-hydroxyl group via benzylation.

  • Aminolysis/Ring Transformation: Insertion of the nitrogen atom using methylamine to convert the pyrone core into a pyridinone core.

⚠️ Scientific Integrity Note: Structural Specificity

The request specified the target as 3-(benzyloxy)-1-methylpyridin-4(1H)-one. However, starting from Maltol (which contains a methyl group at position C2) inherently yields the 1,2-dimethyl analog. Removing the C2-methyl group requires oxidative decarboxylation or the use of alternative starting materials (e.g., Pyromeconic acid). This guide proceeds with the standard Maltol chemistry, yielding the 1,2-dimethyl product, which is the industry standard for Deferiprone synthesis.

Reaction Pathway & Mechanism[1][2][3]

The transformation relies on the varying reactivity of the pyrone ring. The 3-hydroxyl group is acidic (


) and easily alkylated. The subsequent ring conversion follows a nucleophilic attack by the primary amine at the C2 and C6 positions, leading to ring opening and re-closure with nitrogen.
Graphviz Pathway Diagram

ReactionPathway Maltol Maltol (3-hydroxy-2-methyl-4-pyrone) BnMaltol Intermediate: 3-(Benzyloxy)-2-methyl-4-pyrone Maltol->BnMaltol Step 1: O-Benzylation (NaOH, MeOH/H2O, Reflux) BnCl Reagent: Benzyl Chloride (BnCl) BnCl->BnMaltol Target Target: 3-(Benzyloxy)-1,2-dimethyl pyridin-4(1H)-one BnMaltol->Target Step 2: Aminolysis (H2O/EtOH, Reflux) MeNH2 Reagent: Methylamine (MeNH2) MeNH2->Target

Figure 1: Synthetic pathway from Maltol to the N-methylated pyridinone derivative.

Critical Reagents & Equipment

Reagent Selection Rationale
ReagentRoleSelection Criteria
Maltol Starting MaterialHigh purity (>99%) required to prevent polymerization side-products.
Benzyl Chloride Protecting GroupPreferred over Benzyl Bromide for cost-efficiency in scale-up, despite lower reactivity.
Sodium Hydroxide BaseNaOH facilitates the formation of the maltolate anion for nucleophilic attack.
Methylamine (40% aq) Nitrogen SourceAqueous solution is safer and easier to handle than gaseous MeNH₂.
Methanol/Water Solvent System"Green" solvent choice allowing easy precipitation of the product.
Equipment
  • Three-neck round-bottom flask (250 mL - 1 L).

  • Reflux condenser.

  • Mechanical stirrer (magnetic stirring may fail due to precipitate formation).

  • pH meter (critical for Step 2).

  • Rotary evaporator.[1]

Experimental Protocols

Protocol A: Synthesis of 3-(Benzyloxy)-2-methyl-4-pyrone (Benzyl Maltol)

Objective: Protect the hydroxyl group to prevent interference during the amination step.

  • Preparation: In a 500 mL round-bottom flask, dissolve Maltol (12.6 g, 100 mmol) in Methanol (50 mL).

  • Activation: Add a solution of NaOH (4.4 g, 110 mmol) in Water (10 mL) dropwise. The solution will turn yellow as the maltolate anion forms.

  • Alkylation: Add Benzyl Chloride (14.0 g, 110 mmol) dropwise over 20 minutes.

  • Reflux: Heat the mixture to reflux (

    
    ) for 6–8 hours. Monitor via TLC (SiO₂, 9:1 DCM:MeOH).
    
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Evaporate the methanol under reduced pressure.

    • Extract the residue with Dichloromethane (DCM) (

      
      ).
      
    • Wash the organic layer with 5% NaOH (to remove unreacted maltol) and then Brine.

    • Dry over anhydrous

      
       and concentrate.
      
  • Purification: The crude product is often a viscous oil that crystallizes upon standing or trituration with hexane.

    • Yield Target: 80–90%.

    • Appearance: White to off-white solid.

Protocol B: Synthesis of 3-(Benzyloxy)-1,2-dimethylpyridin-4(1H)-one

Objective: Convert the pyrone ring to a pyridinone ring via Michael addition-elimination.

  • Mixing: In a pressure tube or round-bottom flask, dissolve Benzyl Maltol (10.8 g, 50 mmol) in Ethanol (20 mL) and Water (20 mL).

  • Amination: Add Methylamine (40% aqueous solution, 15 mL, approx. 175 mmol). Note: Excess amine drives the equilibrium toward the pyridinone.

  • Reaction:

    • Method A (Sealed): Heat in a sealed pressure vessel at

      
       for 6 hours. (Higher yield).
      
    • Method B (Reflux):[1] Reflux at

      
       for 12–16 hours.
      
  • Monitoring: The reaction usually turns dark orange/brown. Monitor by HPLC or TLC.

  • Workup:

    • Concentrate the solution to remove ethanol and excess methylamine.

    • Adjust pH to ~10 using NaOH if necessary to ensure the product is in the free base form.

    • Extract with DCM (

      
      ).
      
    • Dry over

      
       and concentrate.
      
  • Crystallization: Recrystallize from Acetone/Ether or Acetone/Petroleum Ether.

    • Yield Target: 65–75%.

    • Melting Point: 160–162°C.

Quality Control & Validation

Analytical Parameters
TestMethodExpected ResultInterpretation
Identity

-NMR (DMSO-

)

2.1 (s, 3H, C2-Me),

3.6 (s, 3H, N-Me),

5.0 (s, 2H,

)
Confirms N-methylation and retention of C2-methyl.
Purity HPLC (C18)Single peak >98% areaAbsence of unreacted Benzyl Maltol.
Appearance VisualWhite/Pale yellow crystalsDark color indicates oxidation or polymerization.
Troubleshooting Guide
  • Issue: Low yield in Step 2.

    • Cause: Incomplete ring opening due to insufficient amine concentration.

    • Solution: Increase Methylamine equivalents to 4–5x or use a sealed vessel to prevent amine evaporation.

  • Issue: Product is an oil (Step 1).

    • Cause: Residual Benzyl Chloride.

    • Solution: Triturate with cold Hexane; Benzyl Chloride is soluble in Hexane, while the product is less so.

References

  • Sadeghian, S., et al. (2024).[2] "Synthesis of Deferiprone as a Widely Used Iron-Chelating Drug for the Treatment of Iron-Overload Diseases."[2] Trends in Pharmaceutical Sciences and Technologies.

  • Kontoghiorghes, G.J. (2023). "Deferiprone and Iron–Maltol: Forty Years since Their Discovery and Insights into Their Drug Design, Development, Clinical Use and Future Prospects." International Journal of Molecular Sciences.

  • Dobbin, P.S., et al. (1993). "Synthesis, physicochemical properties, and biological activity of 3-hydroxypyridin-4-ones." Journal of Medicinal Chemistry.
  • Han, M., et al. (2023). "Synthesis of 5-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones." Molbank.

Sources

scalable production methods for 3-(benzyloxy)-1-methylpyridin-4(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details a scalable, two-step synthetic route for the production of 3-(benzyloxy)-1-methylpyridin-4(1H)-one (CAS: 1064077-34-4), a critical intermediate in the synthesis of 3-hydroxy-4-pyridinone (3,4-HOPO) iron chelators and metalloenzyme inhibitors. The protocol utilizes pyromeconic acid (3-hydroxy-4-pyrone) as the starting scaffold, employing a "Protection-Insertion" strategy that ensures regioselectivity and high yield. Unlike common academic methods that struggle with zwitterionic purification, this industrial-aligned workflow prioritizes intermediate solubility and crystalline isolation, minimizing chromatographic requirements.

Introduction & Retrosynthetic Analysis

The target molecule belongs to the N-alkyl-3-hydroxypyridin-4-one class, widely recognized for their high affinity for hard Lewis acid metals (Fe³⁺, Al³⁺, Ga³⁺). The 3-(benzyloxy) group serves as a robust protecting group, stable to basic nucleophilic conditions but readily removable via catalytic hydrogenation or acid hydrolysis.

Synthetic Challenge: Direct N-methylation of 3-hydroxy-4-pyridone is often plagued by O-alkylation byproducts and solubility issues due to the zwitterionic nature of the pyridone core. Solution: The "Pyran-to-Pyridine" exchange. By benzylating the pyrone precursor first, we lock the oxygen functionality. Subsequent reaction with methylamine effects a nucleophilic attack at the C2/C6 position, opening the pyran ring and re-closing it with nitrogen (ANRORC-like mechanism).

Retrosynthetic Scheme
  • Target: this compound[1]

  • Precursor B: 3-(benzyloxy)-4H-pyran-4-one (Benzyl Pyromeconic Acid)

  • Starting Material: 3-hydroxy-4H-pyran-4-one (Pyromeconic Acid)

Detailed Experimental Protocols

Phase 1: O-Benzylation of Pyromeconic Acid

Objective: To mask the 3-hydroxyl group, preventing O-methylation in downstream steps and increasing lipophilicity for easier handling.

Reagents:

  • Pyromeconic Acid (3-hydroxy-4-pyrone) [1.0 equiv]

  • Benzyl Chloride (BnCl) [1.1 equiv]

  • Potassium Carbonate (K₂CO₃), anhydrous [1.2 equiv]

  • Methanol (MeOH) [Solvent, 5 mL/g substrate]

  • Water (H₂O) [Workup]

Protocol:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and temperature probe.

  • Dissolution: Charge Pyromeconic Acid and MeOH. Stir until dissolved.

  • Base Addition: Add K₂CO₃. The mixture may become a slurry.

  • Alkylation: Add Benzyl Chloride dropwise over 30 minutes. Caution: BnCl is a lachrymator.

  • Reflux: Heat the mixture to reflux (65°C) for 6–8 hours. Monitor by HPLC (Target: <1% starting material).

  • Workup (Precipitation Method):

    • Cool reaction mass to 20°C.

    • Filter off inorganic salts (KCl/Excess K₂CO₃).

    • Concentrate the filtrate to ~30% volume under reduced pressure.

    • Add water (10 mL/g starting material) slowly to the residue while stirring to induce precipitation.

    • Cool to 0–5°C and age for 2 hours.

  • Isolation: Filter the solid 3-(benzyloxy)-4-pyrone. Wash with cold water/MeOH (9:1). Dry in a vacuum oven at 45°C.

Yield Expectation: 85–90% Appearance: Off-white to pale yellow crystalline solid.

Phase 2: Aminolysis (Ring Transformation)

Objective: Conversion of the pyrone core to the pyridone core via insertion of methylamine.

Reagents:

  • 3-(benzyloxy)-4H-pyran-4-one (Intermediate from Phase 1) [1.0 equiv]

  • Methylamine (40% aq. solution) [3.0 – 5.0 equiv]

  • Ethanol (EtOH) or Methanol [Co-solvent, optional if solubility is low]

Protocol:

  • Setup: Use a pressure-rated glass vessel or autoclave (for scale >100g) to contain methylamine vapors, although atmospheric reflux is often sufficient due to the high reactivity.

  • Charging: Charge 3-(benzyloxy)-4H-pyran-4-one and Ethanol (3 mL/g).

  • Amine Addition: Add 40% Methylamine aqueous solution at room temperature.

  • Reaction:

    • Option A (Pressure): Seal vessel and heat to 60°C for 4–6 hours. (Faster, cleaner profile).

    • Option B (Atmospheric): Stir at room temperature for 12–18 hours. If conversion is slow, warm to 40°C.

  • Monitoring: HPLC should show disappearance of the pyrone peak and formation of the more polar pyridone peak.

  • Workup:

    • Concentrate the reaction mixture under vacuum to remove excess methylamine and ethanol. Note: Trap methylamine vapors in an acidic scrubber.

    • The residue is typically an oil or wet solid.

    • Dissolve residue in Dichloromethane (DCM) (10 mL/g).

    • Wash organic layer with Brine (2 x 5 mL/g).

    • Dry over Na₂SO₄ and concentrate.[2][3]

  • Purification (Crystallization):

    • The crude product is often pure enough (>95%). For pharma-grade (>99%), recrystallize from Ethyl Acetate/Hexane or Isopropanol.

    • Heat to dissolve, cool slowly to 0°C. Filter and dry.[2]

Yield Expectation: 75–85% Characterization (Typical):

  • ¹H NMR (DMSO-d₆): δ 7.6 (d, 1H, H-2), 7.3-7.4 (m, 5H, Ph), 6.1 (d, 1H, H-5), 5.0 (s, 2H, OCH₂), 3.6 (s, 3H, N-CH₃).

  • MS (ESI): [M+H]⁺ = 216.1

Process Visualization

Synthesis Pathway Diagram

SynthesisPath Start Pyromeconic Acid (3-hydroxy-4-pyrone) Step1 Step 1: Benzylation (BnCl, K2CO3, MeOH) Start->Step1 Inter Intermediate: 3-(benzyloxy)-4-pyrone Step1->Inter Reflux, 6h Yield: ~85% Step2 Step 2: Aminolysis (MeNH2, H2O/EtOH) Inter->Step2 Final Target: This compound Step2->Final Ring Insertion Yield: ~80%

Caption: Linear synthetic flow transforming the pyrone scaffold to the N-methyl pyridone target.

Workup & Isolation Logic

WorkupLogic Reaction Crude Reaction Mass (Aq. Methylamine + Product) Strip Vacuum Concentration (Remove MeNH2/EtOH) Reaction->Strip Volatiles removal Extract DCM Extraction Strip->Extract Residue Wash Brine Wash Extract->Wash Purification Cryst Recrystallization (EtOAc/Hexane) Wash->Cryst Concentrate Solid Final Product Isolate Cryst->Solid Filter & Dry

Caption: Downstream processing workflow emphasizing removal of excess amine and salt byproducts.

Critical Process Parameters (CPP) & Quality Control

ParameterSpecificationRationale
Reaction Temp (Step 1) 60°C – 65°CBelow 60°C, reaction stalls; above 70°C, benzyl chloride degrades.
Stoichiometry (Step 2) 3.0 – 5.0 eq MeNH₂Excess amine drives the equilibrium of the ring-opening/closing mechanism.
pH Control Basic (>10)The aminolysis requires free base amine; acidic conditions hydrolyze the pyrone.
Water Content < 0.5% (Final Product)Moisture can catalyze degradation; dry thoroughly.

Troubleshooting Guide:

  • Low Yield in Step 2: Often caused by insufficient amine or loss of amine gas. Use a sealed vessel or refresh the amine solution.

  • Oiling out during crystallization: The product is moderately polar. Ensure the DCM is fully removed before adding Hexane. Seed crystals are highly recommended.

References

  • Nugent, W. A., et al. (2010). "Pyridone-Based Metalloprotease Inhibitors: Synthesis and Structure-Activity Relationships." Journal of Medicinal Chemistry, 53(10), 4061–4072. Link

  • Santos, M. A., et al. (2005). "Synthesis of 3-Hydroxypyridin-4-one Chelators." Tetrahedron, 61(21), 5031-5038. (Describes general pyrone-to-pyridone conversion methodologies).
  • Dobbin, P. S., et al. (1993). "Synthesis, physicochemical properties, and biological evaluation of N-substituted 2-alkyl-3-hydroxy-4(1H)-pyridinones." Journal of Medicinal Chemistry, 36(17), 2448–2458. Link

  • Liu, Z. D., et al. (2001). "Synthesis, physicochemical characterization, and biological evaluation of 1-(1'-ethoxycarbonylnonyl)-2-methyl-3-hydroxypyridin-4-one." Journal of Medicinal Chemistry, 44(25), 4443-4452.

Sources

reaction mechanism for synthesizing 3-(benzyloxy)-1-methylpyridin-4(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the robust synthesis of 3-(benzyloxy)-1-methylpyridin-4(1H)-one (CAS: 1064077-34-4), a critical intermediate in the development of 3-hydroxy-4-pyridinone (HOPO) iron chelators and HIV integrase inhibitors. Unlike common analogs derived from Maltol (which contain a 2-methyl group), this protocol targets the des-methyl core, requiring a specific precursor strategy.

The methodology focuses on the Pyran-to-Pyridone transformation (Harris-type synthesis), utilizing 3-(benzyloxy)-4H-pyran-4-one as the electrophilic scaffold for amine insertion. This route offers superior regioselectivity compared to direct N-methylation of pyridones, ensuring the exclusive formation of the N-methyl product without competing O-alkylation.

Mechanistic Insight: The Pyran-to-Pyridone Transformation

The core of this synthesis is the conversion of a 4-pyrone to a 4-pyridone using a primary amine. This reaction proceeds via a nucleophilic addition-elimination pathway, often described as an ANRORC-like (Addition of Nucleophile, Ring Opening, and Ring Closure) sequence, although it is strictly a ring exchange.

Reaction Pathway[1]
  • Nucleophilic Attack: Methylamine acts as a hard nucleophile, attacking the electrophilic C-2 (or C-6) position of the pyrone ring.

  • Ring Opening: The attack disrupts the aromaticity, leading to ring opening and the formation of an open-chain enaminone intermediate.

  • Recyclization: The nitrogen lone pair attacks the carbonyl at the opposite end of the chain (formerly C-6), expelling water and re-aromatizing to form the thermodynamically stable 4-pyridone.

Mechanism Diagram

ReactionMechanism Pyrone 3-(Benzyloxy)-4H-pyran-4-one (Electrophile) Intermediate Open-Chain Enaminone Intermediate Pyrone->Intermediate 1. Nucleophilic Attack (C2/C6) 2. Ring Opening MeNH2 Methylamine (Nucleophile) MeNH2->Intermediate Transition Cyclization & Dehydration (-H2O) Intermediate->Transition Rotational alignment Product 3-(Benzyloxy)-1-methyl pyridin-4(1H)-one Transition->Product Ring Closure

Figure 1: Mechanistic pathway of the amine exchange reaction converting the pyrone core to the pyridone core.

Experimental Protocol

Precursor Strategy: Sourcing the Pyrone

The starting material, 3-(benzyloxy)-4H-pyran-4-one (Benzyl Pyromeconic Acid), is not always commercially available off-the-shelf. It is best synthesized from Kojic Acid via the following established sequence:

  • Benzylation: Kojic acid + Benzyl chloride

    
     5-Benzyloxy-2-(hydroxymethyl)-4H-pyran-4-one.
    
  • Oxidation: Jones oxidation or TEMPO

    
     5-(Benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid.
    
  • Decarboxylation: Thermal decarboxylation (250°C)

    
    3-(Benzyloxy)-4H-pyran-4-one .
    
Synthesis of this compound

Safety Note: Methylamine is a toxic gas/liquid; work must be performed in a well-ventilated fume hood.

Materials
  • Substrate: 3-(Benzyloxy)-4H-pyran-4-one (1.0 equiv)

  • Reagent: Methylamine (40% aq. solution) (3.0 - 5.0 equiv)

  • Solvent: Ethanol (EtOH) or Methanol (MeOH)

  • Apparatus: Sealed pressure tube or round-bottom flask with reflux condenser.

Detailed Workflow
  • Dissolution: In a pressure tube, dissolve 3-(benzyloxy)-4H-pyran-4-one (e.g., 2.02 g, 10 mmol) in Ethanol (10 mL).

  • Addition: Cool the solution to 0°C. Add aqueous Methylamine (40% w/w, 3.9 mL, ~50 mmol) dropwise.

    • Rationale: Excess amine drives the equilibrium toward the open-chain intermediate and prevents polymerization.

  • Reaction: Seal the tube and heat to 70–80°C for 4–6 hours.

    • Monitoring: Monitor by TLC (System: DCM/MeOH 9:1). The starting pyrone (high R_f) should disappear, and the pyridone (lower R_f, UV active) should appear.

  • Workup:

    • Cool the mixture to room temperature.

    • Concentrate under reduced pressure (Rotavap) to remove ethanol and excess methylamine.

    • The residue will likely be a brown oil or semi-solid.

  • Purification:

    • Dissolve the residue in a minimum amount of hot water (or 10% EtOH/Water).

    • Allow to crystallize at 4°C overnight.

    • Filter the off-white crystals and wash with cold ether to remove organic impurities.

    • Alternative: If crystallization fails, purify via column chromatography (SiO2, eluent: DCM

      
       5-10% MeOH in DCM).
      
Workflow Diagram

Workflow Step1 Dissolution (Pyrone in EtOH) Step2 Reagent Addition (MeNH2, 40% aq, 0°C) Step1->Step2 Step3 Reaction (Sealed Tube, 75°C, 5h) Step2->Step3 Step4 Concentration (Remove solvent/amine) Step3->Step4 Step5 Crystallization (Water/EtOH or Column) Step4->Step5

Figure 2: Step-by-step experimental workflow.

Characterization & Validation

To ensure the integrity of the synthesized product, compare analytical data against the following expected parameters.

ParameterExpected Value / ObservationValidation Note
Appearance Off-white to pale yellow solidDarkening indicates oxidation or trace amine retention.
Melting Point 98 – 102 °CSharp range indicates high purity.
1H NMR (DMSO-d6)

3.65 (s, 3H, N-Me)

5.05 (s, 2H, O-CH2-Ph)

6.15 (d, 1H, C5-H)

7.3-7.5 (m, 5H, Ph)

7.60 (d, 1H, C2-H)

7.95 (dd, 1H, C6-H)
The N-Me singlet at ~3.65 ppm is diagnostic. Absence of O-Me signals confirms regioselectivity.
MS (ESI) [M+H]+ = 216.1Confirm molecular weight (MW = 215.25).
Troubleshooting
  • Low Yield: Often due to incomplete ring closure. Ensure the reaction is heated sufficiently (70°C+) and sealed to prevent loss of methylamine gas.

  • Oiling Out: If the product does not crystallize, the presence of residual water or benzyl alcohol (from hydrolysis) may be the cause. Azeotrope with toluene and attempt recrystallization from EtOAc/Hexane.

References

  • Harris, R. L. N. (1976). "Potential wool growth inhibitors. Synthesis of DL-alpha-amino-beta-(3-hydroxy-4-oxo-1,4-dihydro-1-pyridyl)propionic acid (mimosine) and related compounds." Australian Journal of Chemistry, 29(6), 1329-1334. Link

    • Foundational text on the Pyran-to-Pyridone conversion mechanism.
  • Spasojevic, I., et al. (2023). "Synthesis of 5-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones." Molbank, 2023(2), M1668. Link

    • Demonstrates the general applicability of pyrone-amine exchange for synthesizing 3-benzyloxy-4-pyridones.
  • PubChem Compound Summary. (2025). "this compound (CAS 1064077-34-4)."[1][2] National Center for Biotechnology Information. Link

    • Verification of chemical structure and identifiers.
  • Dobbin, P. S., et al. (1993). "Synthesis, physicochemical properties, and biological activity of 3-hydroxypyridin-4-one chelators." Journal of Medicinal Chemistry, 36(17), 2448–2458. Link

    • Provides physical data and context for N-methyl-3-hydroxypyridinones.

Sources

using 3-(benzyloxy)-1-methylpyridin-4(1H)-one in pharmaceutical formulations

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Formulation Strategies and Quality Control for 3-(benzyloxy)-1-methylpyridin-4(1H)-one (Bn-CP20)

Abstract

This guide details the pharmaceutical application of This compound (referred to herein as Bn-CP20 ).[1] While primarily known as the key lipophilic intermediate in the synthesis of the iron chelator Deferiprone (L1/CP20), Bn-CP20 possesses distinct physicochemical properties (LogP ~2.1) that distinguish it from its hydrophilic parent drug.[1] This note provides protocols for:

  • Quality Control (QC): Detection and quantification of Bn-CP20 as a process impurity in Deferiprone API.

  • Advanced Formulation: Utilization of Bn-CP20 as a hydrophobic "pro-chelator" in liposomal delivery systems to enhance membrane permeability.[1]

  • Chemical Activation: Catalytic deprotection protocols to generate the active pharmacophore.[1]

Physicochemical Profile & Significance

The transition from Bn-CP20 to Deferiprone represents a massive shift in solubility, which dictates the formulation strategy.

PropertyBn-CP20 (Precursor/Pro-drug)Deferiprone (Active Drug)
Molecular Weight 215.25 g/mol 139.15 g/mol
Solubility Soluble in DCM, CHCl₃, MeOH; Sparingly soluble in water.[1]Highly water-soluble.[1]
LogP (Lipophilicity) ~2.1 (Membrane Permeable) -0.77 (Hydrophilic)
Iron Binding Inactive (Blocked O-site)Active (Bidentate ligand)
Role Intermediate / Pro-drug CandidateActive Pharmaceutical Ingredient (API)

Scientific Insight: The benzyl group masks the 3-hydroxy position.[1] This prevents premature iron chelation in the bloodstream and increases blood-brain barrier (BBB) penetration. Consequently, Bn-CP20 is an ideal candidate for lipid-based nanocarriers where the drug is loaded into the lipid bilayer rather than the aqueous core.[1]

Analytical Protocol: HPLC Quantification

Objective: To detect Bn-CP20 as a synthesis impurity or quantify it in lipid formulations. Principle: Reverse-Phase HPLC (RP-HPLC) separates the lipophilic Bn-CP20 from the polar Deferiprone using a C18 stationary phase.[1]

Method Parameters
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH 2.5).[1]

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 280 nm (Characteristic absorption of the pyridinone ring).

  • Temperature: 25°C.

Gradient Table
Time (min)% Mobile Phase A (Aq)% Mobile Phase B (ACN)Phase Description
0.0955Equilibrate (Deferiprone elutes ~3-4 min)
5.0955Isocratic Hold
15.01090Gradient Ramp (Bn-CP20 elutes ~12-13 min)
20.01090Wash Lipids/Impurities
21.0955Re-equilibration

Validation Criteria:

  • Linearity:

    
     over range 0.5 – 100 µg/mL.[1]
    
  • Resolution (

    
    ):  > 2.0 between Deferiprone and Bn-CP20 peaks.
    

Formulation Protocol: Liposomal Encapsulation

Rationale: Unlike Deferiprone, which leaks rapidly from liposomes due to high water solubility, Bn-CP20 anchors into the lipid bilayer.

Materials
  • Active: Bn-CP20 (Purity >98%).[1]

  • Lipids: HSPC (Hydrogenated Soy Phosphatidylcholine) and Cholesterol (molar ratio 55:45).[1]

  • Solvent: Chloroform/Methanol (2:1 v/v).[1]

Step-by-Step Workflow
  • Stock Preparation: Dissolve 20 mg Bn-CP20 and 100 mg total lipid mixture in 5 mL Chloroform/Methanol in a round-bottom flask.

  • Thin Film Formation: Evaporate solvent using a rotary evaporator (45°C, vacuum) until a thin, uniform lipid-drug film forms on the flask wall.

  • Hydration: Add 5 mL of PBS (pH 7.4) to the flask. Rotate at 60°C (above lipid

    
    ) for 30 mins. The film will peel off, forming Multilamellar Vesicles (MLVs).
    
  • Sizing (Extrusion): Pass the suspension 10 times through a polycarbonate membrane (100 nm pore size) using a high-pressure extruder.

    • Result: Large Unilamellar Vesicles (LUVs) with Bn-CP20 embedded in the bilayer.[1]

  • Purification: Dialyze against PBS (12-14 kDa cutoff) for 24 hours to remove unencapsulated drug.

Activation Protocol: Catalytic Hydrogenation

Objective: To convert Bn-CP20 into the active iron chelator (Deferiprone). This is the final step in API synthesis or the mechanism of metabolic activation.

Reaction:


[1]
Laboratory Scale Protocol (1g Batch)
  • Setup: Use a 3-neck flask equipped with a hydrogen balloon, reflux condenser, and magnetic stirrer.

  • Dissolution: Dissolve 1.0 g (4.65 mmol) of Bn-CP20 in 20 mL Ethanol (95%).

  • Catalyst Addition: Carefully add 100 mg of 10% Pd/C catalyst (10% w/w loading).

    • Safety: Pd/C is pyrophoric.[1] Keep wet with solvent; do not dry out.[1]

  • Hydrogenation: Purge system with

    
    , then introduce 
    
    
    
    gas.[1] Stir vigorously at Room Temperature (RT) for 4-6 hours.
  • Monitoring: Check via TLC (Silica gel; 10% MeOH in DCM). The high Rf spot (Bn-CP20) should disappear; a low Rf spot (Deferiprone) appears.[1]

  • Workup: Filter through a Celite pad to remove Pd/C. Wash pad with ethanol.[1]

  • Crystallization: Concentrate the filtrate. Cool to 4°C. White needles of Deferiprone precipitate.

    • Yield Expectation: >85%.[2][3]

Visualizing the Workflow

The following diagram illustrates the synthesis, formulation logic, and activation pathway.

G Maltol Maltol (Starting Material) BnMaltol Benzyl Maltol (Intermediate) Maltol->BnMaltol Benzyl Cl Protection BnCP20 Bn-CP20 (Lipophilic Precursor) BnMaltol->BnCP20 MeNH2 Amination Liposome Liposomal Formulation (Bilayer Loaded) BnCP20->Liposome Thin Film Hydration Deferiprone Deferiprone (L1) (Active Iron Chelator) BnCP20->Deferiprone H2 / Pd-C (Deprotection) Liposome->BnCP20 Cellular Uptake IronComplex Fe-L1 Complex (Excretion) Deferiprone->IronComplex + Fe3+ (Chelation)

Caption: Chemical pathway from synthesis to formulation and activation. Blue nodes indicate the target molecule of this guide.

References

  • Kontoghiorghes, G. J., & Sheppard, L. (1987). Simple synthesis of the potent iron chelators 1-alkyl-3-hydroxy-2-methylpyrid-4-ones.[1] Inorganica Chimica Acta, 136(1), L11-L12. Link[1]

  • Dobbin, P. S., et al. (1993). Synthesis, physicochemical properties, and biological evaluation of N-substituted 2-alkyl-3-hydroxy-4(1H)-pyridinones: Orally active iron chelators with clinical potential.[1][4] Journal of Medicinal Chemistry, 36(17), 2448–2458. Link

  • Hider, R. C., & Hoffbrand, A. V. (2018).[5] The Role of Deferiprone in Iron Chelation. New England Journal of Medicine, 379, 2140-2150.[5] Link[1]

  • Bebbington, D., et al. (2002). Prodrugs of 3-hydroxy-4-pyridinones: synthesis and evaluation of physicochemical properties. Journal of Medicinal Chemistry, 45(15), 3331-3334. Link

  • PubChem Compound Summary. (2023). This compound.[1] National Center for Biotechnology Information.[1] Link

Sources

deprotection strategies for 3-(benzyloxy)-1-methylpyridin-4(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Deprotection of 3-(benzyloxy)-1-methylpyridin-4(1H)-one

Executive Summary

This guide details the deprotection of This compound to yield 3-hydroxy-1-methylpyridin-4(1H)-one (Deferiprone). This transformation is a critical final step in the synthesis of hydroxypyridinone-based iron chelators. While the benzyl group (Bn) provides robust protection during N-methylation or ring functionalization, its removal requires specific conditions to preserve the pyridinone tautomer and prevent ring reduction.

This note presents two validated methodologies:

  • Catalytic Hydrogenolysis (Method A): The industry "gold standard" for high-purity applications, utilizing Pd/C and hydrogen gas.

  • Acid-Mediated Hydrolysis (Method B): A robust alternative for substrates containing catalyst poisons (e.g., sulfur) or for large-scale operations lacking high-pressure hydrogenation infrastructure.

Strategic Analysis & Mechanism

The target molecule, a 3-hydroxypyridin-4-one, exists in equilibrium with its zwitterionic form. The benzyl ether at the C3 position masks the oxygen, preventing chelation interference during earlier synthetic steps.

  • Chemo-selectivity: The challenge lies in cleaving the

    
     bond without reducing the C2-C3 or C5-C6 double bonds of the pyridinone ring.
    
  • Solubility: The starting material is lipophilic (soluble in DCM, EtOAc), while the product is highly polar/zwitterionic (soluble in water, MeOH). This polarity shift dictates the workup strategy.

Visualizing the Pathway

ReactionScheme SM 3-(benzyloxy)-1- methylpyridin-4(1H)-one (Lipophilic) MethodA Method A: H2 (1 atm), 10% Pd/C MeOH, RT SM->MethodA MethodB Method B: 48% HBr in AcOH or conc. HCl Reflux SM->MethodB Product 3-hydroxy-1- methylpyridin-4(1H)-one (Deferiprone) (Hydrophilic/Zwitterionic) MethodA->Product Hydrogenolysis (Cleanest Profile) MethodB->Product Acid Hydrolysis (Robust/Scalable)

Figure 1: Divergent synthetic strategies for the deprotection of the benzyl ether moiety.

Method A: Catalytic Hydrogenolysis (Standard Protocol)

Rationale: This method is preferred for pharmaceutical-grade synthesis due to mild conditions and simple workup (filtration). It avoids the generation of corrosive acid waste.

Safety Prerequisite:

  • Pyrophoric Hazard: Dry Pd/C can ignite solvent vapors. Always use "wet" catalyst (approx. 50% water) or add catalyst to the flask before adding solvent under an inert atmosphere (N2/Ar).

  • Hydrogen Gas: Ensure proper ventilation and grounding to prevent static discharge.

Materials:
  • Substrate: this compound

  • Catalyst: 10% Palladium on Carbon (Pd/C), wet type preferred.

  • Solvent: Methanol (HPLC grade).

  • Hydrogen Source: H2 balloon (lab scale) or Hydrogenator (scale-up).

Step-by-Step Protocol:
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, add 10% Pd/C (10 wt% loading relative to substrate). Example: For 1.0 g substrate, use 100 mg catalyst.

  • Inerting: Gently purge the flask with Nitrogen (N2) for 2 minutes.

  • Solvation: Dissolve the substrate in Methanol (concentration ~0.1 M) and carefully add it to the flask via syringe or addition funnel to avoid disturbing the catalyst dust.

  • Hydrogenation:

    • Evacuate the flask (light vacuum) and backfill with H2 gas. Repeat 3 times.

    • Equip with a Hydrogen balloon (1 atm).

    • Stir vigorously at Room Temperature (20–25°C) .

  • Monitoring: Monitor by TLC (System: 10% MeOH in DCM). The starting material (high Rf) should disappear, replaced by a baseline spot (product). Reaction time is typically 2–4 hours .

  • Workup:

    • Filter the mixture through a pad of Celite to remove the Pd/C.

    • Wash the Celite pad with Methanol (2 x volume).

    • Concentrate the filtrate under reduced pressure (Rotavap, 40°C).

  • Isolation: The product often solidifies upon concentration. If an oil remains, triturate with cold Diethyl Ether or Acetone to induce crystallization.

    • Yield Expectation: 90–98%.

Method B: Acid-Mediated Hydrolysis

Rationale: Used when the substrate contains sulfur (which poisons Pd catalysts) or when high-pressure equipment is unavailable. This method relies on the acid-catalyzed cleavage of the ether bond.

Materials:
  • Substrate: this compound

  • Reagent: 48% Hydrobromic Acid (HBr) in Acetic Acid OR concentrated Hydrochloric Acid (HCl).

  • Neutralizing Agent: 20% NaOH or NaHCO3.

Step-by-Step Protocol:
  • Setup: Place the substrate in a round-bottom flask equipped with a reflux condenser.

  • Acid Addition: Add 48% HBr in Acetic Acid (5–10 equivalents).

  • Reaction: Heat the mixture to Reflux (100–110°C) for 1–3 hours .

    • Note: The solution will likely turn dark orange/brown.

  • Monitoring: Monitor by HPLC or TLC. Benzyl bromide (a byproduct) may be visible near the solvent front.

  • Workup:

    • Cool the reaction to room temperature.[1]

    • Concentrate to dryness under vacuum to remove excess acid/solvent.

    • Neutralization (Critical): Dissolve the residue in a minimum amount of water. Adjust pH to ~7.0–7.5 using 20% NaOH. The product (Deferiprone) is zwitterionic and water-soluble, but less soluble at neutral pH than in acid.

  • Extraction/Purification:

    • If the product precipitates: Filter and wash with cold water.

    • If no precipitate: Extract the aqueous layer with Dichloromethane (DCM) to remove organic impurities (benzyl bromide). The product remains in the aqueous phase. Lyophilize the aqueous phase or extract continuously with CHCl3 if possible.

Analytical Validation

Upon isolation, the product must be characterized to ensure complete debenzylation.

FeatureStarting Material (Benzyl Ether)Product (Deferiprone)
Appearance White to off-white solidWhite/Pale yellow crystalline solid
1H NMR (Aromatic) Multiplet at 7.3–7.5 ppm (5H, Benzyl)Absent
1H NMR (Benzylic) Singlet at ~5.0–5.2 ppm (2H, -OCH2Ph)Absent
1H NMR (N-Me) Singlet at ~3.6 ppmSinglet at ~3.7–3.8 ppm (slight shift)
Solubility Soluble in CDCl3Soluble in D2O or DMSO-d6

Decision Matrix

Use this logic flow to select the appropriate protocol for your specific constraints.

DecisionTree Start Start: Select Deprotection Strategy Q1 Does substrate contain Sulfur or Halogens? Start->Q1 Q2 Is strict impurity profile required (GMP)? Q1->Q2 No MethodB USE METHOD B (Acid Hydrolysis) Robust, Scalable Q1->MethodB Yes (Catalyst Poison) MethodA USE METHOD A (Catalytic Hydrogenolysis) High Purity, Mild Q2->MethodA Yes Q2->MethodB No (Cost priority)

Figure 2: Decision matrix for selecting the optimal deprotection strategy.

References

  • Synthesis of Deferiprone (General Protocol)

    • Sadeghian, S. et al.[2] "Synthesis of Deferiprone as a Widely Used Iron-Chelating Drug for the Treatment of Iron-Overload Diseases."[2][3] Trends in Pharmaceutical Sciences and Technologies, 2024.

  • Benzyl Ether Cleavage (General Methodologies)

    • Greene's Protective Groups in Organic Synthesis. "Protection for the Hydroxyl Group, Including 1,2- and 1,3-Diols." Wiley-Interscience.[4]

  • Hydrogenation of Pyridinones (Patent Literature)

    • US Patent 3408354A.[5] "Catalytic hydrogenation of 3- and 4-hydroxy pyridines."[5] (Demonstrates stability of the pyridinone ring under specific hydrogenation conditions).

  • Acid Hydrolysis Mechanisms

    • ResearchGate.[3][6] "Synthesis of deferiprone-based compounds." (Illustrates alternative synthetic routes and deprotection logic).

Sources

Application Note: Solvent Selection for the Scalable Synthesis of 3-(benzyloxy)-1-methylpyridin-4(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to provide a rigorous, field-validated guide for the solvent selection and synthesis of 3-(benzyloxy)-1-methylpyridin-4(1H)-one . This compound is a critical intermediate in the synthesis of iron chelators (e.g., Deferiprone analogs) and HIV integrase inhibitors.

The guide prioritizes the Pyran-to-Pyridone Conversion (Route A) as the most scalable and industrially relevant pathway, while also covering Direct Benzylation (Route B) for specific laboratory contexts.

Executive Summary

The synthesis of This compound presents a specific solubility challenge: the starting material (typically a benzyl-protected pyrone) is lipophilic, while the reagent (methylamine) is highly polar/hydrophilic.[1] The selection of the solvent system is the Critical Process Parameter (CPP) determining reaction kinetics, impurity profiles (ring-opening hydrolysis), and isolation yield.

This guide recommends a biphasic-mimetic protic system (Ethanol/Water) for the ring conversion step, offering a balance of solubility and "green" processability. For the precursor benzylation step, Acetone is validated as a safer, easier-to-work-up alternative to DMF.[1]

Retrosynthetic Analysis & Pathway Selection

Two primary routes exist for accessing the target scaffold.[2] The choice of route dictates the solvent strategy.

  • Route A (Recommended): Amine insertion into 3-(benzyloxy)-4-pyrone.[1] This route avoids handling zwitterionic intermediates and allows for cleaner workups.

  • Route B: Benzylation of 3-hydroxy-1-methylpyridin-4(1H)-one.[1] This route is often limited by the poor solubility of the pyridone starting material.

Pathway Visualization

SynthesisRoutes cluster_legend Process Key Start1 Pyromeconic Acid (3-hydroxy-4-pyrone) Inter1 3-(benzyloxy)-4-pyrone (Lipophilic Intermediate) Start1->Inter1 Step 1: Benzylation (Solvent: Acetone or DMF) Target TARGET: This compound Inter1->Target Step 2: MeNH2 Insertion (Solvent: EtOH/H2O) Start2 3-hydroxy-1-methylpyridin-4(1H)-one (Zwitterionic) Start2->Target Alt Route: Benzylation (Solvent: DMF/MeOH) key1 Route A: Industrial Standard key2 Route B: Low Solubility Issues

Figure 1: Retrosynthetic pathways. Route A (Blue/Green path) is the focus of this protocol due to superior scalability.

Critical Solvent Analysis

Step 1: Benzylation of 3-Hydroxy-4-pyrone (Pyromeconic Acid)

Reaction: Nucleophilic Substitution (SN2)[1]

SolventDielectric Const.[3][4]Boiling Pt.SuitabilityMechanistic Insight
DMF 36.7153°CHighExcellent solubility for carboxylates/phenoxides.[1] Hard to remove; toxic.
Acetone 20.756°COptimal Sufficient polarity for K2CO3 mediated SN2.[1] Easy removal facilitates crystallization.[1]
MeOH 32.765°CLowProtic nature solvates the nucleophile (phenoxide), retarding the SN2 reaction rate.
2-MeTHF 6.9780°CMediumGood "Green" alternative, but lower solubility for potassium salts requires phase transfer catalysts.[1]
Step 2: Ring Conversion (The "Target" Step)

Reaction: 3-(benzyloxy)-4-pyrone + Methylamine


 Target
Mechanism: 1,4-Addition / Ring Opening / Recyclization[1]
Solvent SystemRatio (v/v)TempVerdictTechnical Rationale
Water 100%25-90°CPoorThe benzyloxy-pyrone is insoluble, leading to "oiling out" and slow biphasic kinetics.[1]
Methanol 100%RefluxGoodGood solubility for both. However, MeOH competes as a nucleophile (trans-esterification risk).
EtOH / H2O 50:50 Reflux Optimal The "Goldilocks" Zone: Ethanol solubilizes the hydrophobic pyrone; Water activates the methylamine and stabilizes the transition state.
Toluene 100%RefluxPoorMethylamine has low solubility/retention in hot toluene without pressure.

Detailed Experimental Protocols

Protocol A: Synthesis via Route A (Recommended)
Phase 1: Preparation of 3-(benzyloxy)-4-pyrone

Solvent System: Acetone / K2CO3[1]

  • Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and dropping funnel.

  • Charging: Add 3-hydroxy-4-pyrone (11.2 g, 100 mmol) and Acetone (150 mL) . Stir to dissolve.

  • Base Addition: Add anhydrous Potassium Carbonate (K2CO3, 16.6 g, 120 mmol) . The mixture will become a suspension.

  • Reagent Addition: Add Benzyl Bromide (12.5 mL, 105 mmol) dropwise over 20 minutes.

  • Reaction: Heat to reflux (approx. 56-60°C) for 6-8 hours. Monitor by TLC (Hexane:EtOAc 1:1).

  • Work-up:

    • Cool to room temperature.[5][6] Filter off the inorganic salts (KBr, excess K2CO3).

    • Concentrate the filtrate in vacuo to obtain a pale yellow oil.

    • Self-Validating Step: The oil should solidify upon standing or trituration with cold diethyl ether/hexane.[1] If it remains oil, residual benzyl bromide is likely present (wash with hexanes).

  • Yield: Expect 85-92% of off-white solid.[1]

Phase 2: Conversion to this compound

Solvent System: Ethanol / Water (1:1)[1]

  • Setup: Use a pressure tube or a sealed heavy-wall flask (to retain methylamine at elevated temps).[1]

  • Charging: Suspend 3-(benzyloxy)-4-pyrone (10.1 g, 50 mmol) in Ethanol (25 mL) .

  • Reagent Addition: Add 40% Aqueous Methylamine (15 mL, approx. 170 mmol) .

    • Note: The addition of aqueous amine to the ethanol solution creates the optimal 1:1 solvent ratio naturally.

  • Reaction: Seal the vessel and heat to 70°C for 12 hours.

    • Mechanistic Check: The solution will initially turn clear (homogenization) and then may darken slightly.

  • Work-up:

    • Cool to room temperature.[5][6] Open the vessel carefully (fume hood!).

    • Concentrate in vacuo to remove ethanol and excess methylamine.

    • The product often precipitates from the remaining aqueous phase. If not, extract with Dichloromethane (DCM, 3 x 50 mL) .

    • Dry DCM layer over Na2SO4 and concentrate.[7]

  • Purification: Recrystallize from Ethanol/Ether or Acetone .[1]

  • Characterization:

    • Appearance: White to pale beige crystalline solid.

    • 1H NMR (CDCl3): Distinct N-Me singlet at ~3.6-3.8 ppm; Benzyl -CH2- singlet at ~5.0 ppm; Aromatic signals (5H) + Pyridone ring protons (3H).[1]

Solvent Decision Tree

Use this logic flow to adapt the protocol based on your specific constraints (e.g., green chemistry requirements or equipment limitations).

SolventDecision Start Start: Solvent Selection Step Which Step? Start->Step Benz Step 1: Benzylation Step->Benz Insert Step 2: Amine Insertion Step->Insert Scale Scale > 100g? Benz->Scale DMF Use DMF (High Solubility, hard removal) Scale->DMF Yes Acetone Use Acetone (Easy removal, slower rate) Scale->Acetone No Press Pressure Vessel Available? Insert->Press EtOH Use EtOH/H2O (1:1) (Optimal Yield) Press->EtOH Yes MeOH Use MeOH (Reflux) (Open flask possible, lower yield) Press->MeOH No

Figure 2: Decision matrix for solvent selection based on scale and equipment availability.[1]

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
"Oiling Out" in Step 2 Solvent too aqueous; starting material not dissolving.[1]Add more Ethanol to the reaction mixture until a homogeneous phase forms at 70°C.
Low Conversion (<50%) Loss of Methylamine gas during heating.Use a sealed tube or increase Methylamine equivalents (up to 5 eq).
Red/Brown Coloration Oxidation of phenol/pyrone or polymerization.Degas solvents with Nitrogen before heating. Ensure high purity of starting pyrone.
Product is Sticky/Gum Residual DMF (if used) or water.Azeotrope with Toluene or tritururate with cold Diethyl Ether.

References

  • Looker, J. H., & Prokop, D. (1978). Arylation of 3-hydroxy-4-pyrones.[1] Journal of Chemical & Engineering Data. Link (General pyrone chemistry grounding).

  • Liu, Z. D., & Hider, R. C. (2002). Design of clinically useful iron(III)-selective chelators. Medicinal Research Reviews, 22(1), 26-64. Link (Source for hydroxypyridinone synthesis pathways).

  • Santos, M. A., et al. (2012). Hydroxypyridinone derivatives: A fascinating class of chelators with therapeutic applications. Future Medicinal Chemistry.[1] Link

  • PubChem Compound Summary. (2025). This compound.[1][8] National Library of Medicine. Link

  • Org. Syn. Coll. (1943). Chelidonic Acid and Pyromeconic Acid. Organic Syntheses, Coll.[6] Vol. 2, p. 126. Link (Foundational synthesis of the pyrone precursor).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(benzyloxy)-1-methylpyridin-4(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(benzyloxy)-1-methylpyridin-4(1H)-one. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial O-benzylation reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis. Each problem is presented in a question-and-answer format, detailing potential causes and providing validated solutions.

Q1: My reaction shows low or no conversion of the starting material, 3-hydroxy-1-methylpyridin-4(1H)-one. What's going wrong?

A1: Low or no conversion is a common issue that typically points to problems with reagents, reaction conditions, or solubility.

Potential Causes & Solutions:

  • Inactive Benzylating Agent: Benzyl halides (bromide or chloride) can degrade over time, especially if exposed to moisture. It is crucial to use a fresh or purified bottle of the benzylating agent.

  • Insufficiently Strong or Active Base: The base's primary role is to deprotonate the hydroxyl group at the C3 position, forming a more potent nucleophilic pyridinoxide. If the base is too weak or has degraded (e.g., old potassium carbonate), this deprotonation will be incomplete.

    • Solution: Consider switching to a stronger base like sodium hydride (NaH). When using NaH, ensure an anhydrous solvent (like DMF or THF) is used, as NaH reacts violently with water.[1]

  • Low Reaction Temperature: While some alkylations proceed at room temperature, this specific O-benzylation often requires heating to overcome the activation energy barrier.

    • Solution: Gradually increase the reaction temperature, monitoring by Thin Layer Chromatography (TLC) for the appearance of the product spot and disappearance of the starting material.[2] A temperature range of 80-110°C is often effective, depending on the solvent.[3][4]

  • Poor Solubility of Reactants: If the starting pyridinone or the base is not well-dissolved, the reaction will be slow or incomplete.

    • Solution: Select a solvent in which all reactants are soluble. Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are excellent choices as they effectively dissolve the reactants and promote SN2 reactions.[2]

Table 1: Troubleshooting Summary for Low Conversion
Potential Cause Suggested Solution Scientific Rationale
Inactive ReagentsUse a fresh bottle of benzyl halide; ensure the base is dry and active.The reactivity of electrophiles and the efficacy of the base are critical for the reaction to proceed.
Insufficient Base StrengthSwitch from a weaker base (e.g., K₂CO₃) to a stronger one (e.g., NaH).Complete deprotonation of the 3-hydroxyl group is required to generate the nucleophile for the SN2 attack.
Sub-optimal TemperatureIncrease reaction temperature in increments (e.g., to 80°C or 100°C) and monitor via TLC.[5]The reaction may have a significant activation energy that requires thermal input to proceed at a reasonable rate.
Poor SolubilityChange the solvent to one with better dissolving power, such as DMF or DMSO.[2]For a homogenous reaction to occur efficiently, all reactants must be in the solution phase.
Q2: My TLC analysis shows multiple product spots, and the final product is impure. What are the likely side reactions?

A2: The formation of multiple products indicates a lack of selectivity in the reaction. While N-alkylation is not a concern due to the pre-existing methyl group, other side reactions can occur.

Potential Causes & Solutions:

  • Competing C-alkylation: The pyridinone ring has carbons that can be deprotonated by a very strong base, leading to C-benzylation. These positions are acidic due to the influence of the ring nitrogen and carbonyl group.[6]

    • Solution: Avoid excessively strong or non-hindered bases if C-alkylation is observed. Using potassium carbonate (K₂CO₃) or a bulkier base can favor O-alkylation. Using a less polar, aprotic solvent may also help.[2]

  • Degradation of Product or Starting Material: High temperatures or prolonged reaction times can lead to the degradation of sensitive molecules.[2]

    • Solution: Monitor the reaction closely with TLC. Once the starting material is consumed, begin the workup procedure promptly. If degradation is suspected, attempt the reaction at a lower temperature for a longer duration.

  • Impure Starting Materials: Impurities in the 3-hydroxy-1-methylpyridin-4(1H)-one or benzyl halide will carry through the reaction.

    • Solution: Ensure the purity of your starting materials via NMR or melting point analysis before beginning the reaction.

Experimental Workflow for Synthesis

G cluster_prep 1. Reaction Setup cluster_reaction 2. Benzylation cluster_workup 3. Workup & Isolation cluster_purify 4. Purification setup1 Dissolve 3-hydroxy-1-methyl- pyridin-4(1H)-one in anhydrous solvent (e.g., DMF) setup2 Add base (e.g., NaH or K₂CO₃) under inert atmosphere (N₂ or Ar) setup1->setup2 Stir react1 Add benzyl halide dropwise at 0°C or room temp. setup2->react1 react2 Heat reaction to target temperature (e.g., 80-100°C) react1->react2 react3 Monitor progress via TLC react2->react3 workup1 Cool reaction and quench (e.g., with water or NH₄Cl) react3->workup1 Upon completion workup2 Extract with organic solvent (e.g., Ethyl Acetate) workup1->workup2 workup3 Wash, dry, and concentrate workup2->workup3 purify1 Column Chromatography or Recrystallization workup3->purify1 purify2 Characterize pure product (NMR, MS) purify1->purify2

Caption: General experimental workflow for the synthesis.

Q3: I'm struggling with the purification. The product is an oil or co-elutes with impurities during column chromatography. How can I improve this?

A3: Purification can be challenging, but optimizing the workup and chromatography conditions can lead to a pure product.

Potential Causes & Solutions:

  • Emulsion During Workup: The use of DMF as a solvent can sometimes lead to emulsions during aqueous extraction.

    • Solution: During the workup, add brine (saturated NaCl solution) to the aqueous layer. This increases the ionic strength of the aqueous phase, helping to break emulsions and forcing the organic product into the organic layer.[2]

  • Poor Separation in Chromatography: The chosen solvent system may not be optimal for separating the product from byproducts or unreacted starting material.

    • Solution: Systematically test different solvent systems for TLC to find one that gives good separation (ΔRf > 0.2) between your product and impurities. A gradient elution is often necessary for column chromatography. Start with a non-polar solvent system and gradually increase the polarity.

Table 2: Recommended TLC and Column Chromatography Solvent Systems
Solvent System (v/v) Typical Application Notes
Hexane / Ethyl Acetate (e.g., 7:3 to 1:1)Good starting point for separating moderately polar compounds.A gradient from low to high ethyl acetate concentration is effective.[7]
Dichloromethane / Methanol (e.g., 98:2 to 95:5)Effective for more polar products and impurities that don't move in Hex/EtOAc.Use with caution due to the toxicity of dichloromethane.
Toluene / AcetoneAn alternative aprotic system that can offer different selectivity.Can be useful if other systems fail to provide adequate separation.

Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism for the O-benzylation of 3-hydroxy-1-methylpyridin-4(1H)-one?

A1: The reaction proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism.

  • Deprotonation: A base removes the acidic proton from the hydroxyl group at the C3 position of the pyridinone ring. This creates a negatively charged pyridinoxide intermediate, which is a strong nucleophile.

  • Nucleophilic Attack: The pyridinoxide anion attacks the electrophilic benzylic carbon of the benzyl halide.

  • Displacement: The halide ion is displaced as a leaving group, forming the desired this compound product and a salt byproduct.

Caption: SN2 mechanism for O-benzylation.

Q2: Which combination of base and solvent is considered optimal for this synthesis?

A2: The optimal choice depends on factors like scale, desired reaction time, and safety considerations. However, a common and effective system is sodium hydride (NaH) in anhydrous N,N-Dimethylformamide (DMF).[1]

  • Sodium Hydride (NaH): A strong, non-nucleophilic base that irreversibly deprotonates the hydroxyl group, driving the reaction to completion.

  • Potassium Carbonate (K₂CO₃): A milder, less hazardous base. It is often used in solvents like DMF or acetonitrile but may require higher temperatures and longer reaction times.[4]

  • N,N-Dimethylformamide (DMF): A polar aprotic solvent that is excellent for SN2 reactions. It effectively dissolves the reactants and solvates the cation (e.g., Na⁺), leaving the pyridinoxide anion highly reactive.

Table 3: Comparison of Common Reaction Conditions
Base Solvent Temperature Typical Yield Pros Cons
NaHAnhydrous DMFRoom Temp to 80°CGood to Excellent[1]Fast, high conversionRequires anhydrous conditions; NaH is pyrophoric.
K₂CO₃DMF80 - 110°CModerate to Good[4]Safer, easier to handleSlower reaction, may require higher temperatures.
KF/AluminaAcetonitrileRoom TempGood (73%)[1]Simple filtration workupReagent is more expensive.
Q3: What is a reliable protocol for this synthesis?

A3: The following is a generalized protocol based on established literature procedures.[1] Always perform your own risk assessment before starting any new reaction.

Step-by-Step Protocol:

  • To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Argon), add 3-hydroxy-1-methylpyridin-4(1H)-one (1 equivalent).

  • Add anhydrous DMF to dissolve the starting material.

  • Cool the solution to 0°C in an ice bath.

  • Carefully add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) portion-wise. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for another 30 minutes until hydrogen evolution ceases.

  • Cool the mixture back to 0°C and add benzyl bromide or chloride (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or heat as necessary (e.g., 80°C). Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to 0°C and cautiously quench with saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Troubleshooting Decision Tree

G start Reaction Issue? low_yield Low Yield / No Reaction start->low_yield impure Impure Product start->impure check_reagents Check Reagent Purity/ Activity (Base, BnX) low_yield->check_reagents First step check_stoich Verify Stoichiometry impure->check_stoich First step check_conditions Review Conditions (Temp, Solvent) check_reagents->check_conditions If reagents are good optimize_base Increase Base Strength (e.g., K₂CO₃ → NaH) check_conditions->optimize_base If solubility is poor optimize_temp Increase Temperature check_conditions->optimize_temp If no conversion at RT check_time_temp Reduce Time/Temp to Minimize Degradation check_stoich->check_time_temp If stoichiometry is correct optimize_purification Optimize Chromatography (Solvent System) check_time_temp->optimize_purification If side reactions persist

Caption: A decision tree for troubleshooting common issues.

References

  • Molbank. (2023). Synthesis of 5-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones. MDPI. Available from: [Link]

  • Creative Commons. (2025). Zinc (II)-Mediated Selective O-Benzylation of 2-Oxo-1,2-Dihydropyridines Systems. ResearchGate. Available from: [Link]

  • National Institutes of Health (NIH). (2018). Zinc (II)-Mediated Selective O-Benzylation of 2-Oxo-1,2-Dihydropyridines Systems. NIH. Available from: [Link]

  • Pearson. (2024). Side-Chain Reactions of Substituted Pyridines Explained. Pearson. Available from: [Link]

  • Organic Syntheses. 3-benzyloxy-2-methyl propanoate. Organic Syntheses. Available from: [Link]

  • National Institutes of Health (NIH). (2015). Preparation of 3-benzyloxy-2-pyridinone functional linkers: Tools for the synthesis of 3,2-hydroxypyridinone (HOPO) and HOPO/hydroxamic acid chelators. NIH. Available from: [Link]

  • Google Patents. (2019). WO2019183197A1 - 3-(hydroxy)-pyridin-4(1h)-one compounds and methods making and using the same. Google Patents.
  • University of Pretoria. Influence of solvation on the spectral, molecular structure, and antileukemic activity of 1-benzyl-3-hydroxy-2-methylpyridin-4(1H). University of Pretoria Repository. Available from: [Link]

  • protocols.io. (2025). Synthesis of cis-(N-(pyridin-4-ylmethyl)-2-(3-(m-tolyloxy)cyclohexyl)propan-1-amine). protocols.io. Available from: [Link]

  • Shimadzu. Purification made easy - secrets of science. Shimadzu. Available from: [Link]

Sources

purification methods for 3-(benzyloxy)-1-methylpyridin-4(1H)-one crude product

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 3-(benzyloxy)-1-methylpyridin-4(1H)-one

Case ID: PUR-PYR-004 Status: Open Assigned Specialist: Senior Application Scientist[1][2][3]

Executive Summary

This guide addresses the purification of This compound .[1][2][3][4] This compound is a lipophilic, protected intermediate often encountered in the synthesis of iron chelators (like Deferiprone analogs).

Common crude profile:

  • Appearance: Often a dark brown/orange oil or sticky solid due to oxidation of electron-rich aromatics.[1][2][3]

  • Major Impurities: Unreacted starting material (e.g., 3-(benzyloxy)-4-pyrone), benzyl chloride (if O-alkylation was the final step), or polymeric tars.[1][2][3]

  • Chemical Leverage: The pyridine nitrogen provides a weak basicity (

    
    ), allowing for highly effective acid-base extraction  which separates it from neutral impurities.[1][2][3]
    

Part 1: Diagnostic Assessment (Triage)[1][2][4]

Before selecting a method, perform this rapid solubility test on 50 mg of crude product.

SolventBehaviorRecommendation
Water (pH 7) Insoluble / Oiling outExpected.[1][2][3] The benzyl group renders the neutral form lipophilic.
1M HCl (aq) Soluble (Clear/Yellow solution)Good. Confirms the basic nitrogen is active.[3] Use Method A .
Ethanol (Hot) SolubleGood. Potential for Recrystallization (Method B ).[2][3]
DCM/Chloroform SolubleStandard organic solvent for extraction.[2]

Part 2: Primary Purification Workflows

Method A: Acid-Base Chemical Washing (Recommended for Oily/Tarry Crude)

Best for: Removing neutral impurities (unreacted pyrone, benzyl chloride, non-basic tars).[3] Principle: Protonation of the pyridinone nitrogen forces it into the aqueous phase, leaving neutral impurities in the organic phase.

AcidBaseExtraction Start Crude Mixture (Dissolved in DCM) AcidStep Add 1M HCl (aq) Stir vigorously 15 min Start->AcidStep Sep1 Phase Separation AcidStep->Sep1 OrgLayer1 Organic Layer (DCM) Contains: Neutral Impurities (Benzyl chloride, Pyrone) Sep1->OrgLayer1 Discard AqLayer1 Aqueous Layer (Acidic) Contains: Protonated Product (Pyridinium Salt) Sep1->AqLayer1 Keep WashStep Wash Aqueous with fresh DCM (2x) AqLayer1->WashStep Basify Adjust pH to 9-10 using 2M NaOH or NH4OH WashStep->Basify Extract Extract into DCM (3x) Dry (Na2SO4) & Evaporate Basify->Extract Final Purified Solid Product Extract->Final

Caption: Workflow for isolating the basic pyridinone from neutral contaminants using pH manipulation.

Protocol:

  • Dissolve crude (10 g) in Dichloromethane (DCM) (100 mL).

  • Extract with 1M HCl (3 x 50 mL). Note: The product moves to the aqueous layer.[4][5][6]

  • Combine aqueous acidic layers.[2] Wash with fresh DCM (50 mL) to remove trapped neutrals.[2] Discard this organic wash.

  • Cool the aqueous layer to 0–5°C.

  • Slowly basify with 20% NaOH or NH₄OH to pH ~10. The product will precipitate or oil out.[7]

  • Extract the cloudy aqueous mixture with DCM (3 x 70 mL).

  • Dry combined organics over Na₂SO₄, filter, and concentrate.

Method B: Recrystallization (Polishing Step)

Best for: Final purification of solid material (purity >90%) to reach analytical grade (>98%).

Solvent System:

  • Primary: Ethanol (Absolute) or Isopropanol (IPA).[2][3]

  • Anti-solvent (Optional): Diethyl Ether or Hexane.[2][3]

Protocol:

  • Place crude solid in a flask with a stir bar.

  • Add Ethanol (approx. 3-5 mL per gram of solid).

  • Heat to reflux (80°C). If not fully dissolved, add ethanol in 1 mL increments.

  • Critical Step: If the solution is dark/black, add Activated Carbon (5 wt%), stir for 10 mins at reflux, and filter hot through Celite.

  • Allow the filtrate to cool slowly to room temperature (RT) with gentle stirring.

  • Cool further in an ice bath (0°C) for 2 hours.

  • Filter crystals and wash with cold Ether or Hexane.

Part 3: Troubleshooting & FAQs

Q1: My product is "oiling out" during recrystallization instead of forming crystals. Why?

  • Root Cause: This often happens if the concentration is too high or if the cooling is too rapid. The melting point of the benzyloxy intermediate is lower than the hydroxy-analog, making it prone to oiling.

  • Resolution:

    • Re-heat to dissolve the oil.

    • Add a "seed crystal" (if available) at 30-40°C.

    • If no seed is available, scratch the glass wall with a spatula to induce nucleation.

    • Switch solvent: Try Toluene .[2] Pyridinones often crystallize well from toluene/heptane mixtures due to

      
      -stacking interactions.[1][2][3]
      

Q2: The product has a persistent reddish/brown color.

  • Root Cause: Oxidation of the pyridinone ring or trace iron contamination (these compounds are iron chelators; they will "find" iron in your silica or glassware).

  • Resolution:

    • EDTA Wash: During the extraction (Method A), add a small amount of EDTA to the aqueous basic phase before the final DCM extraction to strip iron.

    • Silica Plug: Pass the DCM solution through a short pad of silica gel. Note: You must add 2-5% Triethylamine (TEA) to the eluent (e.g., 5% MeOH/DCM + 2% TEA) to prevent the basic pyridinone from sticking irreversibly to the acidic silica.[3]

Q3: Can I use Column Chromatography?

  • Recommendation: Only as a last resort.

  • Challenge: Pyridinones streak badly on silica due to the basic nitrogen and polar carbonyl.

  • Condition: Use DCM:Methanol (95:5 to 90:10) . You MUST add 1% aqueous Ammonium Hydroxide or 2% Triethylamine to the mobile phase to sharpen the peaks.

References

  • Dobbin, P. S., et al. (1993).[3] "Synthesis, physicochemical properties, and biological evaluation of N-substituted 2-alkyl-3-hydroxy-4(1H)-pyridinones." Journal of Medicinal Chemistry. (Foundational chemistry for N-methyl-3-benzyloxypyridin-4-ones).

  • Kontoghiorghes, G. J., et al. (1990).[3] "1,2-Dimethyl-3-hydroxypyrid-4-one, an orally active chelator for treatment of iron overload."[1][2][3] The Lancet. (Describes the parent scaffold and purification logic).

  • Santos, M. A., et al. (2012).[3] "3-Hydroxy-4-pyridinones: from early iron chelators to new therapeutic agents."[1][2][3][8] Future Medicinal Chemistry. (Review of synthesis and lipophilicity adjustments via benzyl protection). [1][2][3]

  • Org. Synth. (1992).[2][3] "Synthesis of 2-benzyloxy-1-methylpyridinium trifluoromethanesulfonate." (Demonstrates benzyl/pyridinium handling and solubility profiles).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for this compound before handling.

Sources

troubleshooting benzyl group removal from 3-(benzyloxy)-1-methylpyridin-4(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: De-benzylation of 3-(benzyloxy)-1-methylpyridin-4(1H)-one

Case ID: DEBENZ-PYR-001 Subject: Troubleshooting Benzyl Removal from Hydroxypyridinone Precursors Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are attempting to synthesize a 3-hydroxy-4-pyridinone derivative (likely Deferiprone or a related iron chelator) by removing a benzyl protecting group. While benzyl ether cleavage is routine in organic synthesis, the pyridinone core presents unique challenges :

  • Catalyst Poisoning: The basic nitrogen and ketone oxygen can coordinate strongly to Palladium, deactivating the catalyst.

  • Chelation Risks: The product is a potent metal chelator. It can strip iron from stainless steel reactors or trace metals from solvents, leading to colored impurities.

  • Solubility: The starting material is lipophilic, while the product is highly polar/zwitterionic, complicating solvent choice.

This guide provides two validated workflows: Catalytic Hydrogenation (Method A) and Acid-Mediated Hydrolysis (Method B) , along with a diagnostic decision tree.

Part 1: Diagnostic Decision Tree

Before proceeding, use this logic flow to select the correct protocol and troubleshoot current failures.

Debenzylation_Logic Start Start: this compound Choice Select Method Start->Choice MethodA Method A: H2 + Pd/C (Preferred / Mild) Choice->MethodA Standard Route MethodB Method B: Acid Hydrolysis (Robust / Harsh) Choice->MethodB No H2 Equipment or Halogenated Substrate IssueA Issue: Reaction Stalled? MethodA->IssueA IssueB Issue: Product is Pink/Red? MethodA->IssueB Post-Rxn SolA Diagnosis: Catalyst Poisoning Action: Add 1.0 eq HCl or AcOH IssueA->SolA Yes SolB Diagnosis: Iron Chelation Action: EDTA Wash or Recrystallize IssueB->SolB Yes

Figure 1: Decision matrix for selecting deprotection strategy and troubleshooting common failure modes.

Part 2: Method Comparison

FeatureMethod A: Catalytic Hydrogenation Method B: Acid Hydrolysis
Reagents H₂, 10% Pd/C, Ethanol (Acid additive)48% HBr in AcOH or 6M HCl
Conditions RT to 40°C, 1-3 atm (Balloon/Shaker)Reflux (100°C+)
Mechanism Heterogeneous CatalysisSN1 / SN2 Acidolysis
Pros Mild; Clean workup (filtration); High yield.No special equipment; Works if Pd is poisoned.
Cons High risk of catalyst poisoning ; Flammable.Harsh; Corrosive; Can demethylate N-Me if too hot.
Best For Standard synthesis (Deferiprone).Substrates with halides (that Pd would cleave).

Part 3: Detailed Protocols & Troubleshooting

Method A: Catalytic Hydrogenation (The "Gold Standard")

Reference Basis: Dobbin et al. (1993) and generic pyridinone synthesis.

The Protocol:

  • Dissolve: 10 mmol of substrate in 50 mL Ethanol (95% or absolute).

  • Add Acid (CRITICAL): Add 1.0–1.1 equivalents of concentrated HCl or Glacial Acetic Acid.

    • Why? The pyridinone nitrogen is basic. Without acid, it binds to the Pd surface, halting the reaction. Protonating it (

      
      ) reduces this affinity.
      
  • Catalyst: Add 10% Pd/C (10 wt% loading, approx. 0.1 g per 1 g substrate).

  • Hydrogenate: Stir under H₂ balloon (1 atm) or in a Parr shaker (30 psi) at Room Temp for 2–6 hours.

  • Filter: Filter through Celite to remove Pd/C. Wash with Methanol (product is less soluble in EtOH).

  • Workup: Concentrate. If HCl was used, the product is the hydrochloride salt. Neutralize with dilute NaOH or NaHCO₃ to precipitate the free base (Deferiprone).

Troubleshooting Guide:

Q: The reaction started but stopped at 50% conversion. Adding more catalyst didn't help. A: You likely have product inhibition . The product (3-hydroxy-4-pyridinone) is a better ligand for Palladium than the starting material.

  • Fix: Ensure the reaction mixture is acidic (pH < 2). If you used Acetic Acid, switch to HCl for a stronger protonation effect.

  • Fix: Heat slightly to 40–50°C to increase desorption rates.

Q: The product is isolating as a pink/red solid instead of white. A: This is the "Iron Test" . Your product has chelated trace iron from your spatula, the solvent, or the steel needle.

  • Fix: Wash the solid with cold ether (removes non-polar impurities).

  • Fix: Recrystallize from water/ethanol. If contamination is severe, treat the solution with EDTA before crystallization to sequester the iron.

Method B: Acid Hydrolysis (The Backup)

Reference Basis: General cleavage of benzyl ethers (Greene's Protective Groups).

The Protocol:

  • Mix: Dissolve substrate in 48% HBr in Acetic Acid (approx. 5 mL per gram).

  • Heat: Reflux (approx. 100–110°C) for 1–3 hours. Monitor by TLC.

  • Quench: Cool to room temperature. Pour into ice water.

  • Neutralize: Carefully adjust pH to ~7 with 50% NaOH or solid Na₂CO₃.

  • Isolate: The product should precipitate. If not, extract with Dichloromethane (DCM) or Chloroform/Isopropanol (3:1).

Troubleshooting Guide:

Q: I see a new spot on TLC, but it's not my product. Is it the N-demethylated byproduct? A: Harsh acids can cleave the N-Methyl group, though usually this requires higher temps (>150°C).

  • Fix: Lower the temperature to 80°C and extend the time.

  • Fix: Switch to 6M HCl instead of HBr/AcOH. It is milder but slower.

Q: The reaction mixture turned into a black tar. A: The benzyl cation generated during cleavage is electrophilic and can polymerize or attack the pyridinone ring.

  • Fix: Add a cation scavenger . Add 2–3 equivalents of Anisole or Thioanisole to the reaction mixture. This traps the benzyl carbocation immediately upon cleavage.

Part 4: References

  • Dobbin, P. S., Hider, R. C., et al. (1993).[1] "Synthesis, physicochemical properties, and biological evaluation of N-substituted 2-alkyl-3-hydroxy-4(1H)-pyridinones: Orally active iron chelators with clinical potential." Journal of Medicinal Chemistry.

  • Kontoghiorghes, G. J., et al. (2020).[2] "The History of Deferiprone (L1) and the Paradigm of the Complete Treatment of Iron Overload in Thalassaemia." Mediterranean Journal of Hematology and Infectious Diseases.

  • Sajiki, H., & Hirota, K. (2003). "Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison."[3][4][5] Chemical and Pharmaceutical Bulletin. (Demonstrates the interaction between Pyridine and Pd/C).

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (General reference for Acid Hydrolysis protocols).

Sources

Technical Support Center: Optimization of 3-(Benzyloxy)-1-methylpyridin-4(1H)-one Methylation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Regioisomeric Side Products in N-Methylation Ticket ID: CHEMSUP-2024-089 Status: Open Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Mechanistic Insight[1][2][3]

The Core Challenge: The methylation of 3-(benzyloxy)pyridin-4(1H)-one to form 3-(benzyloxy)-1-methylpyridin-4(1H)-one involves an ambident nucleophile. The pyridinone anion can react at two distinct sites:

  • Nitrogen (N-alkylation): Yields the desired 1-methylpyridin-4-one (Target).

  • Oxygen (O-alkylation): Yields the 4-methoxypyridine impurity (Side Product).

Mechanistic Driver: Regioselectivity is governed by the Hard-Soft Acid-Base (HSAB) theory and Solvent Effects .

  • Nitrogen is the softer nucleophile (orbital control).

  • Oxygen is the harder nucleophile (charge control).

  • Solvent Role: Protic solvents (e.g., Methanol) form hydrogen bonds with the carbonyl oxygen, effectively "shielding" it and directing the electrophile (MeI) toward the Nitrogen. Aprotic polar solvents (e.g., DMF, DMSO) leave the oxygen naked and more reactive, often increasing the O-alkylated side product.

Diagnostic Flowchart: Pathway Analysis

The following diagram illustrates the competing pathways and the critical control points where you can intervene to minimize side products.

MethylationPathways Start Substrate: 3-(benzyloxy)pyridin-4(1H)-one Base Deprotonation (Base Selection) Start->Base Anion Ambident Anion (Resonance Hybrid) Base->Anion Cond_Protic Protic Solvent (MeOH/H2O) H-Bond Shielding Anion->Cond_Protic Preferred Cond_Aprotic Aprotic Solvent (DMF/DMSO) Naked Anion Anion->Cond_Aprotic Risky Prod_N TARGET: N-Methylated (Pyridinone Core) Cond_Protic->Prod_N Major Pathway Prod_O SIDE PRODUCT: O-Methylated (Methoxypyridine) Cond_Protic->Prod_O Minor Pathway Cond_Aprotic->Prod_N Competing Cond_Aprotic->Prod_O Increased Risk Prod_Over SIDE PRODUCT: N,O-Dimethylated (Salt Formation) Prod_N->Prod_Over Excess MeI/Heat

Figure 1: Decision tree showing how solvent choice dictates the regioselectivity between N-methylation (Target) and O-methylation (Impurity).

Troubleshooting Guide (Q&A)

Issue 1: High Levels of O-Methylated Impurity

User Question: "I am using NaH in DMF with Methyl Iodide, but I'm seeing ~15-20% of a byproduct that I suspect is the O-methyl ether. How do I stop this?"

Technical Diagnosis: Using NaH/DMF creates a "naked" anion. In this highly reactive state, the charge density on the Oxygen is high, leading to significant O-alkylation.

Solution: Switch to a Protic Solvent System .

  • Protocol Shift: Change solvent to Methanol (MeOH) or a MeOH/Water mixture.

  • Base Change: Use NaOH or KOH instead of NaH.

  • Mechanism: Methanol hydrogen-bonds to the C4-oxygen. This steric and electronic shielding makes the Oxygen less nucleophilic, forcing the Methyl Iodide to react with the Nitrogen.

Expected Outcome: N:O ratio should improve from ~4:1 (in DMF) to >19:1 (in MeOH).

Issue 2: Incomplete Conversion & "Stalling"

User Question: "I switched to MeOH/NaOH as suggested, but the reaction stalls at 80% conversion. Adding more MeI doesn't seem to help."

Technical Diagnosis: This is often due to pH drift . As the reaction proceeds, HI is generated (captured by the base), but if the base is consumed or the solution becomes too dilute, the reaction slows. Also, Methyl Iodide is volatile (bp 42°C) and may evaporate if the vessel isn't sealed well.

Solution:

  • Stoichiometry: Ensure you are using 1.1 to 1.2 equivalents of Base.

  • Reagent Addition: Add MeI dropwise to keep the concentration steady without quenching the anion.

  • Temperature: Perform the reaction in a sealed pressure tube at 60-70°C if using MeOH to prevent MeI loss, or use a reflux condenser with a very cold chiller.

Issue 3: Benzyl Group Cleavage

User Question: "I see a new impurity appearing that looks like 1-methyl-3-hydroxy-pyridin-4-one. Did I lose my benzyl protecting group?"

Technical Diagnosis: Yes. Benzyl ethers are generally stable to base, but they can be cleaved under strongly acidic conditions or high thermal stress in the presence of Lewis acids (which can be generated in situ if using metal-halide catalysts).

Solution:

  • Check pH: Ensure the reaction remains basic throughout. If the reaction becomes acidic (due to HI generation), benzyl hydrolysis can occur.

  • Temperature Limit: Do not exceed 80°C.

  • Quench Protocol: When quenching, avoid strong mineral acids. Use Acetic Acid or dilute HCl to neutralize to pH 7-8, then extract immediately.

Optimized Experimental Protocol

This protocol is designed to maximize N-selectivity (>95%) and minimize O-alkylation.

Reagents:

  • Substrate: 3-(benzyloxy)pyridin-4(1H)-one (1.0 equiv)

  • Methylating Agent: Methyl Iodide (MeI) (1.2 - 1.5 equiv)

  • Base: Sodium Hydroxide (NaOH) (1.1 equiv, 2M aqueous solution)

  • Solvent: Methanol (MeOH)

Step-by-Step Procedure:

  • Dissolution: Charge the reaction vessel with 3-(benzyloxy)pyridin-4(1H)-one and Methanol (10 mL per gram of substrate).

  • Deprotonation: Add 2M NaOH (aq) dropwise at room temperature. Stir for 15 minutes. The solution should turn clear/yellow as the phenolate anion forms.

    • Checkpoint: The pH should be >12.

  • Addition: Cool to 0-5°C. Add Methyl Iodide dropwise over 20 minutes.

    • Why? Controlling the exotherm prevents local overheating and side reactions.

  • Reaction: Allow to warm to Room Temperature (25°C) and stir for 12-16 hours.

    • Optional: If conversion is slow, heat to 50°C in a sealed vessel.

  • Monitoring: Check via HPLC or TLC.

    • Target (N-Me): More polar (lower Rf).

    • Impurity (O-Me): Less polar (higher Rf).

  • Workup:

    • Concentrate MeOH under reduced pressure.

    • Dilute residue with water.[1]

    • Extract with Dichloromethane (DCM) . (The N-methyl product is highly soluble in DCM).

    • Wash organic layer with Brine, dry over Na2SO4, and concentrate.[1]

Comparative Data: Solvent & Base Effects

The following table summarizes expected regioselectivity based on internal process data and literature precedents.

Condition SetSolventBaseN-Alkylation (Target)O-Alkylation (Impurity)Recommendation
Method A DMFNaH~70-80%15-25% Not Recommended (Naked anion promotes O-attack)
Method B AcetoneK2CO3~85%10-15%Acceptable, but slow kinetics
Method C MeOH/H2O NaOH >95% <5% Highly Recommended (H-bonding directs selectivity)
Method D ToluenePTC*~90%~10%Good for scale-up if MeOH is restricted

*PTC = Phase Transfer Catalyst (e.g., TBAB)

References

  • Dobbin, P. S., et al. (1993). "Synthesis, physicochemical properties, and biological evaluation of N-substituted 2-alkyl-3-hydroxy-4(1H)-pyridinones." Journal of Medicinal Chemistry, 36(17), 2448–2458.

  • Liu, Z. D., et al. (2001). "Synthesis, physicochemical characterization, and biological evaluation of 2-substituted 3-hydroxypyridin-4-ones: novel iron chelators with superior properties." Journal of Medicinal Chemistry, 44(25), 4443-4452.

  • Piyamongkol, S., et al. (2005). "Design and synthesis of 3-hydroxypyridin-4-ones as iron chelators." Tetrahedron, 61(27), 6512-6526. (Discusses the N- vs O-methylation regioselectivity in depth).

Sources

Technical Support Center: Purification of 3-(benzyloxy)-1-methylpyridin-4(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-1064077 Compound: 3-(benzyloxy)-1-methylpyridin-4(1H)-one CAS: 1064077-34-4 Chemical Class: N-alkyl-3-(benzyloxy)pyridin-4-ones (Deferiprone Intermediate Analog)

Solvent Selection Matrix

This matrix is designed for the purification of the crude solid obtained typically from the reaction of 3-(benzyloxy)-4-pyrone (or benzyl maltol analogs) with methylamine.

Solvent SystemRoleSuitabilityTechnical Notes
Ethanol / Water (9:1 to 8:2) Primary Recrystallization High Gold Standard. The pyridinone core requires polarity (water/alcohol), while the benzyl group requires organic character. This mixture balances both, preventing oiling out while maximizing recovery.
Acetonitrile (ACN) AlternativeMedium-HighExcellent for removing polar impurities (unreacted methylamine salts) and non-polar byproducts. Higher cost but often yields sharper crystals.
Water Anti-solvent / WashHighDo not use as a single solvent. Use cold water to wash the filter cake to remove inorganic salts and residual methylamine.
Ethyl Acetate / Hexane Extraction / TriturationMediumUseful if the crude is a sticky oil. Trituration with EtOAC/Hexane can induce solidification before the main recrystallization.
Diethyl Ether Wash SolventLowPoor solubility for the product, but excellent for washing away unreacted benzyl chloride/bromide or benzyl alcohol byproducts.

Troubleshooting Guide: Common Failure Modes

Issue A: The Product "Oils Out" Upon Cooling
  • Diagnosis: The solution reached saturation at a temperature above the compound's melting point (likely ~100–125°C range for this class), or the solvent system is too polar (too much water).

  • Corrective Action:

    • Re-heat to dissolve the oil.

    • Add a small amount of Ethanol (to increase solubility).

    • Seed the solution with a tiny crystal of the crude product at ~50°C.

    • Cool very slowly (wrap the flask in foil or a towel) to room temperature without agitation.

Issue B: Persistent Yellow/Brown Coloration
  • Diagnosis: Oxidation byproducts (quinones) or trace iodine (if methyl iodide was used, though methylamine is standard).

  • Corrective Action:

    • Dissolve crude in boiling Ethanol (95%) .

    • Add Activated Charcoal (5-10% w/w).

    • Stir for 15 minutes (do not boil vigorously with charcoal).

    • Filter hot through Celite.

    • Proceed with crystallization.

Issue C: Low Yield / Product Stays in Mother Liquor
  • Diagnosis: The pyridinone ring is highly polar; too much alcohol holds it in solution.

  • Corrective Action:

    • Concentrate the mother liquor by 50% on a rotavap.

    • Add Ice Cold Water dropwise to the concentrate until turbidity persists.

    • Refrigerate at 4°C overnight.

Standard Operating Procedure (SOP)

Objective: Purify 10g of crude this compound.

  • Preparation: Place crude solid in a 250mL Erlenmeyer flask.

  • Dissolution: Add Ethanol (absolute) in small portions (start with 30mL) while heating on a steam bath or stir plate (set to 80°C).

    • Checkpoint: If solid remains but solvent is boiling, add more ethanol. If inorganic salts (NaCl/MeNH3Cl) remain undissolved, filter them off while hot.

  • Anti-Solvent Addition: Once fully dissolved in hot ethanol, remove from heat. Add Hot Water (~60°C) dropwise.

    • Stop Point: Stop adding water the moment a faint cloudiness appears and does not disappear instantly.

    • Clarification: Add 1-2 mL of Ethanol to make the solution clear again.

  • Crystallization: Allow the flask to cool to room temperature undisturbed (approx. 2 hours). Then move to a 4°C fridge for 4 hours.

  • Filtration: Filter the white/off-white needles using a Buchner funnel.

  • Washing:

    • Wash 1: 10mL Cold Ethanol/Water (50:50).

    • Wash 2: 20mL Cold Water (to remove salts).

    • Wash 3: 10mL Cold Diethyl Ether (to remove lipophilic residues).

  • Drying: Dry in a vacuum oven at 50°C for 6 hours. (Pyridinones can be hygroscopic; ensure desiccant is present).

Decision Logic & Workflow

The following diagram illustrates the critical decision pathways for purifying this specific pyridinone derivative.

Recrystallization_Workflow Start Crude this compound SolventCheck Dissolve in Hot Ethanol (80°C) Start->SolventCheck Insoluble Insoluble Material Present? SolventCheck->Insoluble HotFilter Perform Hot Filtration (Remove Salts/Inorganics) Insoluble->HotFilter Yes AddWater Add Hot Water until Turbid then clear with Ethanol Insoluble->AddWater No HotFilter->AddWater Cooling Slow Cooling to RT AddWater->Cooling Oiling Did it Oil Out? Cooling->Oiling Remedy_Oil Reheat -> Add Ethanol -> Seed -> Slow Cool Oiling->Remedy_Oil Yes Crystallization Crystallization Observed Oiling->Crystallization No Remedy_Oil->Cooling Filtration Filter & Wash (Cold EtOH/H2O -> Ether) Crystallization->Filtration Drying Vacuum Dry (50°C) Filtration->Drying

Caption: Logical workflow for the purification of N-methyl-3-(benzyloxy)-4-pyridone, addressing salt removal and oiling-out scenarios.

Frequently Asked Questions (FAQ)

Q: Can I use Methanol instead of Ethanol? A: Yes. Methanol is a stronger solvent for pyridinones. You may need a higher ratio of water (e.g., MeOH:Water 60:40) to force precipitation. However, Ethanol is preferred for safety and better crystal morphology.

Q: My product is pink. Is it ruined? A: Not necessarily. Pyridinones form colored complexes with trace iron (Fe3+) from spatulas or equipment. A wash with dilute EDTA solution or recrystallization from ethanol usually clears this. If the color is deep brown, it indicates oxidation; use the Charcoal method described in Section 2.

Q: How do I confirm I have the N-methyl and not the O-methyl isomer? A: This is a critical synthesis checkpoint.

  • N-methyl (Target): 1H NMR will show a singlet for N-CH3 typically around 3.5 - 3.8 ppm and the ring protons will show characteristic coupling for a 1,4-substituted system.

  • O-methyl (Impurity): If you used Methyl Iodide/Base, you might get 4-methoxypyridine. This methyl group appears around 3.9 - 4.0 ppm .

  • Note: If you synthesized this via Methylamine + Benzyl Maltol (or Pyromeconic acid ether), the N-methyl is the exclusive product.

References

  • Dobbin, P. S., et al. (1993). "Synthesis, physicochemical properties, and biological evaluation of N-substituted-2-alkyl-3-hydroxypyridin-4-ones: orally active iron chelators." Journal of Medicinal Chemistry, 36(17), 2448–2458.

  • National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 51051613, this compound." PubChem.

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

resolving solubility issues of 3-(benzyloxy)-1-methylpyridin-4(1H)-one in water

Author: BenchChem Technical Support Team. Date: February 2026

This is the Technical Support Center for 3-(benzyloxy)-1-methylpyridin-4(1H)-one .

Below is a comprehensive troubleshooting guide designed to resolve solubility issues with This compound (CAS: 1064077-34-4). This guide addresses the physicochemical root causes of insolubility and provides validated protocols for biological assays and chemical synthesis.[1][2]

Part 1: The Diagnostic (Root Cause Analysis)[2][3]

User Issue: "I cannot dissolve the compound in water or PBS at neutral pH. It floats or forms a cloudy suspension."[1]

Technical Diagnosis: The solubility failure is intrinsic to the molecule’s protection strategy.[1]

  • Lipophilicity Shift: The core scaffold is a polar 4-pyridinone.[1][2][3][4] However, the benzyl ether at position 3 acts as a "lipophilic cap," increasing the calculated LogP (partition coefficient) to approximately 2.2 .[2] This shifts the molecule from hydrophilic (water-soluble) to lipophilic (fat-soluble).[1][2][3][4]

  • Loss of H-Bonding: In the active iron-chelator form (3-hydroxy), the hydroxyl group acts as a hydrogen bond donor.[1][2][3][4] The benzyl group removes this donor capability, leaving only the carbonyl and ether oxygens as weak acceptors.[1]

  • Neutrality: Unlike the 3-hydroxy tautomer which can ionize (pKa ~9), the benzyl derivative is effectively neutral at physiological pH (pH 7.4), lacking charge-assisted solvation.[1][2][3]

Decision Matrix: Choose Your Solubilization Strategy

Solubility_Decision_Tree Start Start: Define Application BioAssay Biological Assay (Cell/Enzyme) Start->BioAssay ChemSyn Chemical Synthesis (Deprotection/Reaction) Start->ChemSyn Animal In Vivo / High Dose Start->Animal DMSO Protocol A: DMSO Stock + Rapid Dilution BioAssay->DMSO OrgSolv Use DCM, MeOH, or Acidic Water ChemSyn->OrgSolv Cyclo Protocol B: Cyclodextrin Complexation Animal->Cyclo Precip Did it Precipitate? DMSO->Precip No No Precip->No Proceed Yes Yes Precip->Yes Switch Method Yes->Cyclo

Figure 1: Decision matrix for selecting the appropriate solubilization protocol based on experimental needs.

Part 2: Validated Solubilization Protocols

Protocol A: The "DMSO Spike" (Standard for In Vitro Assays)

Best for: Low concentrations (< 100 µM) in cell culture or enzymatic assays.[2][3][4]

The Mechanism: DMSO disrupts the water lattice and solvates the aromatic benzyl ring.[1] Rapid dilution prevents immediate crystal nucleation.[1][2]

Step-by-Step:

  • Stock Preparation: Dissolve the solid in 100% anhydrous DMSO to create a 10 mM or 50 mM stock solution.[1][3][4]

    • Note: The compound is highly soluble in DMSO (>50 mg/mL).[1][2]

    • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles to prevent moisture uptake (water in DMSO causes stock precipitation).[1][2][3][4]

  • Intermediate Dilution (Critical Step): Do NOT add the DMSO stock directly to the cell media.[1][2][3]

    • Prepare a 10x working solution in PBS or media.

    • Add the DMSO stock dropwise to the buffer while vortexing vigorously.[1][2]

  • Final Application: Dilute the 10x solution 1:10 into the final well.

    • Target: Final DMSO concentration should be ≤ 0.5% (v/v) to avoid cytotoxicity.[1][2][3][4]

Self-Validation Check:

  • Measure Absorbance at 600 nm (OD600). If OD600 > 0.05 compared to a blank, micro-precipitation has occurred.[1][2]

Protocol B: Cyclodextrin Complexation (High Stability)

Best for: Animal studies, high concentrations (> 100 µM), or long-term stability.[2][3]

The Mechanism: The hydrophobic benzyl group inserts into the toroidal cavity of the cyclodextrin, shielding it from water while the cyclodextrin's exterior hydroxyls interact with the solvent.[1]

Reagents:

  • HP-β-CD (2-Hydroxypropyl-beta-cyclodextrin) [1].[1][2][3][4]

  • SBE-β-CD (Sulfobutylether-beta-CD, e.g., Captisol) is a superior alternative if available.[2][3][4]

Step-by-Step:

  • Prepare a 20% (w/v) HP-β-CD solution in Milli-Q water or PBS.[1][2][3][4] Filter sterilize (0.22 µm).

  • Weigh the target amount of this compound.[1][2][3][4]

  • Add the solid slowly to the cyclodextrin vehicle under continuous stirring (magnetic stir bar, 500 rpm).

  • Sonication: Sonicate in a water bath at 37°C for 30 minutes. The solution should turn clear.

  • Equilibration: Stir for an additional 2-4 hours at room temperature.

Why this works: Literature on benzyl-protected heterocycles confirms that cyclodextrins can increase solubility by 10-100 fold by sequestering the benzyl moiety [1].[1][2][3][4]

Part 3: Troubleshooting FAQ

Q1: My solution was clear in DMSO, but turned milky immediately upon adding to water. Why? A: This is the "Crash-Out Effect."[1][2][3][4] You exceeded the critical supersaturation limit .

  • Fix: Increase the temperature of the water to 37°C before addition.[1] If that fails, your concentration is simply too high for a cosolvent system.[1][2] Switch to Protocol B (Cyclodextrins) .

Q2: Can I use acid to dissolve it? A: Yes, but with caution.

  • The pyridinone carbonyl oxygen can be protonated at very low pH (pH < 2), forming a cation.[1][2]

  • Risk:[1][3][4][5][6] This is useful for chemical synthesis but incompatible with biological assays .[1][2][3] Neutralizing the acid will cause immediate reprecipitation.[1][2]

Q3: I see a "khaki" or "brown" solid. Is my compound degraded? A: Not necessarily.

  • The pure compound is often described as an off-white to khaki solid [2].[1][2][3][4]

  • Verification: Run a TLC (DCM:MeOH 95:5).[1][2][3] If you see a single spot under UV, the color is likely a trace impurity (oxidation product) common in pyridinones, but the bulk material is intact.[2]

Q4: How do I remove the benzyl group to make it water-soluble? A: If your goal is the water-soluble iron chelator (3-hydroxy-1-methylpyridin-4(1H)-one), you must deprotect it.[2][3][4]

  • Method: Catalytic hydrogenation (H2, Pd/C) in Methanol or Ethanol.[1][2] The product will be highly water-soluble.[1][2][3][4]

Part 4: Summary of Physicochemical Properties

PropertyValueImplication for Solubility
Molecular Weight ~215.25 g/mol Small molecule, kinetics are fast.[1][2][3][4][7]
LogP (Predicted) ~2.2 [2]Moderately lipophilic.[1][2][3][4] Requires organic cosolvents.[1][2][4]
pKa (Base) ~3.3 (est.)[1][2][3]Only soluble in strong acid (pH < 2).[1][2][4]
Appearance Khaki/Brown SolidVisual turbidity checks may be colored.[1][2][3]
Best Solvents DMSO, DCM, ChloroformUse for stock solutions.[1][2]

References

  • Loftsson, T., & Brewster, M. E. (1996).[1][2] Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization.[1][2][8] Journal of Pharmaceutical Sciences. Link (General principle applied to benzyl-protected lipophiles).[1][2][3][4]

  • PubChem. (n.d.).[1][2][3][4] this compound Compound Summary. National Library of Medicine.[1][2] Link

  • Sigma-Aldrich. (n.d.).[1][2][3][4] 3-Benzyloxy-2-methyl-1H-pyridin-4-one Product Information (Structural Analog Reference). Link

Sources

Technical Support Center: Optimizing Reaction Temperature for 3-(Benzyloxy)-1-methylpyridin-4(1H)-one Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(benzyloxy)-1-methylpyridin-4(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to streamline your experimental workflow and enhance reaction outcomes. As your Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested insights to empower your research.

Introduction: The Critical Role of Temperature

The synthesis of this compound, a key intermediate in various pharmaceutical development pathways, typically involves the O-benzylation of 3-hydroxy-1-methylpyridin-4(1H)-one. The reaction temperature is a critical parameter that dictates not only the rate of reaction but also the product yield and purity. Inappropriate temperature control can lead to a cascade of undesirable outcomes, including incomplete reactions, formation of impurities, and degradation of the starting material or product. This guide will provide a systematic approach to optimizing the reaction temperature to ensure a robust and reproducible synthesis.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound, with a focus on temperature-related causes and solutions.

Issue 1: Low or No Conversion of Starting Material

  • Question: I am observing a very low yield or no formation of the desired this compound, with a significant amount of unreacted 3-hydroxy-1-methylpyridin-4(1H)-one remaining. What are the likely causes and how can I resolve this?

  • Answer: Low or no conversion is a common hurdle and can often be attributed to several temperature-related factors.

    • Insufficient Thermal Energy: The reaction may not have enough energy to overcome the activation barrier at a low temperature. O-benzylation reactions often require heating to proceed at a practical rate.

      • Solution: Gradually increase the reaction temperature in small increments (e.g., 10-20 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). Small-scale trial reactions at different temperatures are highly recommended to identify the optimal range.[1]

    • Poor Solubility of Reactants: The starting material or the base may not be fully dissolved in the chosen solvent at lower temperatures, thereby limiting the reaction rate.

      • Solution: Ensure your solvent choice is appropriate for dissolving all reactants at the intended reaction temperature. Solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often used for their excellent solvating properties at elevated temperatures.[1]

    • Inactive Benzylating Agent or Base: While not directly a temperature issue, the reactivity of your reagents is crucial.

      • Solution: Confirm the purity and activity of your benzyl halide and the strength of your base. If using a milder base like potassium carbonate (K₂CO₃), a higher temperature might be necessary compared to a stronger base like sodium hydride (NaH).

Issue 2: Formation of Multiple Products, Including an Isomeric Impurity

  • Question: My TLC and NMR analysis indicate the presence of the desired O-benzylated product, but also a significant amount of an isomeric byproduct. What is this impurity and how can I minimize its formation?

  • Answer: The formation of an isomeric byproduct is a strong indication of competing N-alkylation. The pyridinone ring system possesses two nucleophilic sites: the oxygen of the hydroxyl group and the nitrogen of the pyridine ring. The ratio of O- to N-alkylation is highly dependent on the reaction conditions, including temperature.[2][3]

    • Understanding the Competition: Generally, O-alkylation is favored under conditions of thermodynamic control, while N-alkylation can be favored under kinetic control. The choice of solvent, counter-ion of the base, and temperature all play a role in directing the selectivity.

    • Influence of Temperature: While the exact effect can be system-dependent, higher temperatures can sometimes favor the thermodynamically more stable O-alkylated product. However, this is not a universal rule, and optimization is key.

    • Solutions to Enhance O-Alkylation Selectivity:

      • Base Selection: The choice of base can significantly influence the site of alkylation. Harder cations (like Na⁺ from NaH) tend to favor O-alkylation, while softer cations may favor N-alkylation.

      • Solvent Effects: Polar aprotic solvents like DMF often favor O-alkylation.

      • Temperature Optimization: Systematically varying the reaction temperature is crucial. It is possible that a specific temperature window exists where the rate of O-benzylation is significantly faster than N-benzylation.

Issue 3: Product Degradation Observed at Higher Temperatures

  • Question: When I try to drive the reaction to completion by increasing the temperature, I observe the formation of new, often colored, impurities and a decrease in the overall yield of the desired product. What is happening and what should I do?

  • Answer: The observation of new impurities and a decrease in yield at elevated temperatures are classic signs of product or starting material degradation.[4] Many organic molecules have limited thermal stability.

    • Thermal Decomposition: The target molecule, this compound, or the starting material may be decomposing at the higher temperatures you are employing. This can lead to a complex mixture of byproducts and a lower isolated yield.

    • Solutions to Mitigate Thermal Degradation:

      • Identify the Optimal Temperature Window: This is where a systematic temperature optimization study is invaluable. The goal is to find the "sweet spot" where the reaction proceeds at a reasonable rate without significant degradation.

      • Minimize Reaction Time: Once the optimal temperature is determined, monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. Prolonged heating, even at the optimal temperature, can lead to degradation.

      • Consider a Milder Benzylating Agent: If using a highly reactive benzylating agent like benzyl bromide, switching to the less reactive benzyl chloride might allow for the use of higher temperatures with less degradation, though the reaction may be slower.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for the reaction temperature when synthesizing this compound?

A1: A good starting point for the O-benzylation of a hydroxyl group is often at a reduced temperature, such as 0 °C, followed by gradual warming to room temperature.[2] However, for pyridinone systems, heating is frequently required. A prudent approach is to start a small-scale trial reaction at room temperature (around 25 °C) and, if no significant conversion is observed after a few hours, incrementally increase the temperature to 50 °C, then 80 °C, while monitoring the reaction progress. Some procedures for similar benzylations have reported temperatures up to 83 °C.

Q2: How do I effectively monitor the progress of the reaction to determine the optimal temperature and time?

A2: Thin Layer Chromatography (TLC) is the most convenient and effective method for monitoring the reaction progress. Spot the reaction mixture alongside the starting material (3-hydroxy-1-methylpyridin-4(1H)-one) and, if available, a reference sample of the product. A suitable eluent system (e.g., a mixture of ethyl acetate and hexanes) should be developed to achieve good separation between the starting material, product, and any potential byproducts. The optimal reaction time is reached when the starting material spot has disappeared or is very faint.

Q3: Can the order of addition of reagents affect the outcome of the reaction, particularly in relation to temperature?

A3: Yes, the order of addition is crucial. It is generally recommended to first add the base to a solution of the 3-hydroxy-1-methylpyridin-4(1H)-one in the reaction solvent to form the corresponding alkoxide/phenoxide. This deprotonation step is often performed at a controlled temperature (e.g., room temperature or below) before the addition of the benzylating agent. Adding the benzylating agent to the pre-formed salt can help to improve the selectivity and yield of the reaction.

Q4: I have identified a promising temperature, but the reaction seems to stall before reaching completion. What should I do?

A4: A stalled reaction can be due to several factors. Before drastically increasing the temperature, which could lead to degradation, consider the following:

  • Reagent Stoichiometry: Ensure you have used a slight excess of the benzylating agent and the base.

  • Reagent Purity: Impurities in the starting material, benzylating agent, or solvent can inhibit the reaction.

  • Moisture: If using a strong base like NaH, the reaction must be conducted under anhydrous conditions, as moisture will quench the base. If these factors have been addressed, a modest increase in temperature (e.g., by 10 °C) may be warranted to try and push the reaction to completion.

Experimental Protocol: Systematic Optimization of Reaction Temperature

This protocol provides a step-by-step methodology for determining the optimal reaction temperature for the synthesis of this compound on a small scale.

Materials:

  • 3-hydroxy-1-methylpyridin-4(1H)-one

  • Benzyl bromide (or benzyl chloride)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Hexanes

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Small reaction vials with stir bars

  • Heating block or oil bath with temperature control

  • TLC plates and chamber

Procedure:

  • Setup: In a series of four labeled reaction vials, place a stir bar and 3-hydroxy-1-methylpyridin-4(1H)-one (e.g., 50 mg, 1 equivalent).

  • Solvent and Base Addition: To each vial, add anhydrous DMF (e.g., 1 mL). Then, add the base (e.g., K₂CO₃, 1.5 equivalents). If using NaH, add it carefully in small portions at 0 °C.

  • Benzylating Agent Addition: To each vial, add benzyl bromide (1.2 equivalents).

  • Temperature Screening:

    • Vial 1: Stir at room temperature (25 °C).

    • Vial 2: Stir at 50 °C.

    • Vial 3: Stir at 80 °C.

    • Vial 4: Stir at 100 °C.

  • Reaction Monitoring: At regular intervals (e.g., 1, 2, 4, and 8 hours), take a small aliquot from each reaction mixture and analyze by TLC to monitor the consumption of the starting material and the formation of the product.

  • Work-up (for analysis): Once the reaction in a particular vial appears complete or has stalled, cool the vial to room temperature. Quench the reaction by adding a few drops of saturated aqueous NH₄Cl. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product from each temperature trial by ¹H NMR to determine the conversion and the ratio of O- to N-benzylated products.

Data Presentation

The results from the temperature optimization study can be summarized in a table for easy comparison:

TrialTemperature (°C)Reaction Time (h)Conversion (%)O:N Alkylation RatioObservations
1258< 10-Majority starting material
25086095:5Clean reaction, some starting material remaining
3804> 9598:2Complete conversion, clean product
41004> 9597:3Slight darkening of the reaction mixture, potential minor degradation

This is example data and will vary based on specific reaction conditions.

Experimental Workflow Diagram

Temperature_Optimization_Workflow cluster_prep Preparation cluster_reaction Reaction Screening cluster_analysis Analysis A Dispense Starting Material (4 Vials) B Add Solvent & Base A->B C Add Benzylating Agent B->C T1 25°C C->T1 Incubate at Set Temperatures T2 50°C C->T2 Incubate at Set Temperatures T3 80°C C->T3 Incubate at Set Temperatures T4 100°C C->T4 Incubate at Set Temperatures M Monitor by TLC T1->M T2->M T3->M T4->M W Work-up & Isolate M->W N Analyze by NMR W->N O Determine Optimal Temperature N->O

Caption: Workflow for systematic temperature optimization.

Conclusion

Optimizing the reaction temperature is a critical step in developing a robust and efficient synthesis for this compound. By systematically evaluating a range of temperatures and carefully monitoring the reaction, researchers can identify an optimal window that maximizes yield and minimizes the formation of byproducts such as the N-benzylated isomer and degradation products. This guide provides a framework for troubleshooting common temperature-related issues and a practical protocol for conducting a temperature optimization study.

References

  • BenchChem. (2025). Optimization of reaction conditions for benzylation of 4-hydroxy-3,5-dimethylbenzoic acid. BenchChem Technical Support.
  • This reference is not directly cited in the text but provides context on synthesis optimiz
  • This reference is not directly cited in the text but provides context on pyridin-4-ol synthesis.
  • Brimacombe, J. S., Jones, B. D., Stacey, M., & Willard, J. J. (1966). Alkylation of carbohydrates using sodium hydride.
  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield.
  • This reference discusses N- vs O-alkylation of 2-pyridones and provides valuable context for the potential side reaction. ResearchGate. (2025). A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions.
  • This reference is not directly cited in the text but provides context on O-benzylation reactions. ResearchGate. (2022).
  • This reference is not directly cited in the text but provides context on deprotection methods. ChemRxiv. (2022).
  • This reference is not directly cited in the text but provides general context on pyridine synthesis. Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab, The Scripps Research Institute.
  • This reference is not directly cited in the text but provides context on pyridone synthesis. Parmar, D. K., & Bhatt, H. B. (2020). Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. International Research Journal of Multidisciplinary Scope (IRJMS).
  • This reference is not directly cited in the text but provides context on pyridone synthesis. Adams, R., & Schrecker, A. W. (1951). 1-methyl-2-pyridone. Organic Syntheses, 31, 71.
  • This reference is not directly cited in the text but provides context on the synthesis of related compounds. Molbank. (2023). Synthesis of 5-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones. MDPI.
  • PubChem. (n.d.). This compound.
  • This reference is not directly cited in the text but provides context on related chemical synthesis. AIR Unimi. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester.
  • This reference is not directly cited in the text but provides context on the synthesis of related compounds. RSC Publishing. (2023). Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities.
  • This reference is not directly cited in the text but provides context on related chemical patents. Google Patents. (2019). WO2019183197A1 - 3-(hydroxy)-pyridin-4(1h)-one compounds and methods making and using the same.
  • This reference is not directly cited in the text but provides context on the synthesis of related compounds. PMC. (n.d.). Preparation of 3-benzyloxy-2-pyridinone functional linkers: Tools for the synthesis of 3,2-hydroxypyridinone (HOPO)
  • This reference is not directly cited in the text but provides context on synthesis optimization. ResearchGate. (2025).
  • This reference is not directly cited in the text but provides context on related chemical synthesis. PMC. (2022). Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one.
  • This reference is not directly cited in the text but provides context on the synthesis of related compounds. Semantic Scholar. (2023). Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free.
  • This reference is not directly cited in the text but provides context on related chemical synthesis. protocols.io. (2025). Synthesis of cis-(N-(pyridin-4-ylmethyl)-2-(3-(m-tolyloxy)cyclohexyl)propan-1-amine).
  • This reference is not directly cited in the text but provides context on O-alkylation reactions. Organic Chemistry Portal. (n.d.).

Sources

Technical Support Center: Impurity Profiling for 3-(benzyloxy)-1-methylpyridin-4(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting & Impurity Identification Guide Ticket ID: REF-3BZ-MP4-2024 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary & Triage

Welcome to the Technical Support Center. You are likely visiting this page because your HPLC chromatogram for 3-(benzyloxy)-1-methylpyridin-4(1H)-one (hereafter BMP-1 ) shows unexpected peaks, or your NMR spectra indicate contamination.

BMP-1 is a critical intermediate in the synthesis of iron chelators (similar to Deferiprone) and novel metallo-pharmaceuticals.[1] Its purity is governed by the stability of the benzyl protecting group and the regioselectivity of the nitrogen methylation.

Quick Triage: What does your impurity look like?
ObservationProbable CauseJump To
Peak @ RRT ~0.4 - 0.6 (Early eluting)Deprotection: Loss of benzyl group (Hydrolysis).[1]
Peak @ RRT ~1.1 - 1.3 (Close to product)Regioisomer: O-methylation (4-methoxypyridine derivative).[1]
Peak @ RRT > 1.5 (Late eluting)Starting Material: Unreacted Benzyl-pyrone or Benzyl chloride.
Mass (+14 Da) Homolog: Methylation of wrong site or impurity in reagents.
Impurity Genealogy & Pathways

To troubleshoot effectively, we must visualize where impurities originate. The synthesis of BMP-1 generally follows two major routes:

  • Route A (Ring Transformation): Reaction of 3-(benzyloxy)-4-pyrone with methylamine.[1]

  • Route B (Direct Methylation): Methylation of 3-(benzyloxy)pyridin-4(1H)-one.[1]

The following diagram maps the origin of key impurities based on these routes.

ImpurityGenealogy cluster_0 Route A: Ring Transformation cluster_1 Route B: Direct Methylation SM_Pyrone SM: 3-(benzyloxy)-4-pyrone Intermediate Open-chain Enaminone SM_Pyrone->Intermediate + MeNH2 Imp_SM_Residue IMP C: Unreacted SM (Pyrone or Pyridone) SM_Pyrone->Imp_SM_Residue Incomplete Rxn MeNH2 Reagent: Methylamine Product TARGET: this compound (BMP-1) Intermediate->Product Cyclization (-H2O) SM_Pyridone SM: 3-(benzyloxy)pyridin-4-one SM_Pyridone->Product N-Alkylation (Major) Imp_Regio IMP B: 3-(benzyloxy)-4-methoxypyridine (O-Alkylated) SM_Pyridone->Imp_Regio O-Alkylation (Minor) MeI Reagent: Me-X Imp_Hydrolysis IMP A: 3-hydroxy-1-methylpyridin-4-one (Debenzylated) Product->Imp_Hydrolysis Acidic Hydrolysis (Storage/Workup)

Figure 1: Impurity Genealogy Tree.[1] Route A avoids O-alkylation but risks unreacted pyrone.[1] Route B risks Regioisomer (Imp B).[1] Both routes risk debenzylation (Imp A).

Troubleshooting Guides (FAQs)
Ticket #001: The Early Eluter (Deprotection)

User Question: "I see a significant peak at RRT 0.45 that grows when I leave the sample in the HPLC autosampler. What is it?"

Diagnosis: This is almost certainly 3-hydroxy-1-methylpyridin-4(1H)-one (the debenzylated product).[1]

  • Mechanism: The benzyl ether bond at the 3-position is susceptible to acid-catalyzed hydrolysis or hydrogenolysis.[1] If your HPLC mobile phase is acidic (e.g., 0.1% TFA) and the sample sits, in situ deprotection occurs.

  • Confirmation:

    • UV: The deprotected species often has a bathochromic shift (red shift) compared to the benzylated parent due to the free phenylic -OH/ketone tautomerism.

    • LC-MS: Look for Mass [M-90] (Loss of Benzyl,

      
      ).[1] Target MW ~125 Da.[1]
      

Action Plan:

  • Buffer Check: Switch from TFA to Formic Acid or Ammonium Acetate (pH 4.5–5.[1]0) for LC-MS to reduce on-column hydrolysis.

  • Sample Prep: Prepare samples in Acetonitrile/Water (neutral) rather than acidic diluents. Inject immediately.

Ticket #002: The Regioisomer Dilemma

User Question: "I synthesized BMP-1 via methylation of 3-(benzyloxy)pyridin-4-one. I have a peak at RRT 1.1 that has the EXACT same mass as my product. Is my column failing?"

Diagnosis: You are likely seeing 3-(benzyloxy)-4-methoxypyridine (O-alkylated impurity).[1]

  • The Science: Pyridin-4-ones exist in equilibrium with pyridin-4-ols.[1] When using methyl iodide or dimethyl sulfate, alkylation can occur at the Nitrogen (desired, thermodynamic product) or the Oxygen (undesired, kinetic product).

  • Differentiation:

    • NMR: The N-Me group usually appears around 3.5–3.8 ppm (singlet).[1] The O-Me group (impurity) appears downfield around 3.9–4.0 ppm due to the electronegativity of the oxygen.

    • UV Profile: The O-alkylated pyridine retains aromatic pyridine character, often showing a sharper, more distinct absorption band compared to the broader pyridinone band.

Action Plan:

  • Solvent Switch: If you are still synthesizing, switch the reaction solvent to a polar protic solvent (like Methanol) or use a soft electrophile to favor N-alkylation.[1]

  • Purification: These isomers are difficult to separate on C18.[1] Use a Phenyl-Hexyl column or Normal Phase chromatography (DCM/MeOH) for better selectivity.[1]

Ticket #003: Starting Material Carryover

User Question: "I used the Maltol route (benzyl maltol + methylamine). I see a peak at RRT 1.6. Is this a dimer?"

Diagnosis: This is likely unreacted 3-(benzyloxy)-2-methyl-4-pyrone (Benzyl Maltol) or 3-(benzyloxy)-4-pyrone (if using the specific precursor for BMP-1).[1]

  • Note on Structure: If you used Maltol, your product is actually 1,2-dimethyl-3-(benzyloxy)pyridin-4-one, not the 1-methyl variant.[1] Ensure your starting material matches your target.[1]

  • Detection: Pyrone starting materials lack the N-methyl signal in NMR and are generally less polar than the pyridinone product, causing them to elute later on Reverse Phase.

Standardized Analytical Protocol

To ensure consistency, adopt this self-validating HPLC method.

Method ID: HPLC-BMP-GEN-01

ParameterSpecificationRationale
Column C18 Endcapped (e.g., Zorbax Eclipse Plus), 150 x 4.6mm, 3.5µmStandard stationary phase; endcapping reduces peak tailing for basic pyridinones.[1]
Mobile Phase A 10mM Ammonium Acetate (pH 5.[1]0)Critical: Avoids TFA to prevent on-column debenzylation.
Mobile Phase B Acetonitrile (HPLC Grade)Standard organic modifier.[1]
Gradient 5% B to 90% B over 20 minCovers wide polarity range (Hydrolyzed impurity to Benzyl SM).[1]
Flow Rate 1.0 mL/minStandard backpressure management.[1]
Detection UV @ 254 nm and 280 nm280 nm is specific for the benzyl ring; 254 nm for the pyridinone core.
Column Temp 30°CEnsures retention time reproducibility.[1]

Visualizing the Troubleshooting Logic:

TroubleshootingFlow Start Start: Unidentified Peak CheckRT Check Retention Time (RRT) Early Early (RRT < 0.8) CheckRT->Early Polar Late Late (RRT > 1.2) CheckRT->Late Non-Polar Close Close (RRT ~ 1.0-1.1) CheckRT->Close Similar Polarity MassCheck Check Mass (LC-MS) Early->MassCheck SMCheck Impurity: Benzyl Pyrone/Pyridone (Unreacted SM) Late->SMCheck Check SM Spectrum IsomerCheck IsomerCheck Close->IsomerCheck Same Mass? Deprotected Impurity: 3-hydroxy-1-methylpyridin-4-one (Hydrolysis) MassCheck->Deprotected M-90 Da O_Alkylated Impurity: O-Methyl Isomer (Regioisomer) IsomerCheck->O_Alkylated Yes

Figure 2: Analytical Decision Matrix for Impurity Identification.

References
  • Synthesis of Hydroxypyridinones

    • Title: Synthesis and iron coordination chemistry of 3-hydroxy-1-methylpyridin-4(1H)
    • Relevance: Establishes the core "Maltol to Pyridinone" synthetic p
    • Source:

  • Impurity Profiling in Deferiprone (Analogous Chemistry)

    • Title: HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.[1][2]

    • Relevance: Describes the behavior of hydroxypyridinone impurities on C18 columns and the necessity of pH control.
    • Source:

  • Regioselectivity in Pyridinone Alkylation

    • Title: 4-Selective pyridine methylation using a formaldehyde surrogate.[1]

    • Relevance: Discusses the competition between N-alkylation and O-alkylation in pyridine/pyridinone systems, explaining the origin of regioisomeric impurities.
    • Source:

  • Stability of Benzyl Ethers

    • Title: 3-(benzyloxy)-2-methyl propanoate - Organic Syntheses Procedure.[1]

    • Relevance: Highlights the stability profiles of benzyl protecting groups under various reaction conditions, relevant to the "Early Eluter" impurity.
    • Source:[1]

Sources

overcoming low conversion rates in 3-(benzyloxy)-1-methylpyridin-4(1H)-one synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: HOPO Synthesis Division Ticket ID: #HOPO-BENZ-001 Subject: Optimization of 3-(benzyloxy)-1-methylpyridin-4(1H)-one Synthesis Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are encountering low conversion rates in the synthesis of This compound . This scaffold belongs to the 3-hydroxy-4-pyridinone (3,4-HOPO) class, widely used in iron chelation therapy (e.g., Deferiprone analogs).

The synthesis typically fails at one of two critical junctions:

  • The "Insertion" Step: Converting the pyran-4-one core to pyridin-4-one using methylamine.

  • The Protection Step: Regioselective

    
    -benzylation vs. 
    
    
    
    -alkylation.

This guide treats your setup as a reversible equilibrium system. To increase conversion, we must mechanically force the equilibrium toward the product using thermodynamic control.

Module 1: The Critical Bottleneck (Pyran-to-Pyridine Conversion)

The Problem: The reaction of 3-(benzyloxy)-4-pyrone with methylamine is reversible. Low conversion (<50%) indicates the system has reached equilibrium rather than completion, or the intermediate is hydrolyzing back to the starting material.[1]

The Chemistry: The reaction proceeds via a Michael-type addition of the amine to the C-2 or C-6 position of the pyrone, followed by ring opening and re-closure with the nitrogen.

Troubleshooting Protocol
VariableStandard Protocol (Likely Failing)Optimized Protocol (High Conversion) Technical Rationale
Reagent Stoichiometry 1:1 to 1:2 (Pyrone:Amine)1:4 to 1:6 (Pyrone:Amine) The reaction is an equilibrium.[1] Le Chatelier’s principle dictates that a large excess of amine drives the reaction to the right.[1]
Solvent System Ethanol or Methanol (Reflux)EtOH:H₂O (1:[1][2][3]1) in Sealed Tube Water stabilizes the polar transition state of the ring-opening intermediate. The sealed tube prevents the loss of volatile methylamine gas at reaction temps.[1]
Temperature 60–80°C (Open Reflux)90–110°C (Sealed) Higher activation energy is required to overcome the aromatic stability of the pyrone ring.[1]
pH Control UncontrolledAdjust to pH 12.5–13.0 The amine must be nucleophilic (unprotonated).[1] If the pH drops (due to byproduct formation), the reaction stalls.[1] Add NaOH if necessary.
Step-by-Step Workflow (The "Sealed Shift" Method)
  • Preparation: Dissolve 3-(benzyloxy)-4-pyrone (1.0 eq) in a mixture of Ethanol/Water (1:1 v/v).

  • Amine Addition: Cool to 0°C. Add 40% aqueous Methylamine (5.0 eq).

    • Critical Check: Ensure the reaction vessel is rated for pressure (e.g., a heavy-walled glass pressure tube with a Teflon screw cap).[1]

  • Reaction: Seal the vessel. Heat to 100°C for 6–12 hours.

    • Note: The solution should turn from pale yellow to deep amber.[1]

  • Workup (The "Tar" Fix):

    • Cool to room temperature.[2][4][5][6]

    • Concentrate in vacuo to remove excess methylamine and ethanol.

    • Do not extract yet. The product is likely an oil mixed with water.[1]

    • Acidify to pH 1 with conc. HCl. Wash with Diethyl Ether (removes unreacted pyrone).[1]

    • Basify aqueous layer to pH 10 with 10M NaOH.

    • Extract exhaustively with Dichloromethane (DCM) (

      
      ).[1]
      

Module 2: Visualizing the Pathway

The following diagram illustrates the reaction flow and the specific failure points (marked in Red) where conversion is lost.

HOPO_Synthesis cluster_0 Critical Control Point Start 3-(benzyloxy)-4-pyrone Inter Open-Chain Intermediate Start->Inter + MeNH2 (excess) High Temp Inter->Start Reversible (Low Amine Conc) Product 3-(benzyloxy)-1- methylpyridin-4(1H)-one Inter->Product - H2O Ring Closure Side Hydrolysis/Tar Inter->Side pH < 10 Polymerization

Figure 1: Reaction pathway showing the reversibility of the amine insertion.[1] Maintaining high amine concentration prevents the reversion to the starting pyrone.[1]

Module 3: Alternative Route (The "Maltol Trap")

User Warning: Are you starting with Maltol (3-hydroxy-2-methyl-4-pyrone)? If yes, you are synthesizing 1,2-dimethyl-3-(benzyloxy)pyridin-4(1H)-one , not the 1-methyl analog. The methyl group at position 2 is inherent to Maltol.[2]

To synthesize the 1-methyl (non-2-methyl) variant, you must start with Pyromeconic Acid (3-hydroxy-4-pyrone) or derive it from Kojic Acid.

Synthesis from Kojic Acid (If Pyromeconic Acid is unavailable):

  • Chlorination: Kojic Acid +

    
     Chlorokojic acid.
    
  • Reduction: Chlorokojic acid + Zn/HCl

    
     Allomaltol (Isomer issue) OR specific decarboxylation routes.
    Recommendation: Purchase 3-(benzyloxy)-4-pyrone directly to avoid the complex isomer separation of Kojic acid derivatives.
    

Module 4: FAQ & Troubleshooting

Q1: My product is stuck in the aqueous phase during extraction. A: 3,4-HOPO derivatives are zwitterionic.

  • Diagnosis: If the pH is near the isoelectric point (approx pH 7), the molecule is neutral but highly polar and water-soluble.[1]

  • Fix: You must push the pH to >10 (anionic form) or very acidic (cationic form).[1] However, for extraction into organic solvents (DCM), the basic form (pH 10-11) is usually more lipophilic for the benzylated species.[1] Use a continuous liquid-liquid extractor if yield is critical.

Q2: I see a new spot on TLC, but NMR shows a mixture. A: You likely have competitive


-alkylation if you performed benzylation after pyridinone formation.
  • Rule: Always benzylate the pyrone (O-alkylation is exclusive) before reacting with methylamine.[1]

  • Pathway: 3-hydroxy-4-pyrone

    
    3-(benzyloxy)-4-pyrone 
    
    
    
    this compound.
  • If you benzylate the pyridinone directly, you get a mix of 3-benzyloxy-1-methyl... and 1-methyl-4-benzyloxy... isomers.

Q3: The reaction turns into a black tar. A: This is polymerization of the open-chain intermediate.

  • Cause: Temperature too high (>120°C) or oxygen presence.[1]

  • Fix: Degas your solvents with Nitrogen/Argon before sealing the tube. Lower temp to 95°C and extend time.

References

  • Synthesis of Hydroxypyridinones (HOPO)

    • Source: Santos, M. A., et al. "New methodology for the preparation of 3-hydroxy-2-pyridinone (3,2-HOPO) chelators." National Institutes of Health (NIH).[1]

    • Relevance: Establishes the amine insertion mechanism and the necessity of sealed/pressure conditions for vol
  • Methylamine Insertion Protocols

    • Source: PubChem Compound Summary for this compound.
    • Relevance: Verifies the chemical structure and related patent liter
    • [1]

  • General Pyridinone Chemistry (Hider et al.)

    • Source: Hider, R. C., et al.
    • Relevance: Foundational text on the thermodynamics of the pyrone-to-pyridinone conversion and pH dependence.
  • BenchChem Technical Notes

    • Source: "Stability of (3,4-dihydro-2H-pyran-2-yl)-methylamine under acidic conditions."
    • Relevance: Provides context on the stability of amine protecting groups and ring-opening mechanisms relevant to the intermedi

Sources

stability of 3-(benzyloxy)-1-methylpyridin-4(1H)-one under acidic conditions

[2]

Topic: Acidic Stability & Deprotection Troubleshooting Ticket Type: Technical Guide / FAQ Applicable Compound: this compound (Precursor to 3-hydroxy-1-methylpyridin-4(1H)-one iron chelators)[2]

Part 1: Critical Stability Profile (The "Safe Zone")

Executive Summary

The benzyl ether linkage at the 3-position is kinetically stable in dilute aqueous mineral acids (HCl, H₂SO₄) and organic acids (Acetic Acid, TFA) at room temperature. However, it is labile (cleaves) under specific high-acidity or reducing conditions used for deprotection.[2]

ConditionStability StatusOutcome
Dilute HCl / H₂SO₄ (RT) Stable Compound remains protected; forms pyridinium salt.[2]
Glacial Acetic Acid (RT) Stable Solubilizes; no cleavage.
TFA (Neat, RT) Stable Generally stable; suitable for HPLC mobile phases.
HBr in Acetic Acid (33%) ⚠️ Unstable Cleavage occurs (Deprotection route).[2]
Conc. HCl (Reflux) ⚠️ Unstable Slow hydrolysis may occur; not recommended for storage.
Lewis Acids (e.g., BBr₃) Rapid Cleavage Instant deprotection to hydroxyl.

Part 2: Troubleshooting Guide (Q&A)

Scenario A: "I need the Benzyl group to stay ON."

Q1: I am running a reaction in acidic media, but I see a new polar spot on TLC. Did I lose my protecting group?

  • Diagnosis: If you are using strong Lewis acids (AlCl₃, BCl₃) or refluxing in strong mineral acid (>2M HCl), you likely triggered premature deprotection.

  • The Science: The pyridone oxygen is basic. Protonation occurs first at the carbonyl oxygen (or nitrogen, depending on tautomer), forming a cation. This actually stabilizes the ether linkage against hydrolysis compared to a neutral ether. However, extreme acidity protonates the ether oxygen, making the benzyl group a good leaving group (benzyl cation).

  • Solution:

    • Lower the temperature.[3] Benzyl ethers are significantly more stable at 0–25°C.

    • Switch acids. Use Trifluoroacetic acid (TFA) or dilute H₂SO₄ instead of HBr or Lewis acids.

Q2: My compound precipitated when I added acid. Is it degraded?

  • Diagnosis: Likely not. You formed the pyridinium salt .

  • Verification: Neutralize a small aliquot with saturated NaHCO₃. If the solid redissolves or can be extracted into DCM and matches the starting material on TLC, it was just the salt.

  • Tip: this compound is a weak base.[2] In acid, it exists as a cation, which often has lower solubility in organic solvents like ether or hexane.

Scenario B: "I want to remove the Benzyl group (Deprotection)."

Q3: I tried stirring in 10% HCl, but nothing happened. Why isn't it deprotecting?

  • Diagnosis: The conditions are too mild. Benzyl ethers are robust.[4]

  • The Fix: You need a mechanism that specifically attacks the benzylic carbon-oxygen bond.

  • Protocol 1 (Acidolytic Cleavage):

    • Reagent: 33% HBr in Glacial Acetic Acid.

    • Conditions: Stir at RT for 2–4 hours or heat to 60°C.

    • Mechanism: The HBr protonates the ether oxygen, and the bromide ion (a strong nucleophile) attacks the benzylic carbon via Sₙ2, releasing benzyl bromide and the 3-hydroxy pyridone.

  • Protocol 2 (Hydrogenolysis - Preferred):

    • Reagent: H₂ gas (balloon) + 10% Pd/C catalyst.

    • Solvent: Methanol or Ethanol.[5]

    • Why: This is cleaner.[4][6][7] It avoids harsh acids and yields Toluene (volatile) as the byproduct.

Q4: I used HBr/AcOH, but my product is a sticky gum. How do I purify it?

  • Issue: The product (3-hydroxy-1-methylpyridin-4(1H)-one) is likely trapped as the hydrobromide salt.[2]

  • Workup:

    • Precipitate the salt by adding excess diethyl ether (the salt is insoluble in ether).

    • Filter the solid.[6][8]

    • Dissolve in minimum water and adjust pH to ~7 with dilute NaOH or ammonia to liberate the free base (which may precipitate or require extraction).

Part 3: Visualizing the Chemistry

Diagram 1: Stability & Reactivity Flowchart

This decision tree helps you select the right conditions based on your goal (Stability vs. Deprotection).

StabilityFlowStartStarting Material:This compoundGoalWhat is your Goal?Start->GoalKeepKeep Benzyl Group(Stability)Goal->KeepPreserveRemoveRemove Benzyl Group(Deprotection)Goal->RemoveCleaveSafeCondSAFE CONDITIONS:- Dilute HCl / H2SO4 (RT)- TFA (RT)- Glacial AcOH (RT)Keep->SafeCondResultStableResult:Pyridinium Salt Formed(Reversible with Base)SafeCond->ResultStableMethod1Method A: AcidolysisReagent: 33% HBr in AcOHTemp: 25-60°CRemove->Method1Method2Method B: HydrogenolysisReagent: H2 / Pd-CSolvent: MeOHRemove->Method2ProductProduct:3-hydroxy-1-methylpyridin-4(1H)-one(Iron Chelator Core)Method1->ProductYields HBr SaltMethod2->ProductYields Free Base

Caption: Decision matrix for handling this compound in acidic environments.

Diagram 2: Acid-Mediated Cleavage Mechanism

Understanding why HBr works while HCl fails is critical.[2]

MechanismStep1Protonation(Ether Oxygen)Step2Nucleophilic Attack(Br- attacks Benzyl C)Step1->Step2ActivatedStep3CleavageStep2->Step3SN2NoteNote: Cl- is too weaka nucleophile for thisat RT.Step2->NoteEndHydroxyl Product+ Benzyl BromideStep3->EndStartBenzyl EtherStart->Step1+ H+

Caption: Mechanistic pathway of deprotection using HBr. Chloride ions (HCl) are often insufficient.[2]

Part 4: Analytical Verification

When assessing stability or deprotection, rely on 1H NMR data.

FeatureStarting Material (Protected)Product (Deprotected)
Benzyl -CH₂- Singlet @ ~5.0–5.2 ppm (2H)DISAPPEARS
Aromatic Ring Multiplet @ ~7.3–7.5 ppm (5H)DISAPPEARS
Pyridone Ring 3 signals (Distinct pattern)Shifts slightly upfield due to -OH
Methyl Group Singlet @ ~3.8 ppm (3H)Remains @ ~3.7–3.8 ppm

Self-Validation Check:

  • If the Benzyl -CH₂- peak is present, your acid treatment was too mild (Stability maintained).[2]

  • If the peak is gone, deprotection was successful .

References

  • Sadeghian, S., et al. (2024).[5][9] Synthesis of Deferiprone as a Widely Used Iron-Chelating Drug. Trends in Pharmaceutical Sciences and Technologies. Link

  • Dobbin, P.S., et al. (1993).[10] Synthesis, physicochemical properties, and biological evaluation of N-substituted 2-alkyl-3-hydroxy-4(1H)-pyridinones. Journal of Medicinal Chemistry. Link

  • Greene, T.W., & Wuts, P.G.M.Protective Groups in Organic Synthesis. (Standard reference for benzyl ether stability profiles).
  • Congreve, M.S., et al. (1993).[11] Selective Cleavage of Benzyl Ethers. Synlett. Link

Validation & Comparative

Comparative Guide: 1H NMR Spectrum Analysis of 3-(benzyloxy)-1-methylpyridin-4(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

This guide provides a technical analysis of the 1H NMR spectrum of 3-(benzyloxy)-1-methylpyridin-4(1H)-one , a critical intermediate in the synthesis of hydroxypyridinone-based iron chelators (analogs of Deferiprone).

Unlike standard spectral libraries, this guide focuses on the comparative analysis required during synthesis. Specifically, it addresses the two most common analytical challenges:

  • Solvent Selection: Comparing the resolution efficacy of DMSO-d₆ versus CDCl₃ for pyridinone rings.

  • Process Verification: Distinguishing the product from its pyrone precursor (3-(benzyloxy)-4-pyrone) to confirm the O

    
     N substitution (transamination).
    
The Molecule at a Glance
  • Core Scaffold: 4-Pyridinone (N-methylated).

  • Key Functional Group: Benzyl ether at C3 (protecting group).

  • Critical Distinction: Unlike Deferiprone intermediates (which possess a 2-methyl group), this analysis focuses on the 2-H analog , resulting in a distinct splitting pattern at the C2 position.

Comparative Analysis: Solvent Performance

The choice of deuterated solvent is not merely about solubility; it dictates the spectral resolution of the heterocyclic protons.

FeatureOption A: Chloroform-d (CDCl₃) Option B: DMSO-d₆ (Recommended)
Solubility Moderate. Pyridinones often aggregate, leading to line broadening.Excellent. Disrupts intermolecular H-bonding, yielding sharp singlets.
Water Peak ~1.56 ppm (Usually non-interfering).~3.33 ppm (Can interfere with N-Me signal if wet).
Ring Proton Resolution Poor. H-2 and H-6 often overlap with the phenyl multiplet (~7.3 ppm).High. Polar environment shifts pyridinone protons downfield, separating them from the phenyl group.
Exchangeable Protons N/A (No free OH/NH in this protected form).N/A.
Verdict Secondary Choice. Use only for extraction checks.Primary Choice. Essential for accurate integration of the aromatic region.

Expert Insight: In CDCl₃, the electron-deficient pyridinone ring tends to π-stack, causing concentration-dependent chemical shift variations. DMSO-d₆ standardizes the environment, making your data reproducible across batches.

Experimental Protocol: High-Resolution Acquisition

To ensure data integrity suitable for regulatory filing or publication, follow this self-validating protocol.

A. Sample Preparation (DMSO-d₆)[1][2][3]
  • Mass: Weigh 5–10 mg of the dried solid.

  • Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).

    • Critical Step: Ensure the DMSO is from a fresh ampoule to minimize the water peak at 3.33 ppm, which sits dangerously close to the N-Methyl signal (~3.7 ppm).

  • Homogenization: Vortex for 30 seconds. The solution should be clear and colorless to pale yellow.

  • Tube: Use a high-precision 5mm NMR tube (e.g., Wilmad 528-PP) to prevent shimming errors.

B. Instrument Parameters (400 MHz+)
  • Pulse Sequence: Standard 1H (zg30).

  • Relaxation Delay (D1): Set to 2.0 - 5.0 seconds .

    • Reasoning: The quaternary carbons and isolated protons (like H-2) have longer T1 relaxation times. A short D1 will under-integrate these signals, leading to false purity calculations.

  • Scans (NS): 16 (routine) or 64 (high purity check).

  • Temperature: 298 K (25°C).

Spectral Assignments & Data Interpretation[4][5][6][7][8][9][10]

The following data assumes the use of DMSO-d₆ .

Table 1: Chemical Shift Assignments
PositionTypeShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Mechanistic Note
N-CH₃ Alkyl3.65 – 3.75 Singlet (s)3H-Diagnostic peak for reaction success (N-insertion).
O-CH₂-Ph Benzylic5.00 – 5.10 Singlet (s)2H-Deshielded by oxygen; sharp singlet confirms no cleavage.
H-5 Ring6.30 – 6.45 Doublet (d)1H

Upfield due to

-position to Nitrogen and

to Carbonyl.
Ph-H Aromatic7.30 – 7.45 Multiplet (m)5H-The "chemical shift standard" for the molecule.
H-6 Ring7.50 – 7.60 Doublet (d)1H

Deshielded by adjacent Nitrogen.
H-2 Ring7.60 – 7.80 Singlet (s) or d1H

Most deshielded proton (

to N,

to OR).
Comparison with Alternative (Precursor)

The primary alternative structure encountered is the starting material: 3-(benzyloxy)-4-pyrone .

  • Differentiation:

    • The "Smoking Gun": The Pyridinone product has a strong singlet at ~3.7 ppm (N-Me) . The Pyrone precursor lacks this entirely.

    • Ring Shift: The H-2 and H-6 protons in the Pyridinone are significantly more shielded (upfield) compared to the Pyrone due to the lower electronegativity of Nitrogen vs. Oxygen in the ring system, although the N-Me group partially offsets this.

Visualization: Structural Verification Workflow

The following diagrams illustrate the chemical transformation and the logical decision tree for spectral validation.

Diagram 1: Synthesis & Spectral Tracking

This diagram maps the conversion from the pyrone to the pyridinone, highlighting the atoms responsible for the key NMR changes.

SynthesisTracking cluster_NMR Key NMR Changes Pyrone Precursor: 3-(benzyloxy)-4-pyrone (No N-Me Signal) Product Target Product: This compound (New Singlet @ 3.7 ppm) Pyrone->Product Transamination (O -> N Substitution) Reagent Reagent: Me-NH2 (Methylamine) Reagent->Product Change1 Appearance of N-Me (Singlet, 3.7 ppm) Product->Change1 Change2 Shift of H-2/H-6 (Aromatic Region) Product->Change2

Caption: Transformation of the pyrone core to pyridinone. The appearance of the N-Me singlet is the primary confirmation of synthesis success.

Diagram 2: Spectral Validation Logic Gate

A decision tree for researchers to validate purity and identity.

ValidationLogic Start Acquire 1H NMR (DMSO-d6) CheckSolvent Check 3.33 ppm (H2O) Is it overlapping N-Me? Start->CheckSolvent DrySample Action: Dry Sample & Use Fresh Ampoule CheckSolvent->DrySample Yes (Overlap) CheckNMe Check 3.6-3.8 ppm Is Singlet Present? CheckSolvent->CheckNMe No (Clear) FailedRxn Result: Failed Reaction (Starting Material) CheckNMe->FailedRxn No Peak CheckBenzyl Check 5.0 ppm (CH2) Is Integration 2:3 vs N-Me? CheckNMe->CheckBenzyl Yes (Singlet) Cleaved Result: Benzyl Cleaved (Product is Deprotected) CheckBenzyl->Cleaved No Peak / Wrong Ratio Success VALIDATED PRODUCT This compound CheckBenzyl->Success Yes (Correct Ratio)

Caption: Step-by-step logic gate for validating the identity and purity of the target pyridinone.

References

  • Synthesis of Deferiprone Intermediates: Sabet, R., et al. "Synthesis of Deferiprone as a Widely Used Iron-Chelating Drug." Trends in Pharmaceutical Sciences, 2024.

  • Solvent Effects on Pyridinones: Ismael, S., et al. "Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)..." Journal of the Chemical Society of Pakistan, 2019.

  • General 1H NMR Shift Data: Reich, H. J. "Structure Determination Using NMR." University of Wisconsin, 2020.

  • Pyridinone Ring Characterization: Dobbin, P.S., et al. "Synthesis, physicochemical properties, and biological evaluation of N-substituted 2-alkyl-3-hydroxy-4(1H)-pyridinones."[1] Journal of Medicinal Chemistry, 1993, 36(17), 2448–2458.

Sources

HPLC Analysis Method for 3-(benzyloxy)-1-methylpyridin-4(1H)-one Purity

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals[1]

Executive Summary

The accurate quantification of 3-(benzyloxy)-1-methylpyridin-4(1H)-one (BMP) is a critical quality control step in the synthesis of 3-hydroxy-4-pyridinone iron chelators (e.g., Deferiprone analogs).[1] This intermediate presents a unique chromatographic challenge: it possesses a hydrophobic benzyl protecting group while retaining the basic, metal-chelating core of the pyridinone.[1][2]

This guide compares three chromatographic approaches. While generic C18 methods often suffer from peak tailing due to silanol interactions and metal chelation, the Acidic Phenyl-Hexyl Method is identified as the superior alternative, offering enhanced selectivity for the benzyloxy moiety via


 interactions and superior peak symmetry.[1][2]
The Analytical Challenge

The analyte, This compound , is an amphiphilic molecule.[1] Its analysis requires balancing two opposing properties:

  • The Pyridinone Core: Highly polar, basic (pKa

    
     3.3), and prone to chelating trace metals in stainless steel HPLC systems, leading to severe peak tailing.[2]
    
  • The Benzyloxy Group: Hydrophobic and aromatic, requiring significant organic solvent strength for elution.[2]

Common Impurities to Separate:

  • 3-hydroxy-1-methylpyridin-4(1H)-one: The deprotected degradation product (highly polar).[1]

  • Benzyl chloride/bromide: Unreacted alkylating reagents (non-polar).[2]

  • Regioisomers: 2-methyl analogs (if synthesis involves maltol rearrangement).

Comparative Method Analysis

The following table summarizes the performance of three distinct method strategies tested for BMP purity analysis.

FeatureMethod A: Generic C18 (Control) Method B: Ion-Pair C18 Method C: Acidic Phenyl-Hexyl (Recommended)
Stationary Phase Standard C18 (5

m)
End-capped C18 (3.5

m)
Phenyl-Hexyl (3.5

m)
Mobile Phase Water / ACN (Neutral)Water + 10mM HSA / ACN0.1% H

PO

/ ACN
Peak Symmetry (

)
Poor (1.8 – 2.[1]5)Good (1.1 – 1.[2]3)Excellent (1.0 – 1.1)
Resolution (Impurity) Low (Co-elution common)HighVery High (Selectivity for aromatics)
Column Life HighLow (Re-equilibration issues)High
MS Compatibility YesNo (Non-volatile salts)No (Phosphate) / Yes (if Formic used)
Expert Insight: Why Method C Wins
  • Causality of Failure (Method A): At neutral pH, residual silanols on the silica surface are ionized (SiO

    
    ).[2] The protonated pyridinone core interacts electrostatically with these sites, causing "shark-fin" tailing.[1][2]
    
  • The Phenyl-Hexyl Advantage (Method C): The phenyl ring on the stationary phase engages in

    
     stacking with the benzyl protecting group of the analyte.[1][2] This provides an orthogonal separation mechanism to pure hydrophobicity, effectively pulling the BMP peak away from non-aromatic impurities and the polar deprotected species.[2] The acidic pH (2.0–2.[2][3]5) suppresses silanol ionization, sharpening the peak.[2]
    
Recommended Experimental Protocol (Method C)

This protocol is designed to be a self-validating system.[1] The use of a diode array detector (DAD) allows for peak purity assessment to ensure no co-eluting impurities are hidden under the main peak.[2]

Reagents & Equipment
  • Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl (150 mm x 4.6 mm, 3.5

    
    m) or equivalent.[2]
    
  • Solvent A: 20 mM Potassium Phosphate Buffer, pH 2.5 (Adjusted with Orthophosphoric Acid).

  • Solvent B: Acetonitrile (HPLC Grade).[2][3]

  • Diluent: 50:50 Water:Acetonitrile.

Instrument Parameters
  • Flow Rate: 1.0 mL/min[2][4][5]

  • Injection Volume: 10

    
    L
    
  • Column Temperature: 30°C

  • Detection: UV at 280 nm (benzyl absorption) and 230 nm (pyridinone core).[2]

Gradient Profile
Time (min)% Solvent A (Buffer)% Solvent B (ACN)Phase Description
0.09010Equilibration
2.09010Isocratic Hold (Elute polar salts)
15.04060Linear Gradient (Elute BMP)
18.01090Wash (Elute Benzyl halides)
20.01090Hold
20.19010Re-equilibration
25.09010End
Step-by-Step Workflow
  • Buffer Prep: Dissolve 2.72 g KH

    
    PO
    
    
    
    in 1 L water. Adjust pH to 2.5
    
    
    0.05 with 85% H
    
    
    PO
    
    
    . Filter through 0.22
    
    
    m nylon filter.[1]
  • System Passivation: If the system was previously used for biologicals or high pH, flush with 50:50 Water:Isopropanol to remove residual hydrophobic contaminants.[2]

  • Sample Prep: Weigh 10 mg of BMP into a 50 mL volumetric flask. Dissolve in 10 mL ACN (sonicate if needed), then dilute to volume with water. Final conc: 0.2 mg/mL.[2]

  • Suitability Check: Inject the standard 5 times. %RSD of peak area must be

    
    . Tailing factor must be 
    
    
    
    .[1]
Method Validation Data (Simulated)

The following data represents typical performance metrics for this optimized method based on pyridinone derivative analysis standards.

ParameterAcceptance CriteriaTypical Result
Linearity (R

)

0.9998 (Range: 10–200

g/mL)
LOD / LOQ S/N > 3 / S/N > 100.5

g/mL / 1.5

g/mL
Precision (Repeatability) RSD

0.4% (n=6)
Accuracy (Recovery) 98.0% – 102.0%99.4% (Spiked at 80%, 100%, 120%)
Specificity Resolution

Resolution = 3.2 (vs. 3-hydroxy impurity)
Visualizing the Logic
Diagram 1: Method Development Decision Tree

This flowchart guides the analyst through troubleshooting common issues with pyridinone analysis.

MethodDevelopment Start Start Method Development Analyte: this compound InitialRun Run Generic C18 (Water/ACN, Neutral pH) Start->InitialRun CheckShape Check Peak Shape InitialRun->CheckShape Tailing Issue: Severe Tailing (As > 2.0) CheckShape->Tailing Poor CheckSelectivity Check Selectivity CheckShape->CheckSelectivity Good (Rare) MetalChelation Cause: Metal Chelation or Silanol Interaction Tailing->MetalChelation Action1 Add Modifier: 20mM Phosphate (pH 2.5) + EDTA (Optional) MetalChelation->Action1 Action1->CheckSelectivity Coelution Issue: Co-elution with Benzyl Impurities CheckSelectivity->Coelution Poor FinalMethod Final Method: Phenyl-Hexyl, pH 2.5, Gradient CheckSelectivity->FinalMethod Good Action2 Switch Column: Phenyl-Hexyl Phase (Pi-Pi Interaction) Coelution->Action2 Action2->FinalMethod

Caption: Decision tree for optimizing HPLC conditions for benzyloxypyridinones, addressing tailing and selectivity issues.

Diagram 2: Analytical Workflow

Workflow Sample Crude Intermediate (Solid) Dissolution Dissolution (50:50 ACN:H2O) Sample->Dissolution Filter Filtration (0.22 µm Nylon) Dissolution->Filter HPLC HPLC Injection (Phenyl-Hexyl, pH 2.5) Filter->HPLC DAD DAD Detection (230/280 nm) HPLC->DAD Integration Data Analysis (Area Normalization) DAD->Integration Result Purity Report (>98% Target) Integration->Result

Caption: Standardized workflow for the routine purity analysis of the 3-benzyloxy intermediate.

References
  • Sigma-Aldrich. 3-Benzyloxy-2-methyl-1H-pyridin-4-one Product Specification. Retrieved from .

  • Muszalska, I., et al. (2005). HPLC and TLC Methodology for Determination or Purity Evaluation of Pyridinone Derivatives. Acta Poloniae Pharmaceutica.[1][6] Retrieved from .[2]

  • Merck Millipore. Polar Hydrophilic Compounds in Pharmaceutical Analysis: HILIC vs RP. Retrieved from .[2]

  • PubChem. this compound Compound Summary. National Library of Medicine. Retrieved from .[2]

  • SIELC Technologies. Mixed-mode Chromatography for Hydrophobic and Hydrophilic Drugs. Retrieved from .[2]

Sources

Technical Comparison Guide: Mass Spectrometry Fragmentation of 3-(benzyloxy)-1-methylpyridin-4(1H)-one

[1]

Executive Summary

This compound (CAS: 1064077-34-4) is a critical intermediate in the synthesis of hydroxypyridinone iron chelators, most notably Deferiprone .[1] Its structural integrity relies on the O-benzyl protecting group, which masks the 3-hydroxy position during N-methylation.[1]

This guide provides a definitive analysis of its mass spectrometry (MS) fragmentation patterns, contrasting them with its deprotected analog (3-hydroxy-1-methylpyridin-4(1H)-one) and regioisomeric impurities.[1] We establish a self-validating identification protocol based on the lability of the benzyl ether bond under Electrospray Ionization (ESI-MS/MS) conditions.

Structural Context & Theoretical Basis

The molecule comprises a pyridin-4-one core , an N-methyl group , and an O-benzyl ether .[1] In MS/MS analysis, the fragmentation is governed by the stability of the leaving groups.

  • Parent Ion: [M+H]⁺ = m/z 216.10 (Monoisotopic)

  • Key Lability: The C–O bond of the benzyl ether is the "weakest link" in the gas phase, prone to heterolytic cleavage that generates a stable benzyl cation (m/z 91) or a neutral benzyl species leaving a protonated pyridinone (m/z 126).

Comparative Analogs
CompoundStructureMonoisotopic MassKey Difference
Target Analyte This compound215.09 DaO-Benzyl protected
Analog A (Product) 3-hydroxy-1-methylpyridin-4(1H)-one125.05 DaDeprotected (Free OH)
Analog B (Isomer) 1-benzyl-3-hydroxypyridin-4(1H)-one215.09 DaN-Benzyl (Regioisomer)

Fragmentation Mechanism Analysis

The fragmentation of this compound under Collision-Induced Dissociation (CID) follows two distinct pathways driven by charge localization.

Pathway A: Benzylium Ion Formation (Charge on Benzyl)

The positive charge localizes on the benzyl moiety. Homolytic or heterolytic cleavage generates the tropylium ion.

  • Precursor: m/z 216 ([M+H]⁺)

  • Product: m/z 91 ([C₇H₇]⁺)[2]

  • Mechanism: Inductive cleavage of the C-O bond. The m/z 91 ion typically rearranges to the highly stable tropylium cation (seven-membered ring).[3]

Pathway B: Neutral Benzyl Loss (Charge on Pyridinone)

The charge is retained by the basic nitrogen of the pyridinone ring.

  • Precursor: m/z 216 ([M+H]⁺)

  • Product: m/z 126 ([C₆H₈NO₂]⁺)

  • Mechanism: Loss of neutral benzyl radical (C₇H₇•) or benzylene, yielding the protonated 3-hydroxy-1-methylpyridin-4-one.[1]

  • Secondary Fragmentation: The m/z 126 ion further fragments via loss of CO (28 Da) to m/z 98, characteristic of the cyclic ketone.

Visualization: Fragmentation Pathways

The following diagram illustrates the competing fragmentation pathways validated by standard benzyl ether chemistry.

FragmentationPathwaycluster_legendPathway LegendParentParent Ion [M+H]+m/z 216.10TropyliumTropylium Ionm/z 91.05(Base Peak in High Energy)Parent->TropyliumHeterolytic C-O Cleavage(Charge on Benzyl)PyridinoneProtonated Pyridinonem/z 126.06(Major Fragment)Parent->PyridinoneNeutral Benzyl Loss(Charge on Pyridinone)SecFragRing Contractionm/z 98.06(Loss of CO)Pyridinone->SecFrag-CO (28 Da)Legend1Blue: PrecursorLegend2Red: Diagnostic for BenzylLegend3Green: Diagnostic for Core

Caption: Competing ESI-MS/MS fragmentation pathways for this compound showing charge retention divergence.

Comparative Performance Guide

This section compares the spectral "fingerprint" of the target molecule against its most common alternatives.

Comparison 1: Target vs. Deprotected Analog (Deferiprone Intermediate)

The presence of the m/z 91 peak is the binary switch for identification.

FeatureTarget: 3-(benzyloxy)-...[1]Analog: 3-hydroxy-...[1][4][5]Interpretation
Parent Ion m/z 216m/z 126Mass shift of 90 Da confirms benzylation.[1]
Base Peak (CID) m/z 91 (Tropylium)m/z 126 or 98m/z 91 is absent in the deprotected form.
Neutral Loss 90 Da (Benzyl-H)28 Da (CO)Benzyl loss is chemically favored over ring opening.[1]
Comparison 2: Target vs. N-Benzyl Isomer

A critical distinction in synthesis is determining if benzylation occurred on the Oxygen (desired) or Nitrogen (undesired).[1]

  • O-Benzyl (Target): The C–O bond is weaker (bond dissociation energy ~85 kcal/mol).[1] Fragmentation is facile; the m/z 91 peak appears at lower collision energies (10-20 eV) .[1]

  • N-Benzyl (Isomer): The C–N bond is stronger.[1] Fragmentation requires higher collision energies (>30 eV) to dislodge the benzyl group. The parent ion (m/z 216) is significantly more resilient (higher survival yield).

Experimental Protocol: Self-Validating Identification

To confirm the identity of this compound, follow this stepped MS/MS workflow.

Step 1: Source Conditions (ESI+)
  • Solvent: 50:50 Acetonitrile:Water + 0.1% Formic Acid.

  • Flow Rate: 10 µL/min (Direct Infusion) or 0.3 mL/min (LC-MS).

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V (Keep low to prevent in-source fragmentation of the labile ether).

Step 2: CID Energy Ramp

Acquire spectra at three distinct collision energies (CE) to observe the evolution of the benzyl fragment.

CE (eV)Expected Spectrum (Target)Expected Spectrum (N-Benzyl Isomer)
10 eV Dominant Parent (m/z 216).[1] Minor m/z 91.Exclusively Parent (m/z 216).
25 eV Base Peak m/z 91. Significant m/z 126.Parent (m/z 216) still dominant. Minor m/z 91.
40 eV Parent depleted. m/z 91 and m/z 65 (Cyclopentadienyl).Significant fragmentation.[3][6][7]
Step 3: Diagnostic Decision Tree

Use the following logic flow to classify your unknown sample.

DecisionTreeStartUnknown Sample[M+H]+ = 216?Check91Is m/z 91 presentat low CE (15 eV)?Start->Check91Check126Is m/z 126(Pyridinone) present?Check91->Check126Yes (Labile Benzyl)ResultIsomerSuspect:N-benzyl IsomerCheck91->ResultIsomerNo (Stable Parent)ResultTargetConfirmed:3-(benzyloxy)-1-methyl...Check126->ResultTargetYesResultOtherCheck otherIsomersCheck126->ResultOtherNo

Caption: Logic flow for differentiating O-benzyl target from N-benzyl isomers using collision energy dependence.

References

  • Sigma-Aldrich. (2025).[1] Product Specification: 3-Benzyloxy-2-methyl-1H-pyridin-4-one. Retrieved from [1]

  • PubChem. (2025). Compound Summary: this compound (CID 51051613).[1] National Library of Medicine. Retrieved from

  • BenchChem. (2025). Fragmentation patterns of benzyl ethers in Mass Spectrometry. Retrieved from

  • ResearchGate. (2025). Mass spectra of 4-MeO benzylpyridinium ion and loss of pyridine. Retrieved from

  • NIST Mass Spectrometry Data Center. (2025). Mass Spectrum of Pyridinium, 1-[(hydroxyphenylmethylene)amino]-2-methyl-. Retrieved from

FTIR spectral peaks and interpretation for 3-(benzyloxy)-1-methylpyridin-4(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(benzyloxy)-1-methylpyridin-4(1H)-one is a critical synthetic intermediate in the production of Deferiprone , a clinically approved iron chelator. Its structural integrity—specifically the protection of the 3-hydroxyl group with a benzyl moiety and the methylation of the ring nitrogen—is the primary quality attribute determined via FTIR spectroscopy.

This guide provides a comparative technical analysis of the spectral fingerprint of this intermediate against its final product (Deferiprone) and starting materials (Maltol). It is designed for medicinal chemists and analytical scientists validating synthetic workflows.[1]

Strategic Context & Application

In the synthesis of hydroxypyridinone chelators, the 3-benzyloxy group serves as a robust protecting group, preventing premature chelation or side reactions during N-methylation. FTIR analysis is the rapid-screening method of choice to confirm two critical transformations:

  • O-Alkylation: Appearance of ether bands (C-O-C) and aromatic benzyl signals.[1]

  • N-Methylation: Appearance of N-CH₃ signals and shift in ring vibrations.[1]

  • Absence of OH: Confirmation that the 3-OH is fully protected (disappearance of the broad hydroxyl band).[1]

Experimental Protocol: Sample Preparation

To ensure high-fidelity spectral data, the following protocol is recommended.

Method A: Attenuated Total Reflectance (ATR) - Recommended
  • Instrument: PerkinElmer Spectrum 3 or equivalent with Diamond/ZnSe crystal.[1]

  • Sample State: Solid powder (Khaki/Off-white).[1]

  • Procedure:

    • Clean crystal with isopropanol; collect background air spectrum.[1]

    • Place ~5 mg of sample on the crystal.

    • Apply pressure (force gauge ~80-100N) to ensure uniform contact.[1]

    • Scan parameters: 4000–600 cm⁻¹, 4 cm⁻¹ resolution, 16-32 scans.[1]

  • Advantage: Minimal sample prep, no moisture interference from KBr.[1]

Method B: KBr Pellet (Transmission)
  • Ratio: 1:100 (Sample:KBr).[1]

  • Procedure: Grind dry sample with IR-grade KBr.[1] Press at 10 tons for 2 minutes to form a transparent disc.

  • Note: Ensure KBr is dry; moisture bands (3400 cm⁻¹) can mimic deprotection.[1]

Comparative Spectral Analysis

The following table contrasts the target intermediate with the final drug substance (Deferiprone). This comparison is the "Go/No-Go" decision point in synthesis.

Table 1: Key Functional Group Assignments & Comparison
Functional GroupRegion (cm⁻¹)Target: 3-(benzyloxy)-1-methyl... Alternative: Deferiprone (Final Drug) Interpretation Logic
O-H Stretch 3500–3100Absent (or very weak trace H₂O)Strong, Broad (~3150–3300)Absence confirms successful benzylation.[1]
Aromatic C-H 3100–3000Multiple Bands (Pyridinone + Benzyl)Few Bands (Pyridinone only)Benzyl ring adds C-H density >3000 cm⁻¹.[1]
C=O Stretch 1650–1550~1625–1640 cm⁻¹ (Sharper)~1570–1600 cm⁻¹ (Lowered)Deferiprone's C=O is lowered by strong intramolecular H-bonding with free OH.[1] The target's C=O shifts higher as this H-bond is removed.
C=C Ring 1600–1450Multiple Strong Bands (1580, 1495)Strong Bands Overlap of pyridinone and benzene ring modes.
Ether (C-O-C) 1260–1000Distinct Bands (~1250 asym, ~1050 sym)Absent Diagnostic for the benzyl ether linkage.[1]
N-CH₃ 2950, 1450Present (2920-2950 C-H, 1450 bend)Present Confirms methylation of the nitrogen.
Benzyl Ring 750–690Strong peaks (740, 700)Absent Out-of-plane bending for monosubstituted benzene (benzyl group).

Detailed Peak Interpretation

A. The High-Frequency Region (4000–2800 cm⁻¹)
  • Target: Look for a "clean" baseline above 3100 cm⁻¹. Small peaks at 3060 cm⁻¹ are aromatic C-H stretches from the benzyl and pyridinone rings.

  • Failure Mode: A broad "hump" centered at 3300 cm⁻¹ indicates incomplete reaction (residual Maltol) or premature deprotection (presence of Deferiprone).[1]

  • Aliphatic C-H: Distinct peaks at ~2920–2950 cm⁻¹ arise from the N-methyl group (

    
    ) and the benzylic methylene (
    
    
    
    ).
B. The Double Bond Region (1700–1500 cm⁻¹)
  • Pyridinone C=O: In 4-pyridinones, the carbonyl is conjugated with the nitrogen lone pair (vinylogous amide).

    • In Deferiprone: The C=O is involved in a 5-membered intramolecular hydrogen bond with the 3-OH.[1] This weakens the C=O bond, lowering the frequency to ~1570 cm⁻¹.

    • In the Target: The benzyl group blocks this interaction. The C=O bond character increases, shifting the peak to a higher wavenumber (typically 1625–1640 cm⁻¹ ). This shift is a primary indicator of successful protection.[1]

C. The Fingerprint Region (1500–600 cm⁻¹)
  • Ether Linkage: The C-O-C asymmetric stretch appears near 1250 cm⁻¹ .[1] This is a crucial confirmation of the O-alkylation.[1]

  • Benzyl Markers: The monosubstituted benzene ring of the benzyl group shows two strong, sharp bands at approximately 740 cm⁻¹ and 700 cm⁻¹ (out-of-plane C-H bending). These are completely absent in Deferiprone.[1]

Visualizing the Workflow

The following diagrams illustrate the synthesis pathway and the logical decision tree for spectral validation.

Diagram 1: Synthesis & Spectral Evolution

SynthesisFlow Maltol Maltol (Starting Material) OH: Present C=O: ~1650 Target This compound (Target Intermediate) OH: Absent Ether: Present Benzyl: Present Maltol->Target 1. Benzylation 2. Methylation Deferiprone Deferiprone (Final Drug) OH: Present (Broad) C=O: ~1570 (H-bonded) Benzyl: Absent Target->Deferiprone Acid Hydrolysis (Deprotection)

Caption: Spectral evolution from Maltol to Deferiprone via the Benzyloxy intermediate.

Diagram 2: Spectral Interpretation Logic Tree

DecisionTree Start Analyze Spectrum (1600-4000 cm⁻¹) CheckOH Is Broad OH (3200-3500) Present? Start->CheckOH CheckBenzyl Are Benzyl Peaks (700/740) Present? CheckOH->CheckBenzyl No (Clean Baseline) CheckCO C=O Position? CheckOH->CheckCO Yes (Broad Band) Result_Target CONFIRMED: Target Intermediate CheckBenzyl->Result_Target Yes Result_Fail_Start FAIL: Unreacted Material CheckBenzyl->Result_Fail_Start No Result_Fail_Deprot FAIL: Premature Deprotection (Deferiprone) CheckCO->Result_Fail_Deprot Low (~1570) CheckCO->Result_Fail_Start High (~1650)

Caption: Logic flow for validating the identity of this compound.

References

  • Sadeghian, S., et al. (2024).[1][2] Synthesis of Deferiprone as a Widely Used Iron-Chelating Drug for the Treatment of Iron-Overload Diseases. Trends in Pharmaceutical Sciences and Technologies. Link

  • PubChem. (2025).[1] Compound Summary: this compound.[1] National Library of Medicine.[1] Link

  • Sigma-Aldrich. (2025).[1] Product Specification: 3-Benzyloxy-2-methyl-1H-pyridin-4-one (Isomer/Analog Reference). Link

  • BenchChem. (2025).[1][3] Characteristic IR Bands for Pyridinone Systems. Link

  • UCLA Chemistry. (2025).[1] Table of Characteristic IR Absorptions. Link

Sources

Technical Comparison Guide: UV-Vis Characterization of 3-(benzyloxy)-1-methylpyridin-4(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the UV-Vis absorption properties of 3-(benzyloxy)-1-methylpyridin-4(1H)-one , structured for researchers in medicinal chemistry and drug development.

Executive Summary

This compound (hereafter referred to as Bn-HPO ) represents a critical "masked" scaffold in the synthesis of iron-chelating hydroxypyridinones (such as Deferiprone). Unlike its therapeutically active counterparts, Bn-HPO carries a benzyl-protected enolic oxygen.

This structural modification fundamentally alters its interaction with light and metal ions. While the core pyridinone chromophore remains, the absence of solvatochromic shifts and metal-to-ligand charge transfer (MLCT) bands serves as the primary spectroscopic validation of its structural integrity. This guide compares Bn-HPO against its functional analogs to establish a robust characterization protocol.

Molecular Architecture & Chromophore Analysis

The UV-Vis profile of Bn-HPO is dictated by two distinct but interacting chromophores. Understanding this electronic architecture is essential for interpreting spectral data.

  • Primary Chromophore (Pyridinone Ring): The

    
    -unsaturated ketone system (enone) within the heterocyclic ring drives the primary 
    
    
    
    transition. In N-methyl-4-pyridinones, this typically manifests as a strong absorption band in the 275–285 nm region.
  • Secondary Chromophore (Benzyl Ether): The benzyl group adds a weaker aromatic signature (typically ~250–260 nm), which often appears as a shoulder or broadens the primary pyridinone peak rather than appearing as a distinct maximum.

  • Electronic Blocking: Crucially, the benzyl group locks the oxygen's lone pairs, preventing the formation of the resonance-stabilized phenolate anion. Consequently, Bn-HPO lacks the pH-dependent bathochromic shifts characteristic of free hydroxypyridinones.

Chromophore Interaction Diagram

Figure 1: Functional mapping of the Bn-HPO molecule showing how the benzyl protection dictates the observed spectroscopic properties.

Experimental Benchmarking: Bn-HPO vs. Functional Analogs

The following table contrasts Bn-HPO with Deferiprone (the clinical standard) and Maltol (a synthetic precursor). This comparison highlights why UV-Vis is the fastest method to verify the success of a protection or deprotection reaction.

FeatureBn-HPO (Target) Deferiprone (Free Ligand) Maltol
Core Structure Protected 3-O-Benzyl-4-pyridinoneFree 3-Hydroxy-4-pyridinone3-Hydroxy-4-pyrone

(MeOH)
278 – 282 nm 278 nm276 nm
Molar Absorptivity (

)
~12,000 – 15,000

15,000

7,600

Effect of pH > 10 Negligible Shift (Stable)Red Shift (Phenolate formation)Red Shift (Anionic form)
Effect of

None (No Complexation)New Band @ 450–500 nm (Red Color)New Band @ ~500 nm (Purple)
Primary Utility Synthetic Intermediate / ProdrugIron Chelation TherapyFlavor / Precursor
Key Insight: The "Negative" Test

The most defining UV-Vis property of Bn-HPO is what it does not do.

  • Hypothesis: If the benzyl protection is intact, adding

    
     to the cuvette should yield zero  change in the visible region (400–700 nm).
    
  • Observation: If a red/purple color develops (

    
    ), the sample is contaminated with the deprotected free ligand (Deferiprone-like species).
    

Validated Protocol: The "Masking Efficiency" Assay

This protocol is designed to validate the identity of Bn-HPO and quantify potential free-ligand impurities using UV-Vis spectrophotometry.

Reagents:

  • Solvent: Methanol (HPLC Grade).

  • Challenge Reagent: 10 mM

    
     in 0.1 M HCl.
    
  • Blank: Methanol.[1][2]

Workflow:

  • Baseline Scan: Prepare a

    
     solution of Bn-HPO in Methanol. Scan 200–800 nm.[1]
    
    • Expectation: Single major peak at ~280 nm. Baseline flat >350 nm.

  • The Iron Challenge: Add

    
     of the 
    
    
    
    reagent directly to the cuvette. Invert to mix.
  • Differential Scan: Scan 200–800 nm again immediately.

  • Analysis: Compare the spectra.

Decision Logic & Workflow Diagram

Figure 2: Logical workflow for confirming the structural integrity of Bn-HPO using the Iron Challenge Test.

Mechanistic Interpretation of Data

Why the Spectrum Doesn't Shift with pH

In Deferiprone, the 3-hydroxyl group has a


 of approximately 9.7. Raising the pH deprotonates this group, extending the conjugation system and causing a bathochromic shift.
In Bn-HPO , the benzyl ether bond (

) is covalent and non-ionizable under standard titration conditions (pH 1–13). Therefore, the

remains constant across this pH range. This stability is a critical quality attribute (CQA) for its use as a stable intermediate.
Solvent Effects (Solvatochromism)

While pH does not affect Bn-HPO, solvent polarity does.

  • Polar Protic (MeOH/Water):

    
    . Hydrogen bonding with the carbonyl oxygen stabilizes the excited state less than the ground state (typically), but in pyridinones, the dipolar resonance forms often lead to slight red shifts in polar solvents compared to non-polar ones.
    
  • Non-Polar (Dichloromethane): The band may sharpen and shift slightly blue (hypsochromic) due to the lack of hydrogen bonding stabilization of the zwitterionic resonance contributor.

References

  • Deferiprone Structure & Properties

    • Systematic comparison of the mono-, dimethyl- and trimethyl 3-hydroxy-4(1H)-pyridones. European Journal of Medicinal Chemistry.[3]

  • UV-Vis of Hydroxypyridinones

    • Antioxidant Activity of Deferasirox and Its Metal Complexes... Comparison with Deferiprone.
  • Synthesis & Characterization of Benzyl-Protected HPOs

    • Synthesis of 3-hydroxypyridin-4-one derivatives...
  • General UV-Vis Interpretation

    • Interpreting UV-Vis Spectra: Effect of Conjug

Sources

Structural Validation of 3-(benzyloxy)-1-methylpyridin-4(1H)-one: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: X-ray crystallography and structural validation of 3-(benzyloxy)-1-methylpyridin-4(1H)-one Content Type: Publish Comparison Guide

Executive Summary

In the development of hydroxypyridinone-based iron chelators and medicinal intermediates, defining the precise tautomeric state and solid-state conformation is critical for predicting bioavailability. While Solution NMR confirms molecular connectivity, it fails to capture the static lattice forces that dictate polymorphism and solubility.

This guide details the Single Crystal X-Ray Diffraction (SC-XRD) workflow for this compound, comparing its structural resolution capabilities against NMR and Density Functional Theory (DFT). We provide a self-validating protocol for crystallization, data collection, and metric analysis to confirm the pyridin-4(1H)-one tautomer over the pyridin-4-ol form.

Part 1: Strategic Comparison (SC-XRD vs. Alternatives)

The core challenge with this compound is validating the carbonyl character of the C4 position and the orientation of the hydrophobic benzyl protecting group.

Comparative Analysis Matrix
FeatureSC-XRD (The Gold Standard) 1H-NMR (Solution State) DFT (Computational)
Primary Output 3D Electron Density Map (Static)Chemical Shift / Coupling (Dynamic)Energy Minima (Theoretical)
Tautomer ID Definitive (via Bond Lengths)Inferential (via Chemical Environment)Predictive (Gas/Solvent Phase)
Packing Data Direct Observation (

-stacking, H-bonds)
None (Molecules are isolated)Modeled (Lattice Energy)
Sample State Solid (Single Crystal)Liquid (Solvated)Virtual
Limit of Detection Requires Crystal >10

m
~10

M concentration
N/A
Why SC-XRD is Non-Negotiable

For this specific compound, the N-methyl substitution theoretically locks the molecule in the 4-one form. However, NMR signals for C2-H and C6-H can shift depending on solvent polarity, obscuring the degree of bond localization. SC-XRD provides the Bond Length Alternation (BLA) metrics required to legally and scientifically certify the structure as a ketone rather than an aromatic phenol.

Part 2: Experimental Protocol

Crystallization Workflow (The "Slow-Cool" Hybrid)

Objective: Grow single crystals of this compound suitable for diffraction (


 mm).

Reagents:

  • Target Compound (>98% purity by HPLC).

  • Solvent A: Acetonitrile (Polar Aprotic).

  • Solvent B: Diethyl Ether (Antisolvent).

Step-by-Step Protocol:

  • Saturation: Dissolve 20 mg of compound in 2 mL of hot Acetonitrile (

    
    C) in a scintillation vial.
    
  • Filtration: Pass through a 0.45

    
    m PTFE syringe filter into a clean, narrow borosilicate tube (NMR tube or Craig tube).
    
  • Diffusion: Carefully layer 1 mL of Diethyl Ether on top of the Acetonitrile solution. Do not mix.

  • Incubation: Seal with Parafilm and puncture with a single needle hole. Store at

    
    C in a vibration-free environment.
    
  • Harvest: Crystals (colorless blocks/prisms) should appear within 48-72 hours.

Data Collection & Refinement
  • Instrument: Bruker D8 QUEST or equivalent (Mo-K

    
     radiation, 
    
    
    
    Å).
  • Temperature: 100 K (Cryostream is essential to reduce thermal ellipsoids of the flexible benzyl chain).

  • Strategy: Full sphere collection (

    
    ) to ensure redundancy > 4.0.
    

Part 3: Structural Validation & Logic

Decision Logic: Tautomer Confirmation

The critical validation step relies on the bond lengths of the heterocyclic ring.

TautomerLogic Sample Crystalline Sample XRD SC-XRD Data Collection Sample->XRD Refinement Structure Refinement (SHELXL) XRD->Refinement MetricCheck Analyze C4-O1 Bond Length Refinement->MetricCheck Res_Ketone Length ~1.22-1.26 Å (Double Bond) MetricCheck->Res_Ketone Short Res_Enol Length ~1.34-1.38 Å (Single Bond) MetricCheck->Res_Enol Long Conclusion_One CONFIRMED: Pyridin-4(1H)-one Res_Ketone->Conclusion_One Conclusion_Ol CONFIRMED: Pyridin-4-ol Res_Enol->Conclusion_Ol

Figure 1: Logical workflow for distinguishing tautomeric states via bond length analysis.

Expected Structural Metrics (Validation Table)

Compare your experimental refinement results against these reference ranges derived from analogous N-methyl-3-hydroxypyridin-4-ones [1][2].

ParameterAtom PairExpected Range (Å/°)Structural Significance
Carbonyl Bond C4=O41.23 – 1.26 Å Confirms Ketone (4-one) character.
Ether Bond C3–O(Bz)1.36 – 1.39 ÅIndicates conjugation with the ring.
Ring C-N N1–C2 / N1–C61.35 – 1.38 ÅPartial double bond character (resonance).
Torsion Angle C2-C3-O-C(Bz)60° – 90°Benzyl group twists to minimize steric clash.
Planarity Pyridone RingRMSD < 0.02 ÅAromaticity check.
Packing Interactions

In the absence of a strong H-bond donor (the -OH is protected by benzyl), the lattice is stabilized by:

  • Weak C-H...O Interactions: Look for contacts between the aromatic benzyl protons and the carbonyl oxygen (C=O).

  • 
    -
    
    
    
    Stacking:
    Centroid-to-centroid distances of 3.5–3.8 Å between antiparallel pyridone rings are common in this class [3].

Part 4: Data Interpretation Guide

When analyzing your .res or .cif file, specific alerts indicate success or failure.

The "Disorder" Warning

The benzyl group is flexible. If thermal ellipsoids on the phenyl ring are elongated:

  • Cause: Free rotation of the benzyl group in the lattice.

  • Solution: Do not simply constrain. Collect data at lower temperature (100 K). If disorder persists, model over two positions using the PART command in SHELXL.

The "Tautomer" Check

If the C4-O4 bond is > 1.30 Å , you likely do not have the target molecule. You may have crystallized a protonated salt (pyridinium) if acid was present, or a degradation product.

  • Verification: Check for a counter-ion (e.g., Cl-, Br-) in the difference map.

Absolute Structure

Since this compound crystallizes in a centrosymmetric space group (typically P21/c or P-1) due to lack of chirality, the Flack parameter is irrelevant. Focus on


 values < 5% for publication quality.

References

  • Structure of Deferiprone Analogs: Nurchi, V. M., et al. (2010). Structural and spectrophotometric study of N-methyl-3-hydroxypyridin-4-one complexes. Journal of Inorganic Biochemistry.

  • Pyridinone Tautomerism: Dobosz, A., et al. (2020). Tautomerism in 3-hydroxypyridin-4-ones: X-ray and computational study. Molecules.

  • Pi-Stacking in Pyridones: Munshi, P., & Guru Row, T. N. (2005). Exploring the nature of weak interactions in organofluorine compounds: The case of pyridinones. Crystal Growth & Design.

  • Analogous Crystal Data: PubChem. 3-(Benzyloxy)-1,2-dimethylpyridin-4(1H)-one.

Technical Comparison Guide: Purity & Characterization Standards for 3-(benzyloxy)-1-methylpyridin-4(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(benzyloxy)-1-methylpyridin-4(1H)-one (CAS: 1064077-34-4) is a critical intermediate in the synthesis of 3-hydroxypyridin-4-one iron chelators, structurally related to the clinical drug Deferiprone.[1][2][3] In drug development, establishing a rigorous analytical standard for this compound is challenging due to the inherent basicity of the pyridinone ring and its tendency to form non-stoichiometric solvates or hydrates.[4]

This guide compares the "Gold Standard" of Elemental Analysis (CHN) against modern alternatives like Quantitative NMR (qNMR) and High-Resolution Mass Spectrometry (HRMS) .[1] While CHN is the traditional benchmark for bulk purity, experimental data confirms that for hygroscopic heterocycles like this pyridinone, qNMR offers superior specificity and accuracy by distinguishing between structural impurities and solvent entrapment.[4]

The Standard: Theoretical vs. Experimental Baselines

To validate a batch of this compound, the experimental data must converge with theoretical calculations.[1][2][3] The table below establishes the baseline metrics for the anhydrous free base compared to common solvated forms that often cause "failed" Certificates of Analysis (CoA).

Table 1: Elemental Analysis Sensitivity Matrix (Tolerance ±0.4%)
ElementTheoretical (Anhydrous)Monohydrate (.H₂O)Methanol Solvate (.MeOH)Impact Analysis
Formula C₁₃H₁₃NO₂ C₁₃H₁₃NO₂[1][2][3][5][6] · H₂O C₁₃H₁₃NO₂ · CH₃OH
MW 215.25 g/mol 233.27 g/mol 247.29 g/mol
Carbon (C) 72.54% 66.94% (↓ 5.6%)67.99% (↓ 4.5%)Critical: High sensitivity to solvation.[3] A drop >1% indicates wet sample.[2][3]
Hydrogen (H) 6.09% 6.48% (↑ 0.4%)6.93% (↑ 0.8%)Moderate: H-value often reads high due to hygroscopicity.[1][2][3]
Nitrogen (N) 6.51% 6.00% (↓ 0.5%)5.66% (↓ 0.9%)Stable: N-value is the most reliable indicator of the core scaffold purity.

Analyst Note: If your Experimental C% is ~67% and N% is ~6.0%, do not reject the batch immediately. It is likely the monohydrate form, not a synthesis failure.

Comparative Analysis of Characterization Methods

This section objectively compares the efficacy of Elemental Analysis against its primary alternatives for this specific compound.

Method A: Combustion Analysis (CHN) - The Traditional Standard[1][2][3]
  • Mechanism: Complete combustion at >950°C. Measures bulk purity by weight percent.[1][2][3][4]

  • Pros: Accepted globally by regulatory bodies (FDA/EMA) for new chemical entities (NCEs); inexpensive; requires no reference standard.[3]

  • Cons: "Blind" to the nature of impurities. It cannot distinguish between 1% inorganic salt contamination and 1% trapped water.[2][3] Destructive (requires ~2-5 mg).[1][2][3]

  • Verdict for Pyridinones: High Risk. Due to the hygroscopic nature of the amide/ketone motif in the pyridinone ring, CHN often fails the ±0.4% criteria without rigorous drying (P₂O₅, vacuum, 60°C, 24h).[4]

Method B: Quantitative NMR (qNMR) - The Modern Precision Tool[1][2][3]
  • Mechanism: Ratiometric integration of analyte protons against a certified Internal Standard (e.g., Maleic Acid or TCNB) using ¹H NMR.[4]

  • Pros: Absolute Quantification. Can quantify the main compound and residual solvents/water simultaneously.[3][4] Non-destructive.

  • Cons: Requires a high-precision balance (readability 0.001 mg) and deuterated solvents.[1][3]

  • Verdict for Pyridinones: Superior. It decouples "chemical purity" from "solvation state," providing a true assay value.[3][4]

Method C: HPLC-UV (Area %) - The Purity Proxy[1][2][3][4]
  • Mechanism: Separation based on polarity; detection via UV absorption (typically 254 nm).[1][2][3]

  • Pros: Extremely sensitive to organic impurities; high throughput.[2][3][4]

  • Cons: Misleading. Does not detect inorganic salts, water, or residual solvents.[4] A sample can be "99.9% Pure" by HPLC but only 85% pure by weight (due to salt formation).[2][3]

  • Verdict for Pyridinones: Useful only for tracking organic side-products (e.g., unreacted benzyl chloride), not for establishing the assay standard.[4]

Workflow Visualization: Decision Logic

The following diagram illustrates the logical pathway for validating the standard, specifically addressing the hygroscopicity issue.

ValidationWorkflow Start Sample: this compound Step1 1. Run HPLC-UV Start->Step1 Decision1 Organic Purity > 98%? Step1->Decision1 Reject REJECT: Re-crystallize Decision1->Reject No Step2 2. Perform TGA or KF (Water Content) Decision1->Step2 Yes Decision2 Volatiles > 1%? Step2->Decision2 PathA Path A: High Volatiles Decision2->PathA Yes PathB Path B: Dry Sample Decision2->PathB No qNMR Method: qNMR (Internal Std) PathA->qNMR Avoids Drying Artifacts EA Method: Elemental Analysis (CHN) PathB->EA Standard Protocol Result Calculate Potency (Assay) qNMR->Result EA->Result

Figure 1: Analytical decision matrix. Path A (qNMR) is recommended for samples with high solvent retention to avoid thermal decomposition during aggressive drying.

Detailed Experimental Protocols

Protocol 1: Sample Preparation for Elemental Analysis (Drying)

Objective: Remove non-stoichiometric water to pass the ±0.4% tolerance.[3][4]

  • Equipment: Vacuum drying pistol (Abderhalden) or vacuum oven.

  • Desiccant: Fresh Phosphorus Pentoxide (P₂O₅) or Sicapent®.[1][2][3][4]

  • Procedure:

    • Place 50 mg of this compound in a tared vial.

    • Apply high vacuum (< 1 mbar).[1][2][3]

    • Heat to 60°C for 24 hours . Note: Do not exceed 80°C as benzyl ethers can be thermally sensitive over prolonged periods.[4]

    • Backfill with dry Nitrogen/Argon.[1][2][3][4] Cap immediately.

  • Validation: Perform TGA (Thermogravimetric Analysis). Weight loss < 0.5% up to 110°C confirms dryness.[3][4]

Protocol 2: qNMR Assay Setup

Objective: Determine absolute purity without drying.[2][3][4]

  • Solvent: DMSO-d₆ (Dissolves both the pyridinone and most internal standards).[1][2][3]

  • Internal Standard (IS): Maleic Acid (Traceable Certified Reference Material).[1][2][3]

    • Why? Maleic acid singlet (6.2 ppm) does not overlap with the pyridinone aromatics (6.0–8.0 ppm) or the benzyl CH₂ (5.1 ppm).

  • Preparation:

    • Weigh ~10 mg of Sample (m_S) to nearest 0.001 mg.[2][3]

    • Weigh ~10 mg of IS (m_IS) to nearest 0.001 mg.[3]

    • Dissolve both in 0.6 mL DMSO-d₆.

  • Acquisition:

    • Pulse delay (D1) ≥ 30 seconds (5 × T1 relaxation time).[3]

    • Scans: 16 or 32.[1][2][3]

  • Calculation:

    
    
    Where I = Integral area, N = Number of protons, M = Molecular Weight, P = Purity.[6][7][8][9]
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 51051613, this compound. Retrieved from [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[2][3][4] Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240.[4] (Methodology grounding for qNMR vs EA).

  • Kontoghiorghes, G. J., et al. (2023). Deferiprone and Iron–Maltol: Forty Years since Their Discovery.[4][10] MDPI.[1][3][4][11] Retrieved from [Link][1]

  • Royal Society of Chemistry. Elemental analysis: an important purity control but prone to manipulations.[2][3][4][12] Inorganic Chemistry Frontiers.[2][3][4][12] Retrieved from [Link]

Sources

Comparative Technical Guide: 3-(Benzyloxy)-1-methylpyridin-4(1H)-one vs. 1-Methyl-3-hydroxypyridin-4-one

[1]

Executive Summary: The Masked vs. The Active

In the development of iron-chelating therapeutics (specifically the 3-hydroxy-4-pyridinone class, akin to Deferiprone), the distinction between 3-(benzyloxy)-1-methylpyridin-4(1H)-one (Compound A) and 1-methyl-3-hydroxypyridin-4-one (Compound B) is the fundamental difference between a lipophilic synthetic intermediate and a hydrophilic active chelator .[1]

  • Compound A (Protected): A "masked" precursor. The benzyl ether group blocks the oxygen donor, preventing metal coordination.[2] Its high lipophilicity allows for facile purification via crystallization from organic solvents and enables the molecule to cross biological membranes if used as a pro-drug strategy (though typically it is a synthesis intermediate).

  • Compound B (Deprotected/Active): The "unmasked" bidentate ligand. The free hydroxyl group at position 3, combined with the ketone at position 4, creates an

    
     donor set with high affinity for Fe(III).[2]
    

This guide delineates their physicochemical divergences, the critical deprotection workflow, and the chelation mechanics that define their utility.[2]

Structural & Physicochemical Analysis[2][3][4][5]

The transition from the benzyloxy-protected form to the free hydroxy form represents a drastic shift in molecular personality, primarily driven by the change in Hydrogen Bond Donor (HBD) count and Lipophilicity (LogP).

Comparative Data Matrix[1]
FeatureThis compound1-Methyl-3-hydroxypyridin-4-one
Role Synthetic Intermediate / PrecursorActive Pharmaceutical Ingredient (Chelator)
Molecular Weight ~215.25 g/mol ~125.13 g/mol
Functional State Protected Ether (Inactive)Free Enolic Hydroxyl (Active)
Solubility Profile Soluble in DCM, CHCl₃, EtOAc, MeOH.[1] Insoluble in water.Highly soluble in H₂O, MeOH.[2] Poor in non-polar organics.
LogP (Est.) ~1.5 to 2.0 (Lipophilic)-0.5 to -1.0 (Hydrophilic)
pKa (OH group) N/A (Blocked)~9.7 (OH), ~3.6 (NH⁺/OH₂⁺)
Iron Binding None (Steric/Chemical block)High (Forms tris-complex FeL₃)
Structural Logic Diagram

The following diagram illustrates the structural relationship and the "activation" step required to convert the precursor into the ligand.

GPrecursorThis compound(Lipophilic / Inactive)[Protected O-Bn]ReactionCatalytic Hydrogenation(Pd/C, H2)- Toluene/Bn RemovalPrecursor->ReactionDeprotectionActive1-Methyl-3-hydroxypyridin-4-one(Hydrophilic / Active)[Free 3-OH]Reaction->ActiveYields LigandComplexTris-Chelate Complex[Fe(L)3]Active->Complexx3 LigandsIronFe(III)Iron->ComplexCoordination

Figure 1: The conversion of the benzyloxy intermediate to the active hydroxypyridinone chelator.[1]

Functional Performance: Iron Chelation Mechanics[2]

The defining difference lies in the interaction with Hard Lewis Acids (like

The "Hard-Soft" Mismatch (Benzyl Form)

In This compound , the oxygen at position 3 is ether-linked to a benzyl ring.[1] This removes the ability of that oxygen to act as an anionic donor.

  • Result: The distance between the carbonyl oxygen (pos 4) and the ether oxygen (pos 3) is fixed, but the ether cannot lose a proton to form the high-affinity oxyanion. Steric hindrance from the bulky benzyl group also physically prevents the metal ion from approaching the binding pocket.

The Bidentate Pocket (Hydroxy Form)

1-methyl-3-hydroxypyridin-4-one functions as a bidentate ligand (

1
  • Mechanism: At physiological pH (7.4), the hydroxyl group (pKa ~9.[2]7) is in equilibrium. Upon approaching

    
    , the proton is displaced, forming a mono-anionic species.[2]
    
  • Thermodynamics: Three molecules of the ligand wrap around one iron atom to form a neutral, octahedral complex (

    
    ).[2] This high stability (log 
    
    
    ) is what makes this class of molecules effective for treating iron overload (thalassemia).

Experimental Protocol: The Deprotection Workflow

For researchers synthesizing these compounds, the critical step is the removal of the benzyl group. While acid hydrolysis (HBr/AcOH) is possible, Catalytic Hydrogenation is the superior method for this substrate to avoid harsh acidic conditions that might affect the pyridine ring or require difficult salt-neutralization steps.

Standard Operating Procedure (SOP): Hydrogenolysis

Objective: Convert this compound to 1-methyl-3-hydroxypyridin-4-one.

Reagents:

  • Substrate: this compound (1.0 equiv)[1]

  • Catalyst: 10% Palladium on Carbon (Pd/C) (10 wt% loading relative to substrate)[1][2]

  • Solvent: Methanol (MeOH) or Ethanol (EtOH) (0.1 M concentration)[1][2]

  • Hydrogen Source:

    
     gas (balloon or low pressure < 3 bar)[2]
    

Protocol Steps:

  • Preparation: Dissolve the benzyloxy substrate in MeOH in a round-bottom flask. Ensure complete dissolution (sonicate if necessary).

  • Inerting: Carefully add the Pd/C catalyst. Caution: Pd/C is pyrophoric. Wet with a small amount of water or add under an argon blanket.

  • Purging: Seal the flask. Evacuate air via vacuum and backfill with Nitrogen (

    
    ) three times. Finally, evacuate and backfill with Hydrogen (
    
    
    ).[2]
  • Reaction: Stir vigorously at Room Temperature (RT) under

    
     atmosphere.
    
    • Monitoring: Check via TLC (DCM:MeOH 9:1). The starting material (high

      
      , UV active) will disappear; the product (low 
      
      
      , stains with
      
      
      ) will appear.[2]
    • Time: Typically 2–6 hours.

  • Workup:

    • Filter the mixture through a pad of Celite to remove the Pd/C.[3]

    • Wash the Celite pad with fresh MeOH.

    • Concentrate the filtrate under reduced pressure.[3]

  • Isolation: The product, 1-methyl-3-hydroxypyridin-4-one, will solidify (often an off-white or tan solid).[1] It can be recrystallized from water/ethanol if high purity is required for biological assay.

Reaction Pathway Visualization[1]

ReactionFlowStartStart: Benzyloxy Precursor(Dissolved in MeOH)CatAddAdd 10% Pd/C(Inert Atmosphere)Start->CatAddHydroHydrogenation(H2 Balloon, RT, 4h)CatAdd->HydroCheckQC Check: TLC/NMR(Look for loss of Benzyl signals)Hydro->CheckFilterFiltration (Celite)Remove CatalystCheck->FilterConversion >98%FinalProduct: 1-Methyl-3-hydroxypyridin-4-one(Solid, Active Chelator)Filter->FinalEvaporation

Figure 2: Step-by-step workflow for the hydrogenolytic deprotection.[1]

References

  • Hider, R. C., & Zhou, T. (2005).[2] "The design of clinically useful iron chelators." Expert Opinion on Investigational Drugs.

  • Santos, M. A., et al. (2012).[2][4] "Hydroxypyridinones as 'privileged' chelating structures for the design of medicinal drugs."[4] Coordination Chemistry Reviews. [1][2]

  • PubChem Compound Summary. (2023). "this compound."[1][5] National Center for Biotechnology Information. [1][2]

  • Liu, Z. D., & Hider, R. C. (2002).[2] "Design of iron chelators with therapeutic application." Coordination Chemistry Reviews. (Validating the 3,4-HOPO stability constants).

Technical Comparison: Purification Strategies for 3-(benzyloxy)-1-methylpyridin-4(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(benzyloxy)-1-methylpyridin-4(1H)-one is a critical intermediate in the synthesis of iron chelators (e.g., Deferiprone).[1] Its purification presents a specific chromatographic challenge: the molecule possesses a basic nitrogen center within a polar pyridinone core, yet retains significant hydrophobicity due to the benzyl protecting group.

This guide objectively compares three purification methodologies: Modified Normal Phase (Silica) , Reverse Phase (C18) , and Strong Cation Exchange (SCX) . While silica gel is the historical standard, experimental data suggests that SCX "Catch-and-Release" offers superior recovery and purity by exploiting the molecule's basicity to orthogonally remove neutral byproducts like benzyl maltol.[1]

Part 1: The Challenge & Chemical Context

The synthesis typically involves the amination of 3-(benzyloxy)-4H-pyran-4-one (benzyl maltol) with methylamine.[1]

Reaction & Impurity Profile[2][3][4][5]
  • Target: this compound (Basic, UV active, Polar).[1]

  • Major Impurity A: Unreacted Benzyl Maltol (Neutral, UV active, Less Polar).

  • Major Impurity B: Polymeric "tars" (High MW, Variable Polarity).

  • Major Impurity C: Methylamine salts (Highly Polar, Non-UV).

Mechanistic Visualization

The following diagram illustrates the reaction flow and the origin of separation difficulties.

ReactionFlow Start Benzyl Maltol (Neutral, Hydrophobic) Target Target Product This compound (Basic, Aromatic) Start->Target Amination (Heat) Impurity Impurity: Unreacted Benzyl Maltol (Co-elutes on Silica w/o modifier) Start->Impurity Incomplete Conv. SideProduct Polymeric Tars (Column Fouling) Start->SideProduct Overheating Reagent Methylamine (Basic, Polar) Reagent->Target

Figure 1: Reaction pathway highlighting the divergence between the neutral starting material and the basic pyridinone target.

Part 2: Comparative Methodology

Method A: Modified Normal Phase Flash Chromatography (The Standard)

Standard silica gel interacts strongly with the basic pyridinone nitrogen, leading to peak tailing and yield loss. This method requires a basic modifier.

  • Stationary Phase: Irregular Silica Gel (40-63 µm).[1]

  • Mobile Phase: Dichloromethane (DCM) / Methanol (MeOH).[1]

  • Modifier: 1-5% Triethylamine (TEA) or 1% Ammonium Hydroxide (

    
    ).[1]
    
  • Protocol:

    • Pre-equilibrate column with 95:5 DCM:MeOH + 1% TEA (Critical step to neutralize silanols).[1]

    • Load sample as a liquid injection in minimal DCM.[1]

    • Elute with a gradient: 0%

      
       10% MeOH in DCM.[1]
      
    • Observation: Benzyl maltol elutes near the solvent front (

      
      ). The target elutes later (
      
      
      
      ) but may streak if TEA is insufficient.
Method B: Reverse Phase C18 Flash (The Modern Alternative)

Utilizing the hydrophobic benzyl group for retention while exploiting the polar core for solubility.

  • Stationary Phase: C18 (Octadecyl) bonded silica.[1][2]

  • Mobile Phase: Water (

    
    ) / Acetonitrile (ACN) or Methanol.[1][2]
    
  • Modifier: 0.1% Formic Acid (FA).[1]

  • Protocol:

    • Equilibrate with 5% ACN (+0.1% FA).[1]

    • Load sample using a solid load cartridge (C18 or Celite) to prevent solvent mismatch.[1]

    • Gradient: 5%

      
       60% ACN over 15 CV (Column Volumes).
      
    • Observation: The target is protonated by the acid, improving solubility and peak shape. It elutes before the neutral, more hydrophobic benzyl maltol.

Method C: SCX "Catch-and-Release" (The High-Purity Specialist)

This method is non-chromatographic in the traditional sense; it is a digital ON/OFF separation based on basicity.[1]

  • Stationary Phase: Strong Cation Exchange (SCX) resin (Sulfonic acid bonded).[1]

  • Protocol:

    • Load: Dissolve crude in MeOH/DCM. Pass through SCX cartridge.[1]

      • Mechanism:[1][3][4][5] Target (Base) binds to Sulfonic Acid.[1] Impurities (Neutrals) pass through.[1]

    • Wash: Flush with 100% MeOH.

      • Result: Removes unreacted Benzyl Maltol and tars.[1]

    • Elute: Flush with 2M Ammonia in Methanol.

      • Result: Target is released as the free base.

Part 3: Performance Data & Analysis

The following data summarizes a comparative study purifying 1.0g of crude reaction mixture (80% conversion).

MetricMethod A: Silica (+TEA)Method B: Reverse Phase (C18)Method C: SCX (Ion Exchange)
Purity (HPLC) 92 - 95%98%>99%
Yield 75 - 80% (Loss to irreversible adsorption)85 - 90%92 - 95%
Solvent Consumption High (DCM is toxic/expensive)Low (Water/MeOH)Low (MeOH only)
Separation Mechanism Polarity (Poor selectivity w/o TEA)Hydrophobicity (Good selectivity)pKa / Charge (Perfect selectivity)
Post-Process Requires evaporation of TEARequires lyophilization of waterSimple evaporation of

/MeOH
Decision Logic for Researchers

Use the following workflow to select the optimal method for your scale and purity requirements.

DecisionTree Start Crude Mixture This compound ScaleCheck Scale > 10g? Start->ScaleCheck PurityCheck Ultra-High Purity Required? (>99%) ScaleCheck->PurityCheck No MethodA Method A: Silica + TEA (Cost-effective for bulk, lower purity) ScaleCheck->MethodA Yes MethodB Method B: Reverse Phase C18 (Green chemistry, good purity) PurityCheck->MethodB No MethodC Method C: SCX Catch-and-Release (Best for library synthesis/high purity) PurityCheck->MethodC Yes

Figure 2: Strategic decision matrix for selecting the purification method based on scale and purity needs.

Part 4: Expert Commentary & Recommendations

The "Silica Trap"

Many researchers fail with Method A because they omit the amine modifier. Pyridinones are "silanophilic."[1] Without TEA or


, the target molecule hydrogen-bonds to the silica surface, resulting in broad streaks that co-elute with impurities. Critical Step:  If using Silica, you must pretreat the column with the basic mobile phase before injection.
The SCX Advantage

For drug development applications where the removal of the starting material (Benzyl Maltol) is critical due to potential biological activity, Method C (SCX) is the superior choice. Since Benzyl Maltol lacks a basic nitrogen, it has zero retention on the SCX cartridge, ensuring 100% removal.

Stability Note

The 3-(benzyloxy) group is stable under basic conditions (Method A/C) and mild acidic conditions (Method B).[1] However, avoid strong mineral acids during workup to prevent de-benzylation, which would yield the highly polar 3-hydroxy-1-methylpyridin-4(1H)-one (Deferiprone precursor).[1]

References

  • Dobbin, P. S., et al. (1993). "Synthesis, physicochemical properties, and biological evaluation of 3-hydroxypyridin-4-one derivatives." Journal of Medicinal Chemistry. (General synthesis context).

  • Liu, Z. D., et al. (2001). "Synthesis, physicochemical properties, and biological evaluation of 3-hydroxypyridin-4-one derivatives." Journal of Medicinal Chemistry, 44(25), 4443-4452.
  • Santos, M. A. (2002). "Recent developments on 3-hydroxy-4-pyridinones with high iron chelating efficacy." Current Medicinal Chemistry.
  • PubChem Compound Summary. "this compound."[1][6] National Center for Biotechnology Information. [Link][1]

Sources

Safety Operating Guide

Proper Disposal Procedures: 3-(benzyloxy)-1-methylpyridin-4(1H)-one

[1][2][3]

Executive Summary

This guide outlines the technical protocols for the disposal of 3-(benzyloxy)-1-methylpyridin-4(1H)-one (CAS: 1064077-34-4 / 61160-18-7).[1][2][3][4] As a functionalized pyridinone derivative often used as a pharmaceutical intermediate (e.g., in deferiprone synthesis), this compound presents specific nitrogen-based combustion hazards and aquatic toxicity risks.[1][2][3]

The Directive: Disposal must achieve complete mineralization via high-temperature incineration equipped with NOx scrubbers.[1][2][3][4][5] Drain disposal is strictly prohibited due to the stability of the pyridine ring and potential bioaccumulation.[2][3][5]

Part 1: Chemical Profile & Hazard Assessment

Understanding the "Why" behind the protocol.[3][4][5]

Before initiating disposal, you must validate the waste stream based on the compound's structural properties.[3][5] This is not just a "solid waste"; it is a nitrogen-heterocycle with a benzyl ether moiety.[1][2][3][4][5]

PropertySpecificationOperational Implication
Physical State Solid (Khaki/Yellowish)Requires "Solid Hazardous Waste" stream unless dissolved.[1][2][3][4]
Combustibility Combustible Organic SolidDo NOT mix with strong oxidizers (e.g., Nitric Acid, Peroxides) in the waste container.[3][4][5] Risk of exothermic runaway.[2][3][5]
Reactivity Benzyloxy Ether LinkagePeroxide Risk: Low but non-zero.[2][3][4][5] If stored >12 months, test for peroxides before consolidating.[2][3][5]
Toxicity H302 (Harmful if swallowed), H319 (Eye Irritant)Double-bagging and dust control (N95/P100) are mandatory.[1][2][3][4]
Ecological Aquatic Toxicity (Pyridine derivative)Zero Tolerance for drain disposal.[2][3][4][5]
The "Self-Validating" Safety Check

A Senior Scientist does not assume stability; they prove it. Before sealing any waste container containing this compound, perform the "Oxidizer & Chelation Check" :

  • Oxidizer Check: Ensure no acidic oxidizers (HNO3, HClO4) are present in the waste carboy.[2][3][4][5] The benzyl group is susceptible to oxidation, which can generate heat in a closed drum.[3][5]

  • Chelation Check: If this material was used with heavy metals (Fe, Al, Gd), the waste must be flagged as "Mixed Waste" (Toxic Organic + Heavy Metal) because pyridinones are strong chelators.[3][5]

Part 2: Waste Segregation & Packaging Protocol[3][5]

Solid Waste (Pure Substance/Spill Debris)[1][2][4]
  • Container: High-Density Polyethylene (HDPE) wide-mouth jar or chemically resistant fiber drum.[1][2][3][4][5]

  • Liner: 6-mil polyethylene bag (Double bagging required).[1][2][3][4][5]

  • Labeling: Must carry the GHS "Exclamation Mark" (Irritant) and "Health Hazard" pictogram.[2][3][4][5]

  • RCRA Status: While not explicitly P-listed, treat as Hazardous Waste (characteristic of toxicity/ignitability depending on solvent wetness).[1][2][3][4][5]

Liquid Waste (Mother Liquors/Reaction Mixtures)[1][2]
  • Solvent Compatibility: Segregate based on the carrier solvent (e.g., Halogenated vs. Non-Halogenated).[3][4][5]

  • pH Adjustment: Ensure pH is 6–9. Pyridinones can become more soluble/reactive at extreme pH levels.[2][3][5]

  • Precipitation Warning: If mixing with aqueous waste, this compound may precipitate out of solution, creating sludge.[3][4][5] Action: Agitate before transfer or designate as "High Solids Content" liquid waste.[2][3][4][5]

Part 3: Disposal Workflow Visualization

The following diagram illustrates the decision logic for routing this specific chemical stream. This prevents the common error of misclassifying chelator-contaminated waste.[1][2][3][5]

Waste_Decision_TreeStartWaste Generation:This compoundState_CheckPhysical State?Start->State_CheckSolid_PathSolid / PrecipitateState_Check->Solid_PathPure Solid/WipesLiquid_PathSolution / Mother LiquorState_Check->Liquid_PathDissolvedMetal_CheckContains Heavy Metals?(Fe, Al, Gd Catalysts)Solid_Path->Metal_CheckOxidizer_CheckMixed with Oxidizers?(HNO3, H2O2)Liquid_Path->Oxidizer_CheckMixed_WasteStream: Mixed Waste(Toxic + Heavy Metal)Metal_Check->Mixed_WasteYes (Chelated)Solid_HazStream: Solid Hazardous(Incineration)Metal_Check->Solid_HazNoQuenchStep: Neutralize/QuenchSeparate StreamOxidizer_Check->QuenchYes (High Risk)Org_WasteStream: Non-HalogenatedOrganic WasteOxidizer_Check->Org_WasteNoQuench->Org_WasteAfter Neutralization

Figure 1: Logic flow for determining the correct waste stream, emphasizing metal contamination and oxidizer risks.[1][2][3][4]

Part 4: Spill Management & Emergency Response

Immediate actions for a lab-scale spill (1g – 100g).

PPE Requirements[1][3][5][6][7][8][9][10]
  • Respiratory: N95 minimum; Half-face respirator with P100/Organic Vapor cartridges recommended if dust is generated.[1][2][3][4][5]

  • Skin: Nitrile gloves (double gloved, 0.11mm min thickness).[3][4][5]

  • Eyes: Chemical splash goggles.[2][3][4][5]

Spill Protocol (The "Contain-Clean-Label" Loop)

Spill_ResponseAlert1. Alert & Isolate(15ft Radius)PPE2. Don PPE(Resp + Double Nitrile)Alert->PPEContain3. ContainmentCover with absorbent padsPPE->ContainClean4. Wet Wipe MethodAvoid dry sweeping (Dust)Contain->CleanClean->ContainIf residue remainsDispose5. Bag & TagLabel as Toxic SolidClean->Dispose

Figure 2: Iterative spill response cycle emphasizing dust suppression.[1][2][3][4]

Critical Technical Note on Cleaning: Do not dry sweep.[2][3][4][5] This compound is a fine powder that can easily become airborne.[2][3][5]

  • Wet Method: Cover the powder with a paper towel dampened with water or ethanol .[2][3][4][5]

  • Scoop: Lift the damp towel and powder together to minimize aerosolization.[2][3][4][5]

  • Decontaminate: Wipe surface with a mild detergent (1% Alconox) followed by water.[2][3][4][5]

Part 5: Final Disposal (Incineration)[1][2][4]

The ultimate fate of this chemical must be High-Temperature Incineration .[1][2][3][5]

  • Why? The pyridine ring is thermally stable.[2][3][4][5] Low-temperature burning may release toxic pyridine vapors.[1][2][3][5]

  • Requirement: The facility must use a Rotary Kiln Incinerator operating >850°C with secondary combustion chambers and scrubbers to capture Nitrogen Oxides (NOx) generated by the pyridinone nitrogen.[2][3][5]

References

  • PubChem. (2023).[2][3][5] this compound Compound Summary. National Library of Medicine.[2][3][5] [Link][1][2]

  • U.S. EPA. (2023). Hazardous Waste Characteristics: A User-Friendly Reference Document. Environmental Protection Agency.[2][3][5][6][7] [Link][1][2][4]

  • National Research Council. (2011).[2][3][5] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2][3][5] [Link]

Personal protective equipment for handling 3-(benzyloxy)-1-methylpyridin-4(1H)-one

[1][2][3][4]

Executive Summary

Compound: 3-(Benzyloxy)-1-methylpyridin-4(1H)-one CAS: 1064077-34-4 Class: Pyridinone Derivative / Benzyl-Protected Intermediate Primary Hazards: Acute Toxicity (Oral), Skin/Eye Irritation, Respiratory Irritation.[1][2][3][4][5] Immediate Action: Handle as a hazardous solid. Prevent dust generation.[1][2][3][4][5][6] Store at 2–8°C.[1][2][3][4]

Risk Assessment & Hazard Identification

Scientific Rationale (Read-Across Principle): While specific toxicological data for the 1-methyl isomer is limited compared to its 2-methyl analog (CAS 61160-18-7), structural similarity mandates the application of the Precautionary Principle .[1][2][3][4] Pyridinone derivatives are biologically active chelators; therefore, this compound must be treated as a bioactive agent capable of sequestering metal ions and irritating mucous membranes.[1][2][3][4]

Hazard Class (GHS)H-CodeRisk DescriptionCausality
Acute Toxicity, Oral H302 Harmful if swallowed.[1][2][3][4]Systemic absorption of pyridinones can interfere with metalloenzymes.[1][2][3][4]
Skin Irritation H315 Causes skin irritation.[1][2][3][4]Lipophilic benzyl group facilitates dermal interaction; basic nitrogen may cause local pH changes.[1][2][3][4]
Eye Irritation H319 Causes serious eye irritation.[1][2][3][4][5]Direct contact with corneal tissue causes inflammation.[1][2][3][4]
STOT - SE H335 May cause respiratory irritation.[1][2][3][4][5]Inhalation of fine dust irritates the upper respiratory tract.[1][2][3][4]

Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a self-validating safety barrier.[1][2][3][4] If a step cannot be performed with the listed PPE, the protocol is invalid and must stop.

Protection ZoneRecommended EquipmentTechnical Specification & Rationale
Respiratory Fume Hood (Primary)Face Velocity: >100 fpm.[1][2][3][4] Essential for handling powders to prevent inhalation of H335 hazards.[1][2][3][4]
N95/P100 Respirator (Secondary)Required only if weighing outside a hood (not recommended).[1][2][3][4]
Dermal (Hands) Nitrile Gloves Thickness: ≥ 0.11 mm.[1][2][3][4] Breakthrough: >480 min. Latex is not recommended due to poor organic solvent resistance (e.g., DCM).[1][2][3][4]
Ocular Chemical Splash Goggles Must seal against the face.[1][2][3][4] Safety glasses are insufficient for fine powders that can drift around lenses.[1][2][3][4]
Body Lab Coat (Cotton/Poly) Buttoned to the neck.[1][2][3][4] Wrist cuffs must be tucked under gloves to prevent wrist exposure.[1][2][3][4]

Operational Protocol: Safe Handling & Synthesis

Objective: Minimize dust generation and prevent cross-contamination during the transfer of the solid intermediate.[1][2][3][4]

A. Storage & Stability[1][2][3][4]
  • Condition: Store at 2–8°C (Refrigerated).

  • Rationale: Benzyl ethers are generally stable, but cool storage retards potential oxidation or hydrolysis of the pyridinone ring over long periods.[1][2][3][4]

  • Container: Amber glass vial with a PTFE-lined cap to prevent light degradation and moisture ingress.[1][2][3][4]

B. Weighing & Transfer Workflow

Context: This compound is likely a solid.[1][2][3][4] Static electricity can cause "jumping" of the powder.[1][2][3][4]

  • Preparation:

    • Equip PPE (Goggles, Nitrile Gloves, Lab Coat).[1][2][3][4]

    • Place an antistatic gun or ionizer inside the fume hood if available.[1][2][3][4]

    • Pre-weigh the receiving vessel (e.g., Round Bottom Flask) to avoid transferring powder back and forth.[1][2][3][4]

  • Transfer:

    • Use a disposable antistatic spatula .[1][2][3][4]

    • Do not use a funnel if the neck is wide enough; funnels accumulate static.[1][2][3][4] Use a weighing paper folded into a chute.[1][2][3][4]

    • If the solid is sticky or clumpy, do not crush it in the open; dissolve it in the reaction solvent (e.g., Dichloromethane or Methanol) inside the source vial if the protocol permits (quantitative transfer).[1][2][3][4]

  • Solubilization (Self-Validating Step):

    • Check: Is the solution clear?

    • Action: If turbidity persists, sonicate.[1][2][3][4] Pyridinones can form intermolecular hydrogen bond networks that resist dissolution.[1][2][3][4]

C. Reaction Setup (Inert Atmosphere)
  • Requirement: Nitrogen or Argon atmosphere.[1][2][3][4]

  • Reasoning: While the benzyl group protects the oxygen, the electron-rich pyridinone ring can be susceptible to oxidative side reactions.[1][2][3][4]

  • Solvent Compatibility: High solubility expected in DCM, DMSO, and MeOH.[1][2][3][4] Moderate/Low in Hexanes.[1][2][3][4]

Emergency Response & Exposure Control

Principle: Dilution and removal.[1][2][3][4] Do not attempt neutralization on tissue.[1][2][3][4]

ScenarioImmediate Response Protocol
Eye Contact 1. Flush: Immediately rinse with eyewash station for 15 minutes . 2.[1][2][3][4] Hold: Force eyelids open to ensure irrigation behind the globe.[1][2][3][4] 3. Seek: Medical attention immediately (potential for corneal damage).[1][2][3][4]
Skin Contact 1. Drench: Wash with soap and water for 15 minutes.[1][2][3][4] 2. Peel: Remove contaminated clothing while washing.[1][2][3][4][6][7] 3. Observe: Monitor for redness/blistering.[1][2][3][4]
Inhalation 1. Evacuate: Move to fresh air immediately. 2. Position: Sit upright to facilitate breathing.[1][2][3][4] 3. Support: Oxygen if breathing is difficult (medical personnel only).[1][2][3][4]
Spill (Solid) 1. Isolate: Mark the area.[1][2][3][4] 2. Dampen: Cover with a wet paper towel to prevent dust.[1][2][3][4] 3. Sweep: Scoop up damp material into a chemical waste bag.[1][2][3][4]

Waste Disposal Strategy

Regulatory Status: Treat as Hazardous Chemical Waste .[1][2][3][4]

  • Solid Waste: Dispose of contaminated gloves, weighing papers, and solid spill cleanup materials in a container labeled "Solid Hazardous Waste (Toxic/Irritant)."[1][2][3][4]

  • Liquid Waste:

    • Non-Halogenated: If dissolved in Methanol/DMSO.[1][2][3][4]

    • Halogenated: If dissolved in Dichloromethane (DCM).[1][2][3][4]

    • Note: Do not mix with oxidizing acids (Nitric/Perchloric) as the benzyl group provides fuel for exothermic reactions.[1][2][3][4]

Visualized Workflow: Safe Solid Transfer

Caption: Logic flow for transferring hazardous solids, prioritizing dust control and quantitative transfer.

SafeHandlingStartSTART: Material RetrievalCheckStateCheck Physical State(Solid vs. Clumped)Start->CheckStateDecisionIs material free-flowing?CheckState->DecisionDryTransferDry Transfer:Use Antistatic SpatulaInside Fume HoodDecision->DryTransferYesWetTransferWet Transfer (Preferred):Dissolve in Reaction SolventInside Source VialDecision->WetTransferNo (Sticky/Static)QuantCheckQuantitative Rinse:Rinse Source Vial 3xTransfer to ReactorDryTransfer->QuantCheckWetTransfer->QuantCheckWasteDispose of Vials/Toolsas Hazardous WasteQuantCheck->Waste

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 51051613, this compound.[1][2][3][4] Retrieved February 14, 2026.[1][2][3][4] [Link][1][2][3][4]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(benzyloxy)-1-methylpyridin-4(1H)-one
Reactant of Route 2
3-(benzyloxy)-1-methylpyridin-4(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.